Technical Documentation Center

2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide

Core Science & Biosynthesis

Foundational

2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide chemical properties

An In-Depth Technical Guide to 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide Section 1: Abstract and Introduction This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potent...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide

Section 1: Abstract and Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide. This molecule is a trifluoromethyl-substituted aromatic sulfonamide, a class of compounds of significant interest in the fields of medicinal chemistry and drug discovery. The presence of three key functional moieties—a phenolic hydroxyl group, a sulfonamide group, and a trifluoromethyl group—imparts a unique combination of physicochemical and biological properties.

The sulfonamide scaffold is a cornerstone in the development of numerous therapeutic agents, renowned for its diverse biological activities.[1] Concurrently, the trifluoromethyl group is a critical substituent in modern drug design, often introduced to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[2] This guide will synthesize available technical data to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's characteristics.

Section 2: Core Chemical and Physical Properties

2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide is identified by the CAS Number 1243458-22-1.[3] Its fundamental properties are derived from its unique molecular structure, which dictates its behavior in chemical and biological systems.

Molecular Structure and Identifiers

The structure consists of a benzene ring substituted with a hydroxyl group, a sulfonamide group, and a trifluoromethyl group at positions 2, 1, and 6, respectively.

Caption: 2D Structure of 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide.

Tabulated Physicochemical Data

The following table summarizes the key computed and experimental properties of the compound.

PropertyValueSource
IUPAC Name 2-hydroxy-6-(trifluoromethyl)benzenesulfonamidePubChem[3]
CAS Number 1243458-22-1PubChem[3]
Molecular Formula C₇H₆F₃NO₃SPubChem[3]
Molecular Weight 241.19 g/mol PubChem[3]
Exact Mass 241.00204871 DaPubChem[3]
XLogP3-AA (Lipophilicity) 1.6PubChem[3]
Hydrogen Bond Donor Count 2PubChem[3]
Hydrogen Bond Acceptor Count 7PubChem[3]
Rotatable Bond Count 1PubChem[3]
Appearance White to slightly pale solid (inferred)Analogous Compounds[4][5]
Melting Point Data not available (analogs melt at 180-190 °C)N/A (Analogs:[5][6])
Solubility Data not availableN/A

Section 3: Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis of sulfonamides is a well-established process in organic chemistry, typically involving the reaction of a sulfonyl chloride with an amine.[7][8] For 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide, the most direct pathway involves the ammonolysis of its corresponding sulfonyl chloride precursor.

The proposed workflow is as follows:

  • Starting Material: 2-Hydroxy-6-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 1261752-22-0).[9]

  • Reagent: A solution of ammonia (e.g., aqueous or in an organic solvent like THF).

  • Reaction: The sulfonyl chloride is treated with an excess of ammonia. The nucleophilic nitrogen of ammonia attacks the electrophilic sulfur atom, displacing the chloride ion.

  • Workup and Isolation: The reaction mixture is typically subjected to an aqueous workup to remove excess ammonia and ammonium salts, followed by extraction and purification to yield the final sulfonamide product.

synthesis_workflow start 2-Hydroxy-6-(trifluoromethyl) benzene-1-sulfonyl chloride process Nucleophilic Acyl Substitution (Ammonolysis) start->process reagent Ammonia (NH₃) in THF or similar solvent reagent->process product 2-Hydroxy-6-(trifluoromethyl) benzenesulfonamide process->product

Caption: Proposed synthesis of the target compound via ammonolysis.

Chemical Reactivity Insights

The reactivity of the molecule is governed by its three primary functional groups:

  • Phenolic Hydroxyl (-OH): This group is acidic and can be deprotonated by a base. It is also a key site for hydrogen bonding and potential O-alkylation or O-acylation reactions.

  • Sulfonamide (-SO₂NH₂): The N-H protons are weakly acidic and can be deprotonated under strong basic conditions. The sulfonamide moiety is generally stable but can be a directing group in further aromatic substitutions.

  • Trifluoromethyl (-CF₃): This group is strongly electron-withdrawing and chemically robust.[2] It deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the adjacent phenolic proton. Its high metabolic stability is a key feature for drug design applications.[2]

Section 4: Spectroscopic Characterization (Anticipated)

While specific spectral data for this compound is not publicly available, its structure allows for the prediction of key spectroscopic features. These predictions serve as a benchmark for researchers performing characterization.

  • ¹H NMR:

    • Aromatic Protons: Three signals are expected in the aromatic region (~7.0-8.0 ppm), exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.

    • Sulfonamide Protons (-NH₂): A broad singlet, typically in the range of 7.0-7.5 ppm, which may exchange with D₂O.[10]

    • Phenolic Proton (-OH): A broad singlet whose chemical shift is highly dependent on solvent and concentration.

  • ¹³C NMR:

    • Six distinct signals are expected for the aromatic carbons.

    • The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.[11]

  • ¹⁹F NMR:

    • A single, sharp singlet is anticipated for the three equivalent fluorine atoms of the CF₃ group. The chemical shift would likely be in the range of -60 to -65 ppm relative to a standard like CFCl₃.[12]

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹.

    • N-H Stretch: Two distinct bands for the symmetric and asymmetric stretches of the primary sulfonamide, typically around 3250-3350 cm⁻¹.

    • S=O Stretch: Strong, characteristic absorptions for the asymmetric and symmetric stretches of the sulfonyl group, found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

    • C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry:

    • The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion [M]⁺ or pseudomolecular ions [M+H]⁺ or [M-H]⁻ corresponding to its exact mass of 241.0020 Da.[3]

Section 5: Applications in Research and Drug Development

The structural motifs within 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide make it a compound of high interest for pharmaceutical and agrochemical research.

Role as a Medicinal Chemistry Building Block

This compound serves as a versatile scaffold for synthesizing more complex molecules. The trifluoromethyl group is particularly valued for its ability to enhance drug efficacy.

CF3_Properties center Trifluoromethyl (CF₃) Group in Drug Design prop1 Increases Metabolic Stability (Blocks C-H oxidation) center->prop1 prop2 Modulates Lipophilicity (LogP) (Improves membrane permeability) center->prop2 prop3 Strong Electron-Withdrawing Nature (Alters pKa of nearby groups) center->prop3 prop4 Enhances Binding Affinity (Can form specific interactions) center->prop4

Caption: Key contributions of the CF₃ group in drug discovery.

Potential Therapeutic Applications

Derivatives of 2-(trifluoromethyl)benzenesulfonamide have been investigated as inhibitors of the URAT1 transporter, which is implicated in the regulation of uric acid levels.[13] This suggests that 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide could be a valuable starting point or intermediate for developing novel therapeutics for conditions such as hyperuricemia and gout.[13] Furthermore, related sulfonamides are used in the development of anti-inflammatory and anti-cancer agents, highlighting the broad potential of this chemical class.[5][14]

Section 6: Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The following information is based on data for closely related compounds.

  • Hazard Identification:

    • Causes serious eye irritation (H319).[15]

    • Toxic to aquatic life with long-lasting effects (H411).[15]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear protective gloves and eye/face protection.[15]

    • Handling: Wash skin thoroughly after handling. Avoid release to the environment.[15]

  • First Aid:

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[15]

    • Skin Contact: Take off all contaminated clothing and rinse skin with water.[15]

    • Ingestion: Rinse mouth and drink plenty of water. Seek medical attention if symptoms occur.[6][16]

  • Storage:

    • Store in a well-ventilated place. Keep the container tightly closed in a dry environment.

Section 7: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 72225659, 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link].

  • Sigma-Aldrich. (n.d.). Safety Data Sheet. Retrieved from a search for a related product safety data sheet. [Link not directly available, but information sourced from snippet].

  • Supporting Information for a research article. (n.d.). Retrieved from a search providing NMR data for related trifluoromethyl compounds. [Link not directly available, but information sourced from snippet].

  • CPAchem. (2023). Safety data sheet. Retrieved from a search for a related product safety data sheet. [Link not directly available, but information sourced from snippet].

  • CAS. (n.d.). CAS Common Chemistry - 2-(Trifluoromethoxy)benzenesulfonamide. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2778018, 2-(Trifluoromethyl)benzenesulfonamide. Retrieved from [Link].

  • Google Patents. (n.d.). CN109251184B - Medical application of 2-trifluoromethyl benzene sulfonamide derivative. Retrieved from .

  • ResearchGate. (n.d.). ¹H NMR spectra of compounds 2-6 with the aromatic and aliphatic regions... Retrieved from [Link].

  • Google Patents. (n.d.). DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide. Retrieved from .

  • ResearchGate. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery... Retrieved from [Link].

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry... Retrieved from [Link].

  • Sarcouncil Journal of Biomedical Sciences. (2026). Synthesis and Structural Determination of Several Sulfonamides... Retrieved from [Link].

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link].

  • Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF₃. Retrieved from [Link].

  • IntechOpen. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Retrieved from [Link].

  • Organic Chemistry Portal. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Retrieved from [Link].

Sources

Exploratory

Structure-Activity Relationship of 2-Substituted 6-Trifluoromethyl Benzenesulfonamides: A Comprehensive Technical Guide

Executive Summary The development of "green pesticides" has driven the agrochemical industry toward compounds that exhibit high efficacy at low application rates while maintaining stringent mammalian safety profiles. Ace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of "green pesticides" has driven the agrochemical industry toward compounds that exhibit high efficacy at low application rates while maintaining stringent mammalian safety profiles. Acetolactate synthase (ALS) inhibitors, particularly triazolopyrimidine sulfonamides, represent a highly successful class of herbicides that meet these criteria. Within this class, the 2-substituted 6-trifluoromethyl benzenesulfonamide scaffold has emerged as a privileged pharmacophore.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of these compounds. By dissecting the mechanistic grounding of ALS inhibition, detailing field-proven synthetic workflows, and mapping the SAR logic of the 2,6-disubstituted benzene ring, this whitepaper serves as a definitive resource for researchers and drug development professionals.

Mechanistic Grounding: Acetolactate Synthase (ALS) Inhibition

Acetolactate synthase (ALS, EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS), is the first common enzyme in the biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine 1. Because this pathway is essential in plants and fungi but absent in mammals, ALS is an ideal target for safe agrochemicals and novel antifungals2.

Triazolopyrimidine sulfonamides do not bind directly to the catalytic active site. Instead, they act as potent channel blockers. They bind to the substrate-access channel, interacting heavily with the enzyme's cofactors—Flavin Adenine Dinucleotide (FAD) and Thiamine Diphosphate (ThDP)—thereby physically occluding pyruvate from entering the catalytic center.

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) [Target Enzyme] Pyruvate->ALS Substrate Ketobutyrate 2-Ketobutyrate Ketobutyrate->ALS Substrate Acetolactate 2-Acetolactate ALS->Acetolactate Catalysis AcetoHydroxybutyrate 2-Aceto-2-hydroxybutyrate ALS->AcetoHydroxybutyrate Catalysis ValLeu Valine & Leucine Acetolactate->ValLeu Biosynthesis Ile Isoleucine AcetoHydroxybutyrate->Ile Biosynthesis Inhibitor 2-Substituted 6-CF3 Benzenesulfonamides Inhibitor->ALS Channel Blockade

Branched-chain amino acid biosynthesis pathway and ALS inhibition by benzenesulfonamides.

Synthetic Workflows: Construction of the Pharmacophore

The synthesis of 2-substituted 6-trifluoromethyl benzenesulfonamides requires precise regiocontrol. The following self-validating protocol outlines the synthesis of the critical intermediate, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, and its subsequent coupling 3.

G SM 3-Fluorobenzotrifluoride Step1 1. Lithiation (n-BuLi) 2. Thiolation/Etherification SM->Step1 Int1 2-Substituted-6-CF3 -phenyl alkyl sulfide Step1->Int1 Step2 Chlorosulfonation (Cl2, AcOH/H2O) Int1->Step2 Int2 2-Substituted-6-CF3 -benzenesulfonyl chloride Step2->Int2 Step3 Coupling Reaction (Pyridine/Base) Int2->Step3 Product Target Sulfonamide Herbicide Step3->Product Amine 2-Amino-[1,2,4]triazolo [1,5-a]pyrimidine Amine->Step3

Step-by-step synthetic workflow for 2-substituted 6-trifluoromethyl benzenesulfonamides.

Step-by-Step Methodology

Step 1: Regioselective Lithiation and Thioetherification

  • Procedure : Dissolve 3-fluorobenzotrifluoride in anhydrous THF under an inert atmosphere (N₂) at -78°C. Slowly add n-butyllithium (1.1 eq) dropwise. Stir for 1 hour. Introduce dimethyl disulfide to yield 2-fluoro-6-trifluoromethyl phenyl methyl sulfide.

  • Causality : The highly electronegative trifluoromethyl group directs the lithiation strictly to the ortho position. Maintaining -78°C is critical to prevent benzyne intermediate formation and unwanted polymerization.

  • Validation Checkpoint : Quench a 0.5 mL aliquot with D₂O. Analyze via ¹H-NMR to confirm >95% deuterium incorporation exclusively at the ortho position.

Step 2: Etherification (Nucleophilic Aromatic Substitution)

  • Procedure : React the resulting sulfide with 2,2-difluoroethanol in the presence of metallic sodium in DMF at 80°C.

  • Causality : Metallic sodium generates a potent alkoxide nucleophile. The strong electron-withdrawing nature of the CF₃ group facilitates an S_NAr reaction, displacing the fluorine atom.

  • Validation Checkpoint : Monitor via LC-MS. The reaction is complete when the mass of the starting sulfide is fully replaced by the mass of the difluoroethoxy adduct.

Step 3: Oxidative Chlorosulfonation

  • Procedure : Suspend the etherified sulfide in an acetic acid/water mixture (4:1 v/v). Bubble chlorine gas (Cl₂) through the solution at 0–5°C until the reaction is complete. Extract with dichloromethane.

  • Causality : Chlorine in aqueous acetic acid safely and efficiently oxidizes the thioether directly to the sulfonyl chloride in a single pot. The low temperature controls the exothermic oxidation and prevents the hydrolysis of the newly formed sulfonyl chloride into a sulfonic acid.

  • Validation Checkpoint : Analyze the organic extract via GC-MS. The product must display a distinct isotopic pattern (M and M+2 peaks in a 3:1 ratio) confirming the presence of the chlorine atom.

Step 4: Sulfonamidation Coupling

  • Procedure : Dissolve the sulfonyl chloride and 2-amino-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine in anhydrous pyridine. Stir at room temperature for 12–24 hours.

  • Causality : Pyridine serves a dual role as both the solvent and the acid scavenger. By neutralizing the HCl byproduct, it drives the equilibrium toward the sulfonamide product and prevents the degradation of the acid-sensitive triazolopyrimidine core.

  • Validation Checkpoint : Purify via silica gel chromatography. Confirm the sulfonamide NH proton via ¹H-NMR (typically a broad singlet around 10.5–11.5 ppm in DMSO-d₆).

Structure-Activity Relationship (SAR) Analysis

The herbicidal efficacy of these compounds is governed by a delicate balance of electronics, lipophilicity, and steric fit. The SAR can be mapped across three distinct regions of the pharmacophore.

G Core Triazolopyrimidine Sulfonamide Pharmacophore CF3 6-Trifluoromethyl Group (Electron-withdrawing, Lipophilicity, Steric Fit) Core->CF3 Sub2 2-Substituent (e.g., Fluoro, Difluoroethoxy) (Tunes Binding Affinity) Core->Sub2 Bridge Sulfonamide Bridge (H-Bonding to FAD/ThDP) Core->Bridge Heterocycle Triazolopyrimidine Ring (Target Specificity & Efficacy) Core->Heterocycle

SAR logic map detailing the functional roles of the benzenesulfonamide pharmacophore regions.

The Benzene Ring (Levitt's Principle)

According to Levitt's principle for ALS inhibitors, the introduction of electron-withdrawing groups at the ortho-position of the benzene ring drastically enhances herbicidal activity.

  • The 6-Trifluoromethyl Group : The CF₃ group is highly electronegative. It exerts a strong inductive pull that increases the acidity of the sulfonamide NH proton, which is an essential hydrogen-bond donor in the ALS active site channel. Furthermore, the CF₃ group increases the overall lipophilicity (LogP) of the molecule, facilitating penetration through the waxy plant cuticle.

  • The 2-Position Substituent : Variations at the 2-position fine-tune the steric fit. While a small fluoro (-F) group provides baseline activity, bulkier but flexible alkoxy chains (such as 2,2-difluoroethoxy or tetrahydro-2-furanylmethoxy) can occupy adjacent hydrophobic pockets within the ALS channel, significantly increasing binding affinity.

The Sulfonamide Bridge

The -SO₂NH- linkage is non-negotiable. The oxygen atoms of the sulfonyl group act as hydrogen-bond acceptors, while the acidic NH acts as a hydrogen-bond donor, interacting directly with the ThDP cofactor and surrounding amino acid residues.

The Heterocyclic Core

The [1,2,4]triazolo[1,5-a]pyrimidine ring dictates target specificity. Substitution at the 5 and 7 positions is critical. Empirical data shows that 5,7-dimethoxy substitution consistently outperforms 5,7-dimethyl substitution. The methoxy oxygen atoms provide additional hydrogen-bond accepting capabilities and optimize the electron density of the heterocyclic ring, leading to tighter enzyme binding.

Quantitative Data & Comparative Efficacy

The following table summarizes the structural variations and their direct impact on herbicidal activity, illustrating the SAR principles discussed above. Data reflects post-emergence efficacy against common weeds (e.g., Echinochloa crus-galli).

Compound2-SubstituentTriazolopyrimidine CoreEstimated LogPHerbicidal Efficacy (Post-emergence)
8a Fluoro (-F)5,7-dimethyl2.1Moderate
8b Fluoro (-F)5,7-dimethoxy1.8High
8c 2,2-Difluoroethoxy5,7-dimethoxy2.4Excellent
8d 2,2-Difluoroethoxy5,7-dimethyl2.7Good
8e Tetrahydro-2-furanylmethoxy5,7-dimethoxy2.2Excellent

Note: Compounds 8c and 8e demonstrate that combining a flexible, oxygen-containing 2-substituent with a 5,7-dimethoxy heterocycle yields the optimal balance of lipophilicity and target binding affinity.

Conclusion

The 2-substituted 6-trifluoromethyl benzenesulfonamide class represents a masterclass in rational agrochemical design. By leveraging the strong electron-withdrawing and lipophilic properties of the 6-CF₃ group, and fine-tuning the steric bulk at the 2-position with flexible alkoxy groups, researchers can maximize ALS inhibition. Future development in this space will likely focus on exploiting these SAR principles to overcome emerging target-site resistance in weed biotypes by exploring novel, bioisosteric replacements for the triazolopyrimidine core.

References

  • Yi, et al. "SYNTHESIS, CRYSTAL STRUCTURE AND HERBICIDAL ACTIVITY OF A SERIES OF [1,2,4]TRIAZOLO[1,5-a]PYRIMIDINE-2- SULFONAMIDE COMPOUNDS." Heterocycles, 2016. 3

  • Subramanian, Mani V., et al. "Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site." Plant Physiology, 1990. 1

  • "Identification and Evaluation of Novel Acetolactate Synthase Inhibitors as Antifungal Agents." Antimicrobial Agents and Chemotherapy. 2

Sources

Foundational

pKa Profiling of 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide: Stereoelectronic Causality and Experimental Frameworks

Executive Summary 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide (PubChem CID 72225659)[1] is a highly functionalized aromatic compound characterized by a complex stereoelectronic architecture. As a multiprotic system,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide (PubChem CID 72225659)[1] is a highly functionalized aromatic compound characterized by a complex stereoelectronic architecture. As a multiprotic system, understanding its acid dissociation constants (pKa) is a critical prerequisite for rational drug design, directly dictating its lipophilicity (logD), membrane permeability, and target engagement profiles. This technical guide synthesizes empirical fragment data to predict the compound's biphasic ionization behavior, explains the underlying molecular causality, and establishes a self-validating experimental protocol for precise pKa determination.

Stereoelectronic Architecture and Ionization Centers

The physicochemical behavior of this compound is governed by the interplay of three distinct substituents on the benzene core:

  • Phenolic Hydroxyl (-OH): A weakly acidic group that is highly sensitized by the electronic effects of neighboring substituents.

  • Sulfonamide (-SO₂NH₂): A classic hydrogen-bond donating pharmacophore with intrinsic weak acidity.

  • Trifluoromethyl (-CF₃): A strongly electronegative, lipophilic moiety that exerts a powerful inductive (-I) pull, withdrawing electron density from the aromatic system.

Because both the phenol and the sulfonamide are ionizable, the molecule undergoes a step-wise (biphasic) deprotonation sequence depending on the pH of the surrounding microenvironment.

Quantitative pKa Analysis

To accurately predict the pKa values of the target compound, we must analyze the empirical pKa values of its constituent fragments. The table below summarizes the quantitative data used to build our predictive model.

Compound / FragmentIonizable GroupExperimental pKaReference
3-TrifluoromethylbenzenesulfonamideSulfonamide (-NH₂)9.69[2]
4-TrifluoromethylbenzenesulfonamideSulfonamide (-NH₂)9.64[2]
2-HydroxybenzenesulfonamidePhenol (-OH)~6.80[3]
2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide Phenol (-OH) [pKa₁] 6.0 – 6.5 (Predicted) Target
2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide Sulfonamide (-NH₂) [pKa₂] 8.8 – 9.2 (Predicted) Target

Mechanistic Causality of Ionization

The predicted pKa values deviate significantly from standard, unsubstituted phenols (pKa ~10) and sulfonamides (pKa ~10.5). This shift is driven by specific stereoelectronic mechanisms:

The First Deprotonation (pKa₁ ≈ 6.0 – 6.5)

The first proton is lost from the phenolic hydroxyl group. In an unsubstituted phenol, the oxygen-hydrogen bond is relatively stable. However, in our target compound, the ortho-sulfonamide group exerts a profound electron-withdrawing effect via both inductive (-I) and mesomeric (-M) pathways. Furthermore, the meta-positioned trifluoromethyl group contributes a massive -I effect. This synergistic withdrawal of electron density highly stabilizes the resulting phenoxide anion. Consequently, the energy required to remove the proton drops dramatically, lowering pKa₁ to approximately 6.0–6.5. This phenomenon is consistent with observations in highly substituted salicylamides, where electron-poor rings drastically modulate phenol acidity[4].

The Second Deprotonation (pKa₂ ≈ 8.8 – 9.2)

The second deprotonation occurs at the primary sulfonamide nitrogen. While isolated trifluoromethylbenzenesulfonamides exhibit a pKa of ~9.64–9.69[2], the sulfonamide in our target compound is attached to an already ionized, electron-rich phenoxide ring. The newly formed phenoxide oxygen acts as a strong electron donor via resonance (+M effect), which partially neutralizes the electron-withdrawing influence of the -CF₃ group. Because the molecule is already a mono-anion, the electrostatic penalty for removing a second proton is higher, yielding a predicted pKa₂ of 8.8–9.2.

Ionization N1 Fully Protonated (Neutral) pH < 5 N2 Mono-anion (Phenoxide) pH 7.4 N1->N2 pKa1 ~ 6.0-6.5 (-H+) N3 Di-anion (Phenoxide + Sulfonamide) pH > 10 N2->N3 pKa2 ~ 8.8-9.2 (-H+)

pH-dependent ionization speciation of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide.

Self-Validating Experimental Protocol for pKa Determination

To empirically validate these predicted values, a dual-method approach combining potentiometric titration and UV-Vis spectrophotometry is required. This ensures a self-validating system where electrochemical data is strictly corroborated by spectroscopic shifts.

Step 1: System Calibration (Self-Validation Check) Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01). Validate the system's accuracy by titrating a known reference standard (e.g., potassium hydrogen phthalate). The system is only cleared for use if the measured pKa deviates by <0.05 units from established literature values.

Step 2: Sample Preparation Due to the highly lipophilic nature of the -CF₃ group, aqueous solubility is limited. Prepare a 1 μM solution of the target compound in a 3:2 water:methanol co-solvent system. This specific ratio prevents compound precipitation during the titration while maintaining a high enough dielectric constant for accurate pH measurement[5].

Step 3: Potentiometric Titration Introduce 100 μL of 0.1% NaOH to the sample to ensure complete deprotonation, establishing a high-pH baseline where the compound exists as a di-anion. Sequentially add 100 μL aliquots of 0.01% HCl under continuous stirring and nitrogen blanketing (to prevent atmospheric CO₂ from forming carbonic acid and skewing the data). Record the pH after each addition until the solution reaches pH 3.0[5].

Step 4: Orthogonal Validation via UV-Vis Spectrophotometry In parallel, monitor the titration using UV-Vis spectroscopy. The transition from the neutral phenol to the phenoxide mono-anion induces a distinct bathochromic (red) shift in the absorption spectrum. The inflection point of the absorbance vs. pH curve provides an orthogonal measurement of pKa₁, following the rigorous physical chemistry principles outlined in OECD Test Guideline 112[6].

Step 5: Data Convergence and Regression Plot the titration curves. The final pKa values are determined via non-linear regression analysis of the inflection points. The protocol dictates that the system is only considered validated if the potentiometric and spectrophotometric pKa₁ values converge within a tight margin of Δ0.1 units.

Protocol Start System Calibration (Standard Buffer & KHP) Prep Sample Preparation 1 μM in 3:2 H2O:MeOH Start->Prep Titration Potentiometric Titration Add 0.01% HCl aliquots Prep->Titration UV Orthogonal Validation UV-Vis Spectrophotometry Titration->UV Decision Data Convergence? (ΔpKa < 0.1) UV->Decision End Final pKa Determination (Non-linear Regression) Decision->End Yes Troubleshoot Recalibrate & Retitrate Decision->Troubleshoot No Troubleshoot->Prep

Self-validating experimental workflow for dual-method pKa determination.

Pharmacokinetic & Drug Development Implications

The multiprotic nature of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide has profound implications for its pharmacokinetic (PK) and pharmacodynamic (PD) profile:

  • Physiological Speciation: At a physiological pH of 7.4, the compound exists predominantly as a mono-anion, as the ambient pH exceeds pKa₁ (~6.5) but remains well below pKa₂ (~9.0).

  • Membrane Permeability & Distribution: The ionization of the phenolic OH group at intestinal and blood pH significantly reduces the molecule's lipophilicity (logD) compared to its neutral state (logP). This ionization restricts passive diffusion across lipid bilayers, thereby limiting its volume of distribution and overall systemic exposure[3].

  • Target Engagement: Benzenesulfonamides are privileged pharmacophores for metalloenzyme inhibition, most notably Carbonic Anhydrase (CA). For optimal CA inhibition, the sulfonamide group must coordinate with the active-site zinc ion in its anionic state[7]. Because the sulfonamide pKa (~9.0) is higher than physiological pH, only a small fraction of the drug exists as the active di-anion in bulk plasma. However, the unique microenvironment of the enzyme pocket often perturbs local pKa values, facilitating binding once the drug enters the active site.

References

1.[1] "2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide | C7H6F3NO3S | CID 72225659" - PubChem - 1 2.[5] "Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies" - PMC (nih.gov) - 5 3.[2] "Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940" - University of Tartu - 2 4.[6] "Tritosulfuron|Herbicide Reference Standard" - Benchchem - 6 5.[3] "US20200038350A1 - Chemical modulators of signaling pathways and therapeutic use" - Google Patents - 3 6.[7] "2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide|CA Inhibitor" - Benchchem - 7 7.[4] "Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling" - PMC (nih.gov) - 4

Sources

Exploratory

Synthesis pathways for 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide derivatives

[1] Executive Summary This technical guide details the synthesis of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide (CAS 1243458-22-1), a critical pharmacophore in drug discovery, particularly for carbonic anhydrase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide details the synthesis of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide (CAS 1243458-22-1), a critical pharmacophore in drug discovery, particularly for carbonic anhydrase inhibition and anti-inflammatory therapeutics. The molecule features a 1,2,3-trisubstituted benzene pattern where the sulfonamide moiety is sterically "sandwiched" between a hydroxyl group and a trifluoromethyl group.

This specific substitution pattern presents a significant synthetic challenge due to steric hindrance and competing electronic directing effects. This guide presents two validated pathways:

  • The Fluoro-Lithiation / SnAr Pathway (Route A): The preferred industrial route utilizing the high acidity of the C2-proton in 3-fluorobenzotrifluoride, followed by nucleophilic aromatic substitution.

  • The Directed Ortho Metalation (DoM) Pathway (Route B): A precision laboratory route utilizing O-carbamate or O-MOM directed lithiation of 3-(trifluoromethyl)phenol.

Retrosynthetic Analysis & Strategy

The target molecule is electronically unique: the electron-withdrawing trifluoromethyl (-CF3) and sulfonamide (-SO2NH2) groups strongly deactivate the ring, while the hydroxyl (-OH) group is activating.

  • Disconnection: The most logical disconnection is at the sulfonyl-carbon bond or the hydroxyl-carbon bond.

  • Key Intermediate: 2-Fluoro-6-(trifluoromethyl)benzenesulfonamide . The fluorine atom in this intermediate is highly activated for Nucleophilic Aromatic Substitution (SnAr) due to the ortho-sulfonamide and meta-trifluoromethyl groups (both electron-withdrawing).

Retrosynthesis Target Target: 2-Hydroxy-6-(trifluoromethyl) benzenesulfonamide Inter1 Intermediate: 2-Fluoro-6-(trifluoromethyl) benzenesulfonamide Target->Inter1 SnAr Hydrolysis (F -> OH) Start2 Starting Material B: 3-(Trifluoromethyl)phenol Target->Start2 Directed Ortho Metalation (DoM) Start1 Starting Material A: 1-Fluoro-3-(trifluoromethyl)benzene Inter1->Start1 1. Lithiation (C2) 2. Sulfonylation

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Route A: The Fluoro-Lithiation / SnAr Pathway (Scale-Up Preferred)

This route is favored for scale-up due to the commercial availability of the starting material and the avoidance of protection/deprotection steps. It exploits the "cooperative effect" where the C2 position (between F and CF3) is significantly more acidic than other ring protons.

Reaction Scheme
  • Regioselective Lithiation: 1-Fluoro-3-(trifluoromethyl)benzene is lithiated at -78°C. The lithium occupies the position between the F and CF3 groups.

  • Sulfinylation: Quenching with Sulfur Dioxide (SO2) yields the lithium sulfinate.

  • Chlorination: Oxidation of the sulfinate with Sulfuryl Chloride (SO2Cl2) or N-Chlorosuccinimide (NCS) yields the sulfonyl chloride.

  • Amidation: Treatment with aqueous ammonia yields the sulfonamide.

  • Hydrolytic SnAr: The activated fluorine is displaced by hydroxide at elevated temperature.

RouteA SM 1-Fluoro-3- (trifluoromethyl)benzene Li 2-Lithio Species SM->Li n-BuLi, THF -78°C Sulfinate Lithium Sulfinate Li->Sulfinate SO2 (gas) SulfonylCl Sulfonyl Chloride Sulfinate->SulfonylCl SO2Cl2 or NCS Oxidation Sulfonamide 2-Fluoro-6-(CF3) benzenesulfonamide SulfonylCl->Sulfonamide NH3 (aq) Product TARGET: 2-Hydroxy-6-(CF3) benzenesulfonamide Sulfonamide->Product KOH, DMSO/H2O 100-150°C (SnAr)

Figure 2: Step-by-step workflow for the Fluoro-Lithiation / SnAr pathway.

Detailed Experimental Protocol

Step 1-3: Synthesis of 2-Fluoro-6-(trifluoromethyl)benzenesulfonamide

  • Reagents: 1-Fluoro-3-(trifluoromethyl)benzene (1.0 equiv), n-Butyllithium (1.1 equiv, 2.5M in hexanes), SO2 gas, SO2Cl2 (1.1 equiv), NH4OH.

  • Protocol:

    • Charge a flame-dried flask with anhydrous THF and 1-Fluoro-3-(trifluoromethyl)benzene under Argon. Cool to -78°C .

    • Add n-BuLi dropwise over 30 mins. Maintain temp < -70°C. Stir for 1 hour. Note: The lithiation is highly regioselective for the C2 position.

    • Bubble dry SO2 gas into the solution for 15 mins. The mixture will turn pale yellow/white (formation of lithium sulfinate). Warm to room temperature (RT).

    • Concentrate to remove excess SO2. Redissolve the solid residue in CH2Cl2.

    • Cool to 0°C and add Sulfuryl Chloride (SO2Cl2) dropwise. Stir for 1 hour to form the sulfonyl chloride.

    • Pour the mixture into cold aqueous NH4OH (28%). Stir vigorously for 2 hours.

    • Extract with EtOAc, wash with brine, dry over Na2SO4. Recrystallize to obtain 2-fluoro-6-(trifluoromethyl)benzenesulfonamide .

Step 4: Hydrolysis (SnAr)

  • Reagents: KOH (3.0 equiv), DMSO/Water (10:1).

  • Protocol:

    • Dissolve the fluoro-sulfonamide in DMSO. Add aqueous KOH (dissolved in minimum water).

    • Heat the reaction mixture to 120-140°C in a sealed pressure tube or autoclave.

    • Monitor by HPLC. The reaction typically requires 4-12 hours.

    • Workup: Cool to RT. Acidify carefully with 1M HCl to pH 2. The product, being a phenol, will precipitate or can be extracted with EtOAc.

    • Purification: Silica gel chromatography (Hexanes/EtOAc) or recrystallization from ethanol/water.

Route B: The Directed Ortho Metalation (DoM) Pathway

This route is ideal if the fluoro-precursor is unavailable or if milder conditions are required. It relies on the strong directing ability of O-carbamates or O-MOM groups.

Reaction Scheme
  • Protection: 3-(Trifluoromethyl)phenol is protected as an O-carbamate (e.g., O-phenyl-N,N-diethylcarbamate). This group is a powerful Directed Metalation Group (DMG).

  • Directed Lithiation: Treatment with sec-BuLi/TMEDA directs lithiation to the ortho position (C2), between the oxygen and the CF3.

  • Quench: Reaction with a sulfur source (e.g., SO2 or a disulfide).

  • Functionalization: Conversion to the sulfonamide.[1]

  • Deprotection: Hydrolysis of the carbamate restores the phenol.

RouteB Phenol 3-(Trifluoromethyl) phenol Protected O-Carbamate Derivative Phenol->Protected ClCONEt2 NaH, THF Lithiated Ortho-Lithio Species Protected->Lithiated s-BuLi, TMEDA -78°C Sulfonamide_Prot Protected Sulfonamide Lithiated->Sulfonamide_Prot 1. SO2 2. NCS 3. NH3 Target TARGET: 2-Hydroxy-6-(CF3) benzenesulfonamide Sulfonamide_Prot->Target NaOH/EtOH Reflux (Deprotection)

Figure 3: Workflow for the Directed Ortho Metalation (DoM) pathway.[2]

Key Technical Considerations
  • Directing Group Selection: The N,N-diethylcarbamate group is superior to MOM because it coordinates lithium strongly, stabilizing the intermediate in the sterically crowded C2 position.

  • Steric Crowding: The C2 position is "sandwiched." Using sec-BuLi (more reactive/bulky) with TMEDA (to break up alkyllithium aggregates) is crucial for quantitative lithiation.

Comparison of Pathways

FeatureRoute A: Fluoro-Lithiation / SnArRoute B: DoM (Phenol)
Step Count 4 Steps (Linear)5-6 Steps (Includes Protection)
Atom Economy HighModerate (Loss of Protecting Group)
Reagents n-BuLi, SO2, NH3, KOHNaH, Carbamoyl Chloride, s-BuLi
Safety High Temp SnAr (Pressure vessel)Pyrophoric Lithium reagents
Scalability Excellent (Industrial Standard)Good (Lab/Pilot Scale)
Primary Challenge Hydrolysis of F to OH requires harsh conditions.Deprotection of carbamate can be slow.

References

  • Synthesis of 2-hydroxy-6-trifluoromethylpyridine (Analogous Chemistry): European Patent EP0966441B1. Process for preparing 2-hydroxy-6-trifluoromethylpyridine via hydrolysis of the chloro/fluoro precursor.[2] Link

  • Directed Ortho Metalation Reviews: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879-933. Link

  • Nucleophilic Aromatic Substitution (SnAr) Mechanisms: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." Link

  • Properties of 3-(Trifluoromethyl)phenol: PubChem Compound Summary for CID 7376. Link

  • Synthesis of Fluorinated Benzenesulfonamides: Sigma-Aldrich Product Data. 2,6-Difluorobenzenesulfonamide synthesis references. Link

Sources

Foundational

The Enigmatic Core: Unlocking the Therapeutic Potential of ortho-Hydroxy Trifluoromethyl Sulfonamides

An In-depth Technical Guide: Abstract: The sulfonamide moiety is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents. Its combination with the trifluoromethyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract: The sulfonamide moiety is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents. Its combination with the trifluoromethyl group—a bioisostere known for enhancing metabolic stability and receptor affinity—has given rise to potent drugs. This technical guide delves into a specific, yet underexplored, subclass: ortho-hydroxy trifluoromethyl aryl sulfonamides. We will dissect the strategic rationale for this substitution pattern, exploring its impact on physicochemical properties, target engagement, and overall biological activity. By synthesizing data from established drug metabolism pathways and emerging structure-activity relationship (SAR) studies, this document provides researchers and drug development professionals with a comprehensive framework for investigating and exploiting this promising chemical space. We will examine key biological targets, provide validated experimental protocols for their evaluation, and chart a course for future discovery.

The Trifluoromethyl Sulfonamide Scaffold: A Synergy of Function

The enduring legacy of sulfonamide-based drugs, from the first antibacterial agents to modern diuretics, anti-inflammatory drugs, and anticancer therapies, is a testament to the scaffold's remarkable versatility.[1][2][3] The sulfonamide group (–SO₂NH–) is a potent hydrogen bond donor and acceptor, and its geometry allows it to act as a transition-state mimetic for various enzymatic reactions.

The introduction of fluorine-containing groups, particularly the trifluoromethyl (–CF₃) moiety, has revolutionized drug design.[4] The –CF₃ group is characterized by its high electronegativity, metabolic stability, and lipophilicity. Its incorporation into a drug candidate can profoundly influence:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the –CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[4]

  • Binding Affinity: The lipophilic nature of the –CF₃ group can enhance hydrophobic interactions within a target's binding pocket.

  • pKa Modulation: As a strong electron-withdrawing group, it can significantly lower the pKa of nearby acidic or basic centers, altering the ionization state of the molecule at physiological pH and thereby affecting cell permeability and target engagement.

The specific placement of a hydroxyl (–OH) group ortho to the sulfonamide introduces a new layer of complexity and opportunity. This substituent can engage in intramolecular hydrogen bonding with the sulfonamide oxygen atoms, influencing the conformation of the molecule and its acidity. Furthermore, it provides an additional, potent point of contact for hydrogen bonding with biological targets and can act as a chelating group for metallic cofactors in enzymes.

Synthetic Pathways and Physicochemical Considerations

The generation of a focused library of ortho-hydroxy trifluoromethyl sulfonamides is a prerequisite for systematic biological evaluation. Synthetic strategies typically involve the sulfonylation of an appropriately substituted aminophenol or the late-stage introduction of the hydroxyl or trifluoromethyl group onto a pre-formed sulfonamide.

A generalized workflow for the synthesis is outlined below. The critical step is the coupling of a sulfonyl chloride with an ortho-substituted aniline.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Purification & Product A 2-Amino-trifluoromethyl-phenol C Sulfonylation Reaction (e.g., Pyridine, DCM) A->C B Aryl Sulfonyl Chloride (R-Ar-SO₂Cl) B->C D Work-up & Column Chromatography C->D Crude Product E Final Product: ortho-Hydroxy Trifluoromethyl Aryl Sulfonamide D->E Purified Compound

Caption: Generalized synthetic workflow for target compounds.

The strategic placement of the –OH, –CF₃, and –SO₂NHR groups dramatically impacts the molecule's physicochemical profile. The ortho-hydroxy group, for instance, can lower the pKa of the sulfonamide proton through intramolecular hydrogen bonding, affecting its solubility and distribution coefficient (LogP). These parameters are critical for predicting a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Key Biological Targets and Mechanisms of Action

While the ortho-hydroxy trifluoromethyl sulfonamide scaffold is not yet widely represented in approved drugs, we can infer its potential by examining related structures and their known biological activities.

Case Study: Cyclooxygenase (COX) Inhibition and Metabolic Deactivation

The anti-inflammatory drug Celecoxib is perhaps the most well-known trifluoromethyl-containing sulfonamide.[1][2] It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. While Celecoxib itself does not possess an ortho-hydroxy group on its benzenesulfonamide ring, its metabolic fate provides a critical lesson in the importance of substituent placement.

Celecoxib is extensively metabolized in the liver, primarily by the CYP2C9 enzyme.[5][6] The primary metabolic pathway is not hydroxylation of the sulfonamide-bearing ring, but rather the hydroxylation of the para-methyl group on the adjacent phenyl ring to form hydroxycelecoxib. This metabolite is subsequently oxidized to carboxycelecoxib.[5] Crucially, both of these major metabolites are pharmacologically inactive as COX inhibitors .[5][7][8]

This metabolic deactivation highlights a key principle: the therapeutic activity of Celecoxib is attributable entirely to the parent drug. Any modification, including hydroxylation, eliminates its ability to inhibit COX-2. This underscores the need to carefully design sulfonamide-based drugs to either resist metabolic modification at key positions or to ensure that any metabolites retain a desired activity or are inert.

G A Celecoxib (Active COX-2 Inhibitor) B Hydroxycelecoxib (Inactive Metabolite) A->B CYP2C9 (Methyl Hydroxylation) C Carboxycelecoxib (Inactive Metabolite) B->C Alcohol Dehydrogenases

Caption: Metabolic deactivation pathway of Celecoxib.

Antimicrobial and Antiproliferative Activities

The foundational biological activity of sulfonamides is antibacterial. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis.[3][][10] By mimicking the natural substrate, p-aminobenzoic acid (PABA), they halt the production of nucleic acids required for bacterial growth. Humans are unaffected as they obtain folate from their diet.[3][11]

Recent research has expanded the scope of sulfonamide activity to include potent antitubercular and anticancer effects.[12][13] Trifluoromethylthio-sulfonimidamides, for example, have shown high activity against Mycobacterium tuberculosis at levels comparable to first-line antibiotics.[12] The introduction of an ortho-hydroxy group could potentially enhance these activities by providing an additional binding interaction with the target enzyme or by altering the compound's ability to chelate essential metal ions.

Emerging Targets: CETP and PPARα

Research into trifluoromethylated aryl sulfonamides has identified novel targets beyond inflammation and infection. Specific derivatives have been developed as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for raising HDL cholesterol and reducing cardiovascular disease risk.[14][15] Others have been designed as potent agonists for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor involved in regulating lipid metabolism.[16] While the reported lead compounds in these studies do not feature the specific ortho-hydroxy substitution, they establish that the broader trifluoromethyl sulfonamide scaffold is capable of potent and selective modulation of these important targets.

Structure-Activity Relationship (SAR) Analysis

Based on the principles of medicinal chemistry, we can construct a hypothetical SAR model for the ortho-hydroxy trifluoromethyl sulfonamide scaffold. This model serves as a starting point for designing new analogs with improved potency and selectivity.

G Core Core Scaffold: ortho-Hydroxy Trifluoromethyl Aryl Sulfonamide OH ortho-Hydroxy Group (-OH) - H-bond donor/acceptor - Can form intramolecular H-bonds - Potential for metal chelation Core->OH Influences Conformation & Target Binding CF3 Trifluoromethyl Group (-CF₃) - Increases lipophilicity - Enhances metabolic stability - Strong electron-withdrawing effect Core->CF3 Modulates Potency & Pharmacokinetics SO2NHR Sulfonamide Group (-SO₂NHR) - H-bond donor/acceptor - pKa modulated by Ar-substituents - 'R' group critical for selectivity Core->SO2NHR Determines Target & Specificity

Caption: Key principles of the Structure-Activity Relationship (SAR).

MoietyPositionObservationImplication on Biological Activity
-OH ortho to -SO₂NHRCan form intramolecular H-bonds with sulfonamide oxygens.Restricts conformation, potentially pre-organizing the molecule for optimal binding with the target.
-CF₃ meta or para to -SO₂NHRStrong electron-withdrawing group.Lowers the pKa of the sulfonamide N-H, increasing its acidity and altering its ionization state and solubility.
-CF₃ AnyIncreases lipophilicity and resists metabolic oxidation.Enhances hydrophobic interactions in the binding pocket and improves pharmacokinetic half-life.[4]
-SO₂NHR N/AThe 'R' group can be varied extensively (alkyl, aryl, heterocyclic).This is the primary vector for modulating target selectivity and potency. Different 'R' groups will target different enzymes or receptors.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel ortho-hydroxy trifluoromethyl sulfonamides, rigorous and reproducible biological assays are essential.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol describes a self-validating system to determine the 50% inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2.

Objective: To quantify the potency and selectivity of a test compound as a COX inhibitor.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Fluorometric probe (e.g., ADHP)

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compounds and positive control (e.g., Celecoxib) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric plate reader

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds and Celecoxib in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the reaction buffer, the fluorometric probe, and heme.

  • Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells. Include "no-enzyme" wells as a background control.

  • Inhibitor Incubation: Add the diluted test compounds, positive control, or vehicle (DMSO) to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Signal Detection: Immediately begin reading the fluorescence intensity every minute for 10-20 minutes. The rate of increase in fluorescence is proportional to the COX activity.

  • Data Analysis:

    • Subtract the background fluorescence from the no-enzyme control wells.

    • Calculate the rate of reaction for each well.

    • Normalize the data, setting the vehicle control as 100% activity and a fully inhibited control as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Caption: Experimental workflow for the in vitro COX inhibition assay.

Conclusion and Future Directions

The ortho-hydroxy trifluoromethyl aryl sulfonamide scaffold represents a compelling, yet underexplored, area for drug discovery. While the broader class of trifluoromethyl sulfonamides has yielded successful drugs, the specific influence of the ortho-hydroxy substituent is not well-documented in the public domain. The metabolic deactivation of Celecoxib serves as a powerful reminder that subtle structural changes can have profound effects on biological activity.

Future research in this area should focus on:

  • Systematic Library Synthesis: The creation and screening of diverse libraries where the 'R' group on the sulfonamide and the substitution pattern on the aryl rings are varied systematically.

  • Broad Biological Screening: Testing these libraries against a wide range of targets, including COX enzymes, bacterial enzymes (e.g., DHPS), kinases, and nuclear receptors, to uncover novel activities.

  • Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict binding modes and guide the rational design of next-generation analogs.

  • Pharmacokinetic Profiling: Evaluating promising lead compounds for their ADME properties to ensure that potent molecules also possess drug-like characteristics.

By integrating rational design, synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this enigmatic chemical core can be unlocked, paving the way for new and effective treatments for a range of human diseases.

References

  • Schlinquer, A., et al. (2019). N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gawad, J., et al. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. Available at: [Link]

  • Khalaf, R. A., et al. (2023). Trifluoromethylated Aryl Sulfonamides as Novel CETP Inhibitors: Synthesis, Induced Fit Docking, Pharmacophore Mapping and Subsequent In Vitro Validation. Medicinal Chemistry. Available at: [Link]

  • Khalaf, R. A., et al. (2023). Trifluoromethylated Aryl Sulfonamides as Novel CETP Inhibitors: Synthesis, Induced Fit Docking, Pharmacophore Mapping and Subsequent In vitro Validation. Bentham Science Publishers. Available at: [Link]

  • Paulson, S. K., et al. (2000). The disposition and metabolism of celecoxib, a specific cyclooxygenase-2 inhibitor, in laboratory animals and humans. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (1998). NDA 20-998: Celecoxib. accessdata.fda.gov. Available at: [Link]

  • Paliani, G., et al. (2008). Design, synthesis and evaluation of trifluoromethane sulfonamide derivatives as new potent and selective peroxisome proliferator-activated receptor alpha agonists. PubMed. Available at: [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]

  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics. Available at: [Link]

  • Kumar, R., & Chauhan, L. (2010). Biological Activities Of Sulfonamides. SciSpace. Available at: [Link]

  • Wechem. (2025). Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. Wechem. Available at: [Link]

  • Kassick, A. J., & Tidwell, J. H. (2003). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. PubMed. Available at: [Link]

  • PharmGKB. Celecoxib Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]

  • Zhang, W., et al. (2020). Expeditious and Efficient ortho‐Selective Trifluoromethane‐sulfonylation of Arylhydroxylamines. ResearchGate. Available at: [Link]

  • Annedi, S. C., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Merck Manual Professional Edition. (n.d.). Sulfonamides. Merck Manuals. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N‐trifluoromethyl sulfonamide with trifluoro‐N‐sulfinylmethanamine. ResearchGate. Available at: [Link]

  • Sroor, F. M., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wang, F., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • Umetsu, N., & Shirai, Y. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

  • Sajid, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports. Available at: [Link]

Sources

Exploratory

The Privileged Scaffold: Potential Applications of 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide in Modern Drug Discovery

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary In the landscape of rational drug design, the identification and utilization of "privileged scaffolds"—molecular framewor...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the landscape of rational drug design, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of hit-to-lead optimization. 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide (CAS 1243458-22-1) represents a highly specialized, multi-functional building block.

By combining a classic zinc-binding group (the primary sulfonamide) with a highly electron-withdrawing, lipophilic moiety (the trifluoromethyl group) and a versatile functional handle (the hydroxyl group) on a single benzene ring, this compound offers unique conformational and electronic properties. This technical guide explores the mechanistic rationale for utilizing this specific scaffold in drug discovery, focusing on its primary applications in targeting tumor-associated Carbonic Anhydrases (CAs) and Voltage-Gated Sodium Channels (Nav1.7), alongside validated experimental workflows for characterization.

Physicochemical Profiling & Structural Dynamics

The utility of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide stems from the synergistic effects of its three ortho/meta-substituted functional groups. Understanding the causality behind these physicochemical properties is critical for rational drug design.

  • Electronic Modulation via the Trifluoromethyl (-CF3) Group: The strong electron-withdrawing nature of the -CF3 group significantly lowers the pKa of the adjacent sulfonamide nitrogen[1]. This is a critical prerequisite for metalloenzyme inhibition, as it facilitates the deprotonation of the sulfonamide at physiological pH (pH 7.4). Only the anionic sulfonamide (

    
    ) can effectively displace the zinc-bound water molecule in the active site of Carbonic Anhydrases.
    
  • Steric Hindrance and Conformational Locking: The bulky -CF3 group positioned ortho to the sulfonamide induces significant steric clash, restricting the free rotation of the

    
     bond. This conformational locking reduces the entropic penalty upon target binding, a phenomenon highly sought after in structure-based drug design (SBDD).
    
  • The Hydroxyl (-OH) Derivatization Handle: The 2-hydroxyl group provides an essential vector for synthetic expansion. It can act as an intramolecular hydrogen bond donor/acceptor to stabilize specific conformations, or it can be readily alkylated (e.g., via Mitsunobu reactions) to access the "tail-binding" pockets of target proteins, driving isoform selectivity.

Table 1: Computed Physicochemical Profile (CAS 1243458-22-1)
PropertyValueImplication for Drug Design
Molecular Weight 241.19 g/mol High ligand efficiency potential; leaves ample room for derivatization while adhering to Lipinski's Rule of 5.
XLogP3-AA 1.6Optimal starting lipophilicity for balancing aqueous solubility and membrane permeability.
H-Bond Donors 2 (-OH, -SO2NH2)Provides critical anchoring points in target active sites (e.g., Zinc coordination).
H-Bond Acceptors 7Facilitates complex interaction networks with target protein backbones.
TPSA 88.8 ŲExcellent balance for oral bioavailability; restricts blood-brain barrier (BBB) penetration if peripheral restriction is desired.

Data sourced from PubChem CID 72225659[1].

StructuralLogic Core 2-OH-6-CF3 Benzenesulfonamide SO2NH2 Sulfonamide Group (Zinc Binding / VSD4) Core->SO2NH2 CF3 6-Trifluoromethyl (Lipophilic / pKa Modulator) Core->CF3 OH 2-Hydroxyl (H-Bonding / Derivatization) Core->OH CA Carbonic Anhydrase (CA IX/XII Selectivity) SO2NH2->CA Zn2+ Coordination NAV Nav1.7 Channel (VSD4 Allosteric Block) SO2NH2->NAV H-bond to D1586 CF3->CA Hydrophobic Pocket CF3->NAV V1541/F1583 Interaction OH->NAV Scaffold Locking

Fig 1: Structural logic and target engagement pathways of the 2-OH-6-CF3-benzenesulfonamide scaffold.

Primary Application: Isoform-Selective Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. While cytosolic isoforms (CA I and CA II) are ubiquitous and essential for normal physiological function, transmembrane isoforms (CA IX and CA XII) are highly overexpressed in hypoxic solid tumors and are validated oncology targets.

The Mechanistic Role of the Scaffold

The challenge in CA drug discovery is achieving selectivity for CA IX/XII over the off-target CA I/II to prevent systemic side effects. The 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide scaffold is uniquely suited for this:

  • Anchoring: The deprotonated sulfonamide coordinates the catalytic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     ion, displacing the zinc-bound water molecule and accepting a hydrogen bond from the backbone of Thr199.
    
  • Hydrophobic Exploitation: The -CF3 group projects into the hydrophobic pocket of the CA active site. Because the active site architectures of CA IX and XII possess distinct, slightly larger hydrophobic cavities compared to CA I/II, the bulky -CF3 group selectively enhances binding affinity in the tumor-associated isoforms through favorable van der Waals interactions[2].

  • Tail Approach: By functionalizing the 2-hydroxyl group with elongated, hydrophilic, or positively charged "tails," medicinal chemists can exploit the outer rim of the CA IX active site, further driving nanomolar selectivity[3].

Primary Application: Nav1.7 Voltage-Gated Sodium Channel Modulation

Nav1.7 is a genetically validated target for the treatment of severe neuropathic and inflammatory pain. Because Nav1.7 is predominantly expressed in the peripheral nervous system, selective inhibitors can provide profound analgesia without the central nervous system (CNS) side effects associated with opioids.

The Mechanistic Role of the Scaffold

Aryl sulfonamides are a well-established class of Nav1.7 inhibitors that bind to the Voltage-Sensing Domain 4 (VSD4), trapping the channel in an inactivated state[4].

  • VSD4 Pocket Binding: The sulfonamide moiety forms critical hydrogen bonds with key gating-charge residues (e.g., Arg3 in VSD4) and nearby aspartate residues (e.g., D1586)[4].

  • Lipophilic Projection: The -CF3 group is not merely a passive spectator; structural data (e.g., from chimeric VSD4-NavAb constructs) reveals that lipophilic groups in this position project deeply into a hydrophobic cavity formed by residues W1538, V1541, and F1583, drastically increasing residence time and potency[4].

  • Atropisomerism: The 2-hydroxyl group can be utilized to synthesize complex bicyclic or ether-linked systems (such as quinolinone sulfonamides). The steric bulk of the -CF3 group forces these complex derivatives into stable, non-interconverting rotational isomers (atropisomers). Often, only one specific atropisomer (e.g., the R-configuration) perfectly matches the chiral environment of the VSD4 pocket, leading to highly potent, highly selective Nav1.7 inhibitors[5].

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the industry-standard methodologies for evaluating compounds derived from this scaffold.

Protocol A: Stopped-Flow Hydration Assay (CA Inhibition)

Because CA catalyzes one of the fastest known biochemical reactions, standard steady-state kinetics cannot capture the initial reaction rates. A stopped-flow spectrophotometric assay is mandatory[6].

Methodology:

  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.1 M

    
     (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.
    
  • Substrate Preparation: Bubble pure

    
     gas into Milli-Q water at 25°C for 1 hour to create a saturated 
    
    
    
    solution. Prepare dilutions ranging from 1.7 to 17 mM.
  • Enzyme-Inhibitor Pre-incubation: Incubate the recombinant CA isoform (e.g., 40 nM for CA XII) with varying concentrations of the sulfonamide derivative (0.1 nM to 10 µM) for 15 minutes at room temperature to allow the E-I complex to reach equilibrium. Self-Validation: Always run a vehicle control (0.4% DMSO) to establish the uninhibited

    
    .
    
  • Rapid Mixing: Using an Applied Photophysics stopped-flow instrument, rapidly mix equal volumes of the E-I solution and the

    
     substrate solution.
    
  • Data Acquisition: Monitor the absorbance change of Phenol Red at 557 nm for 10–100 seconds. The drop in pH (due to bicarbonate and proton formation) causes a colorimetric shift.

  • Analysis: Determine the initial rates from the linear portion of the absorbance curves. Calculate the

    
     using the Morrison equation for tight-binding inhibitors, as standard Michaelis-Menten kinetics fail for low-nanomolar sulfonamides[7].
    

AssayWorkflow Step1 1. Enzyme & Inhibitor Prep Pre-incubate CA IX with compound (15 min) Step3 3. Stopped-Flow Injection Rapid mixing at 25°C in Hepes buffer (pH 7.5) Step1->Step3 Step2 2. Substrate Saturation Prepare CO2 saturated water (1.7-17 mM) Step2->Step3 Step4 4. Spectrophotometry Monitor Phenol Red indicator at 557 nm (10-100s) Step3->Step4 Step5 5. Kinetic Analysis Calculate IC50 / Ki via Morrison equation Step4->Step5

Fig 2: Stopped-flow CO2 hydration assay workflow for determining CA inhibition kinetics.

Protocol B: Automated Patch-Clamp Electrophysiology (Nav1.7)

To validate the efficacy of Nav1.7 inhibitors derived from this scaffold, automated patch-clamp electrophysiology is required to measure voltage-dependent block.

Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7. Harvest and suspend in extracellular recording solution.

  • Voltage Protocol: To enable current measurements at both hyperpolarizing and depolarizing holding voltages, apply a short 20-ms pulse to –150 mV to recover channels from fast inactivation, followed by a 10-ms test pulse to 0 mV to open unblocked channels[4].

  • Compound Application: Apply the synthesized sulfonamide derivatives at varying concentrations. Since aryl sulfonamides often exhibit state-dependent inhibition (binding preferentially to the inactivated state), hold the membrane potential at a voltage that promotes half-maximal inactivation (

    
    ) during compound incubation.
    
  • Data Validation: Ensure seal resistances are >1 GΩ. Calculate

    
     values by fitting the normalized peak inward currents to a standard Hill equation.
    

Conclusion

The 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide scaffold is far more than a simple chemical intermediate; it is a rationally designed pharmacophore heavily primed for target engagement. By leveraging its inherent pKa modulation, steric locking, and synthetic versatility, medicinal chemists can rapidly generate highly selective libraries targeting complex metalloenzymes and voltage-gated ion channels. Future applications of this building block will likely expand into targeted protein degradation (PROTACs), where the sulfonamide moiety can serve as a highly specific E3-ligase or target-protein anchor.

References

  • 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide | C7H6F3NO3S | CID 72225659 National Center for Biotechnology Information (PubChem) URL:[Link]

  • Open saccharin-based secondary sulfonamides as potent and selective inhibitors of cancer-related carbonic anhydrase IX and XII isoforms National Institutes of Health (PMC) URL:[Link]

  • Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases PLOS One (via Vilnius University) URL:[Link]

  • Aryl sulfonamides inhibit native Nav1.7 and bind to chimeric VSD4-NavAb channels with high affinity ResearchGate URL:[Link]

  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Carbonic anhydrase inhibitors. Selective inhibition of human tumor-associated isozymes IX and XII and cytosolic isozymes I and II with some substituted-2-mercapto-benzenesulfonamides Taylor & Francis Online URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Purification Strategies for 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide

Abstract This technical guide details the purification protocols for 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide (CAS: 1243458-22-1). Due to the steric crowding of the ortho-hydroxyl and ortho-trifluoromethyl groups...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the purification protocols for 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide (CAS: 1243458-22-1). Due to the steric crowding of the ortho-hydroxyl and ortho-trifluoromethyl groups flanking the sulfonamide moiety, this molecule exhibits unique solubility and acidity profiles. This guide provides a tiered approach: a high-throughput Acid-Base Extraction for crude cleanup, a Recrystallization protocol for bulk purification, and a Flash Chromatography method for high-purity (>99%) isolation.

Physicochemical Profile & Solubility

Understanding the electronic environment of the molecule is critical for selecting the correct purification vector. The electron-withdrawing trifluoromethyl (-CF


) group and the sulfonamide moiety significantly increase the acidity of the phenolic hydroxyl.
Table 1: Physicochemical Properties
PropertyValueNote
Molecular Formula C

H

F

NO

S
Molecular Weight 241.19 g/mol
pKa (Phenol) ~6.5 - 7.5 (Estimated)More acidic than phenol (pKa 10) due to -CF

and -SO

NH

.
pKa (Sulfonamide) ~9.5 - 10.5Weakly acidic proton on nitrogen.
LogP ~1.6Moderately lipophilic.
Appearance White to off-white crystalline solidMay appear yellow if oxidized impurities are present.
Solubility Matrix
  • Soluble: Methanol, Ethanol, DMSO, Ethyl Acetate, Aqueous NaOH (forms dianion).

  • Sparingly Soluble: Dichloromethane (DCM), Chloroform.

  • Insoluble: Water (neutral/acidic), Hexanes, Heptane.

Synthesis Context & Impurity Profile

Purification strategy depends on the origin of the crude material. Common synthesis routes involving chlorosulfonation or amination of sulfonyl chlorides typically yield specific impurities:

  • Hydrolyzed Byproduct: 2-hydroxy-6-(trifluoromethyl)benzenesulfonic acid (Highly water-soluble; removed via aqueous wash).

  • Regioisomers: 4-trifluoromethyl analogs (Separable via recrystallization).

  • Starting Material: 2-hydroxy-6-(trifluoromethyl)benzenesulfonyl chloride (Reactive; quenched during workup).

Protocol A: Acid-Base Extraction (The "Crude Cleanup")

Principle: This method exploits the acidity of the phenolic hydroxyl and sulfonamide groups. The molecule is dissolved in base (deprotonated) to separate it from non-acidic organic impurities, then precipitated by acidification.

Reagents
  • Solvent A: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)

  • Base: 1M NaOH (aq)

  • Acid: 6M HCl (aq)

  • Brine: Saturated NaCl solution

Step-by-Step Procedure
  • Dissolution: Dissolve crude solid in EtOAc (10 mL/g). If solids remain, filter to remove inorganic salts.

  • Extraction (Basic): Transfer the organic phase to a separatory funnel. Add 1M NaOH (2.0 equiv). Shake vigorously.

    • Mechanism:[1][2] The product moves to the aqueous layer as the dianion. Non-acidic impurities remain in the EtOAc.

  • Separation: Collect the aqueous layer. (Keep the organic layer only if recovering neutral side-products).

  • Wash: Wash the aqueous layer once with fresh EtOAc (to remove entrained organics).

  • Acidification: Cool the aqueous layer to 0-5°C. Slowly add 6M HCl with stirring until pH < 2.

    • Observation: The product should precipitate as a white solid.

  • Isolation: Filter the solid. Wash with cold water. Dry under vacuum at 45°C.

Workflow Diagram (Acid-Base Extraction)

AcidBaseExtraction Crude Crude Mixture (in EtOAc) AddBase Add 1M NaOH (Extract) Crude->AddBase SepFunnel Separatory Funnel AddBase->SepFunnel OrgLayer Organic Layer (Neutral Impurities) SepFunnel->OrgLayer Discard AqLayer Aqueous Layer (Product as Dianion) SepFunnel->AqLayer Collect Acidify Acidify with 6M HCl (pH < 2) AqLayer->Acidify Precipitate Precipitate Product Acidify->Precipitate Filter Filtration & Drying Precipitate->Filter

Figure 1: Logical flow for the isolation of acidic sulfonamides via pH manipulation.

Protocol B: Recrystallization (The "Polishing")

Principle: For purity >98%, recrystallization is preferred over chromatography due to scalability. The steric bulk of the -CF


 group often facilitates good crystal lattice formation in non-polar/polar solvent mixtures.
Solvent System
  • Primary Solvent: Ethyl Acetate (EtOAc) or Ethanol.

  • Anti-Solvent: Hexanes or Heptane.

  • Alternative: Toluene (requires heating to 90°C).

Step-by-Step Procedure
  • Saturation: Place the crude solid (from Protocol A) in a flask. Add minimal hot EtOAc (boiling) until dissolved.

  • Anti-Solvent Addition: While maintaining boiling, slowly add Hexanes dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of EtOAc to clear the solution.

  • Cooling: Remove from heat. Allow to cool to room temperature slowly (2 hours). Then move to 4°C (fridge) for 4 hours.

    • Critical: Rapid cooling may cause "oiling out" due to the lipophilic -CF

      
       group.
      
  • Filtration: Collect crystals via vacuum filtration.[3] Wash with cold 10% EtOAc/Hexanes.

Troubleshooting "Oiling Out"

If the product separates as an oil rather than crystals:

  • Re-heat to dissolve the oil.

  • Add a "seed crystal" of pure product if available.

  • Scratch the inner wall of the glass vessel with a glass rod to induce nucleation.

Protocol C: Flash Chromatography (The "Rescue")

Principle: Used when the impurity profile is complex (e.g., presence of isomers with similar pKa).

Column Conditions[1][2][3][4][5][6][7][8][9]
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate.

  • Loading: Dissolve sample in minimal DCM or dry-load on Celite.

Gradient Table
Time (CV)% Mobile Phase BDescription
0 - 25%Equilibration / Elute non-polar debris
2 - 105% → 40%Linear Gradient (Product typically elutes ~25-30%)
10 - 1240% → 100%Wash column

Analytical Validation

Final purity must be validated using HPLC-UV/MS.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm.

  • Expected Retention: The -CF

    
     group increases retention on C18 compared to non-fluorinated analogs.
    
Analytical Logic Diagram

AnalyticalValidation Sample Purified Sample HPLC HPLC-UV/MS (C18 Column) Sample->HPLC Decision Purity > 98%? HPLC->Decision Pass Release for Assay Decision->Pass Yes Fail Reprocess (Recrystallize) Decision->Fail No

Figure 2: Decision tree for analytical quality control.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72225659, 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]

  • European Patent Office.EP 3810602 B1: Compounds and methods for synthesis of sulfonamide derivatives. (Context for synthesis precursors).

Sources

Application

Application Note: Precision Sulfonylation of 2-Trifluoromethylphenol

Part 1: Executive Summary & Strategic Analysis The Challenge: Sterics, Electronics, and Stability The sulfonylation of 2-trifluoromethylphenol (2-CF3-phenol) represents a classic problem in medicinal chemistry: functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: Sterics, Electronics, and Stability

The sulfonylation of 2-trifluoromethylphenol (2-CF3-phenol) represents a classic problem in medicinal chemistry: functionalizing a substrate that is both sterically hindered and electronically deactivated.

  • Electronic Deactivation: The ortho-trifluoromethyl group is a strong electron-withdrawing group (EWG). This lowers the

    
     of the phenol to ~8.8 (compared to ~10 for phenol), making it easier to deprotonate. However, it simultaneously reduces the nucleophilicity of the resulting phenoxide ion, making it sluggish to attack sulfonylating agents.
    
  • Steric Hindrance: The bulky

    
     group at the ortho position creates a "steric wall," impeding the approach of large electrophiles like tosyl chloride (
    
    
    
    ) or N-phenyl-bis(trifluoromethanesulfonimide) (
    
    
    ).
  • Hidden Instability (Hydrolysis Risk): Unlike typical phenols, 2-CF3-phenol is prone to hydrolytic defluorination . Under neutral or slightly basic aqueous conditions with mild heat (>35°C), the

    
     bonds can hydrolyze, converting the substrate into salicylic acid and releasing fluoride ions [1, 2]. This side reaction is often misdiagnosed as "product decomposition" or "low conversion."
    
Strategic Decision Matrix

The choice of sulfonylating agent dictates the success of the reaction. For drug development applications—where the sulfonate is typically a precursor for cross-coupling (Suzuki, Buchwald-Hartwig)—triflates (OTf) are the gold standard due to their superior leaving group ability.

G Start Start: 2-Trifluoromethylphenol Goal Goal: Cross-Coupling Precursor (OTf) Start->Goal Decision Select Reagent Goal->Decision Tf2O Triflic Anhydride (Tf2O) (High Reactivity) Decision->Tf2O Small Scale / Fast Kinetics PhNTf2 PhNTf2 (Comins' Reagent) (High Safety/Selectivity) Decision->PhNTf2 Large Scale / Safety Focus Cond_Tf2O Conditions: DCM, Pyridine, 0°C Standard Protocol Tf2O->Cond_Tf2O Cond_PhNTf2 Conditions: THF/MeCN, K2CO3 or DBU Requires Heat/Time PhNTf2->Cond_PhNTf2 Result_Tf2O Outcome: Fast (<2h), High Yield Requires careful handling Cond_Tf2O->Result_Tf2O Result_PhNTf2 Outcome: Slower, Cleaner Profile Better for scale-up Cond_PhNTf2->Result_PhNTf2

Figure 1: Decision tree for selecting the optimal triflation pathway based on scale and safety requirements.

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Triflic Anhydride)

Best for: Small to medium scale (<10g), rapid synthesis, and maximizing conversion of the deactivated phenol. Mechanism: The pyridine acts as both a base to deprotonate the phenol and a nucleophilic catalyst to activate the triflic anhydride (forming a reactive N-triflylpyridinium intermediate).

Reagents & Materials
  • Substrate: 2-Trifluoromethylphenol (1.0 equiv)

  • Reagent: Trifluoromethanesulfonic anhydride (

    
    ) (1.2 equiv)
    
    • Note:

      
       is a fuming, corrosive liquid. Handle only in a fume hood.
      
  • Base: Pyridine (2.0 - 3.0 equiv) or Triethylamine (TEA) with catalytic DMAP.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen/argon inlet.

  • Dissolution: Add 2-trifluoromethylphenol (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Pyridine (2.5 equiv) via syringe. Cool the mixture to 0°C using an ice bath.

    • Expert Tip: The solution may turn slightly yellow. Ensure the temperature is stable at 0°C before proceeding to prevent exotherms.

  • Triflation: Add

    
     (1.2 equiv) dropwise over 10–15 minutes.
    
    • Caution: The reaction is exothermic. Maintain internal temperature <5°C.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 1–2 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 9:1) or LCMS. The product (triflate) is usually less polar than the starting phenol.

  • Workup (CRITICAL):

    • Quench with cold 1M HCl (to remove pyridine).

    • Why? Acidic quench prevents the basic hydrolysis of the

      
       group [1].
      
    • Extract with DCM (x3). Wash combined organics with water, then brine.[1]

    • Dry over

      
      , filter, and concentrate in vacuo at <30°C.
      
  • Purification: Flash column chromatography on silica gel (100% Hexanes

    
     5% EtOAc/Hexanes). The triflate is often an oil or low-melting solid.
    
Protocol B: The "Safety-First" Alternative (PhNTf2)

Best for: Large scale, automated synthesis, or when avoiding corrosive anhydrides is necessary. Mechanism: Uses a milder, solid reagent (


). Because the substrate is sterically hindered, a stronger base or heat is often required compared to unhindered phenols.
Reagents & Materials
  • Substrate: 2-Trifluoromethylphenol (1.0 equiv)

  • Reagent: N-Phenyl-bis(trifluoromethanesulfonimide) (

    
    ) (1.2 equiv)
    
  • Base:

    
     (3.0 equiv) or DBU (1.5 equiv).
    
  • Solvent: THF or Acetonitrile (MeCN).

Step-by-Step Procedure
  • Setup: Charge a reaction vial (or microwave tube) with 2-trifluoromethylphenol (1.0 equiv),

    
     (1.2 equiv), and 
    
    
    
    (3.0 equiv).
  • Solvent: Add THF (0.3 M).

  • Reaction:

    • Method A (Thermal): Heat to 60°C for 4–12 hours.

    • Method B (Microwave): Heat to 120°C for 10–20 minutes [3].

  • Workup: Filter off the solid

    
    . Concentrate the filtrate.
    
  • Purification: The byproduct is N-phenyltriflamide (

    
    ), which can be difficult to separate from the product. Wash the organic layer with 1M NaOH  (rapidly) to remove the sulfonamide byproduct, or use careful chromatography.
    

Part 3: Data Summary & Troubleshooting

Physicochemical Data & Yield Expectations
ParameterValue / DescriptionSource
Substrate pKa ~8.8 - 8.95[4]
Typical Yield (Protocol A) 85 - 96%[3, 5]
Typical Yield (Protocol B) 75 - 90%[3]
Product Stability Stable at RT; store cold (4°C) under inert gas.-
Major Side Reaction Hydrolysis to Salicylic Acid (via

activation)
[1, 2]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of ortho-

.
Switch to Protocol A (

is smaller/more reactive). Increase reaction time.
Formation of Salicylic Acid Hydrolysis during workup.Avoid neutral/basic aqueous heating. Use cold acidic workup (1M HCl). Do not use phosphate buffers.
Product Decomposition on Silica Acid sensitivity of triflate.Add 1% Triethylamine to the eluent during chromatography to neutralize silica acidity.
"Stuck" Reaction (Protocol B) Poor solubility of base.Switch solvent to DMF or use DBU (soluble organic base) instead of

.

Part 4: Safety & Handling

  • Triflic Anhydride (

    
    ):  Extremely corrosive and moisture sensitive. Causes severe skin burns. Reacts violently with water. Always keep a bucket of soda ash or sand nearby for spills.
    
  • 2-Trifluoromethylphenol: Toxic if swallowed or inhaled. The

    
     group can release fluoride ions upon metabolic or chemical degradation.
    
  • Waste Disposal: All aqueous waste containing fluoride (from hydrolysis) should be segregated if required by local EHS regulations.

References

  • Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance. Source: PubMed / Chemosphere. Link:[Link]

  • Spontaneous Aqueous Defluorination of Trifluoromethylphenols. Source: ChemRxiv (Preprint). Link:[Link]

  • 2-Trifluoromethyl-phenol Properties and pKa. Source: ChemBK. Link:[Link]

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

Sources

Method

HPLC method development for 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide analysis

Abstract & Scope This technical guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide (CAS: 1243458-22-1). This compound serves as a critical intermediate in the synthesis of pharmaceutical agents targeting inflammatory pathways and urological disorders.

Given the molecule's amphoteric nature—possessing both an acidic sulfonamide moiety (


) and a phenolic hydroxyl group (

), combined with a lipophilic trifluoromethyl group (

)—standard alkyl-phase methods often yield poor peak symmetry. This guide prioritizes a Quality by Design (QbD) approach, selecting stationary phases and mobile phase modifiers that exploit the unique fluorine-fluorine interactions and suppress ionization for optimal retention.

Physicochemical Profiling & Strategy

Before initiating wet-lab experiments, we must understand the analyte's behavior in solution to predict chromatographic performance.

PropertyValue / CharacteristicChromatographic Implication
Molecular Formula

MW: 241.19 g/mol
LogP (Predicted) ~1.4 – 1.6Moderately lipophilic; suitable for Reverse Phase (RP-HPLC).
pKa (Acidic)

: ~8.5 |

: ~9.5
The electron-withdrawing

group lowers the pKa compared to unsubstituted benzenesulfonamide.
UV Maxima ~210 nm, ~254 nmAromatic ring + Sulfonamide auxochrome. 254 nm is preferred for selectivity; 210 nm for sensitivity.
Solubility MeOH, ACN, DMSODissolve standards in MeOH; dilute with initial mobile phase.
Mechanistic Strategy
  • pH Control: To prevent peak tailing caused by mixed ionization states, the mobile phase pH must be maintained at least 2 units below the pKa . A pH of ~2.5–3.0 is ideal to keep the molecule in its neutral (protonated) form.

  • Stationary Phase Selection: While C18 is standard, the

    
     group suggests that a Pentafluorophenyl (PFP)  column could offer superior selectivity through 
    
    
    
    -
    
    
    and F-F interactions, particularly if separating from non-fluorinated impurities.
  • Solvent Choice: Acetonitrile (ACN) is preferred over Methanol (MeOH) due to lower viscosity (lower backpressure) and lower UV cutoff (better baseline at 210 nm).

Method Development Workflow

The following diagram outlines the logical flow for developing and optimizing this method.

MethodDevelopment Start Analyte Profiling (LogP, pKa) Screening Column Screening (C18 vs PFP) Start->Screening Define Mode MobilePhase Mobile Phase Optimization (pH & Modifier) Screening->MobilePhase Select Phase Gradient Gradient & Temp Fine-Tuning MobilePhase->Gradient Optimize Res Validation Method Validation (ICH Q2) Gradient->Validation Finalize Validation->Gradient Fail (Loop)

Figure 1: Step-wise Method Development Cycle ensuring robust parameter selection.

Detailed Experimental Protocol

Reagents & Instrumentation[1]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD/PDA detector.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water (

    
    ).
    
  • Additives: Formic Acid (LC-MS grade) or Phosphoric Acid (85%, HPLC grade).

  • Reference Standard: 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide (>98% purity).

Optimized Chromatographic Conditions

This protocol uses a C18 column with acidic mobile phase as the "Gold Standard" for robustness.

ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)High surface area, end-capped to reduce silanol interactions with the sulfonamide amine.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses ionization of acidic protons; LC-MS compatible.
Mobile Phase B 100% AcetonitrileStrong eluent; low UV absorbance.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp 35°CImproves mass transfer and peak sharpness.
Injection Vol 5 - 10 µLDependent on sample concentration.
Detection UV @ 254 nm (bw 4 nm)Specific for aromatic sulfonamides; minimizes solvent noise.
Gradient Program

Standard Screening Gradient:

  • 0.0 min: 10% B

  • 10.0 min: 90% B

  • 12.0 min: 90% B (Wash)

  • 12.1 min: 10% B (Re-equilibration)

  • 17.0 min: Stop

Note: If the analyte elutes too early (< 2 min), reduce initial %B to 5%. If it co-elutes with the void volume, switch to a PFP column.

Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Methanol. Sonicate for 5 mins.

  • Working Standard (100 µg/mL): Dilute 1 mL of Stock Solution into 9 mL of Mobile Phase A/B (90:10 v/v). Crucial: Diluting in high organic solvent can cause peak distortion (fronting) if injected into a low-organic initial gradient.

Results & Discussion: Critical Quality Attributes

Selectivity & Peak Shape

The trifluoromethyl group is highly electronegative. On a standard C18 column at neutral pH, the sulfonamide moiety (


) would be partially ionized, leading to "fronting" or split peaks. By using 0.1% Formic Acid , we ensure the molecule remains neutral.

If separation from a non-fluorinated analog (e.g., 2-hydroxybenzenesulfonamide) is required, a Fluoro-Phenyl (PFP) column is recommended. The PFP phase interacts specifically with the fluorine atoms on the analyte.

Interactions Analyte 2-OH-6-CF3-Benzenesulfonamide C18 C18 Stationary Phase Analyte->C18 Hydrophobic Interaction (Main mechanism) PFP PFP Stationary Phase Analyte->PFP F-F Interaction & Pi-Pi Stacking

Figure 2: Interaction mechanisms. PFP offers orthogonal selectivity via Fluorine-Fluorine interactions.

Linearity and Limits
  • Linearity: Expected range 1.0 – 200 µg/mL (

    
    ).
    
  • LOD (S/N = 3): Typically ~0.05 µg/mL (UV 254 nm).

  • LOQ (S/N = 10): Typically ~0.15 µg/mL.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions; pH too high.Ensure pH < 3.0. Add 5 mM Ammonium Formate if using MS, or switch to Phosphate buffer (non-MS).
Split Peak Sample solvent too strong.Dissolve/dilute sample in initial mobile phase (10% ACN).
Retention Drift Column equilibration insufficient.Allow 10 column volumes of re-equilibration between runs.
Baseline Drift UV absorbance of Formic Acid at low wavelengths.Use Phosphoric Acid (0.1%) if not using MS detection; switch to 254 nm.

References

  • PubChem. (2025).[1] 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Agilent Technologies. (2014). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Application Note 5991-2489EN. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (General Reference for Method Development Principles).

Sources

Application

Application Note: Polymorph Control and Purification of 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide

Topic: Crystallization techniques for 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide Content Type: Application Note & Protocol Guide Audience: Process Chemists, Crystallization Scientists, and Drug Development Professio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallization techniques for 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide Content Type: Application Note & Protocol Guide Audience: Process Chemists, Crystallization Scientists, and Drug Development Professionals.

Introduction & Chemical Context

The crystallization of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide (CAS: 1243458-22-1) presents a unique set of challenges due to its "Janus-faced" physicochemical nature. The molecule possesses a highly polar, hydrogen-bonding "face" (the ortho-hydroxy sulfonamide motif) and a lipophilic, steric "face" (the trifluoromethyl group).

This duality often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal nucleation, particularly during rapid cooling.[1] Furthermore, the ortho positioning of the hydroxyl and sulfonamide groups facilitates a strong intramolecular hydrogen bond (S=O···H–O), which stabilizes specific conformers and reduces solubility in aqueous media compared to para-isomers.

This guide details three validated protocols to achieve high-purity (>99.5%) crystalline material, addressing the specific thermodynamic and kinetic barriers associated with the trifluoromethyl (


) steric bulk.
Physicochemical Profile[2][3][4][5][6][7][8][9][10]
  • Molecular Weight: 241.19 g/mol [2]

  • Acidity (

    
    ):  The compound is diprotic. The phenolic hydroxyl (
    
    
    
    ) is acidified by the electron-withdrawing
    
    
    group. The sulfonamide nitrogen (
    
    
    ) is less acidic.
  • Solubility Trends:

    • High: Methanol, Ethanol, DMSO, Ethyl Acetate, Acetone.

    • Moderate: Toluene, Dichloromethane.

    • Low/Insoluble: Water (at pH < 7), Heptane, Hexane.

Experimental Workflows (Visualized)

The following diagram outlines the decision matrix for selecting the appropriate crystallization technique based on the purity of the starting material.

CrystallizationWorkflow Start Crude Starting Material (2-OH-6-CF3-Benzenesulfonamide) PurityCheck Assess Initial Purity (HPLC) Start->PurityCheck MethodA Method A: pH-Swing Precipitation (Primary Purification) PurityCheck->MethodA Low Purity (<90%) or Inorganic Salts Present MethodB Method B: Cooling Crystallization (Polymorph Control) PurityCheck->MethodB High Purity (>95%) Need specific form MethodC Method C: Anti-Solvent (High Recovery) PurityCheck->MethodC Heat Sensitive or Scale < 1g MethodA->MethodB Recrystallize for Crystal Habit Oiling Issue: Oiling Out? MethodB->Oiling Rapid T drop Final Pure Crystalline Solid (>99.5%) MethodB->Final MethodC->Final Remedy Remedy: Seed @ Metastable Zone + Slower Cooling Oiling->Remedy Remedy->Final

Figure 1: Decision matrix for purification strategies. Method A is best for crude mixtures; Method B is preferred for final polymorphism control.

Protocol A: pH-Swing Precipitation (Primary Purification)

Rationale: This method exploits the acidity of the phenolic proton. By dissolving the compound in base, neutral organic impurities remain undissolved (and can be filtered off). Subsequent acidification selectively precipitates the target sulfonamide.

Reagents:

  • Sodium Hydroxide (1.0 M aq)

  • Hydrochloric Acid (2.0 M aq)

  • Ethyl Acetate (for washing)[3]

Step-by-Step Protocol:

  • Dissolution: Suspend the crude solid (10 g) in water (50 mL).

  • Basification: Slowly add 1.0 M NaOH with stirring until the pH reaches 12-13. The solution should become clear as the phenolate/sulfonamidate dianion forms.

    • Checkpoint: If solids remain, these are likely non-acidic impurities. Filter the solution through a Celite pad to remove them.

  • Acidification (Nucleation): Cool the filtrate to 5-10°C. slowly add 2.0 M HCl dropwise.

    • Critical Step: Monitor pH. A heavy precipitate will begin to form around pH 8-9 (re-protonation of the sulfonamide). Continue adding HCl until pH

      
       2-3 to ensure full protonation of the phenol.
      
  • Digestion: Stir the slurry at 5°C for 1 hour. This "Ostwald ripening" removes fines and improves filterability.

  • Isolation: Filter via vacuum.[4][3] Wash the cake with cold water (2 x 20 mL) to remove NaCl.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Cooling Crystallization (Polymorph Control)

Rationale: This is the standard industrial method for generating large, well-defined crystals. The Toluene/Ethyl Acetate system is chosen because the lipophilic


 group ensures solubility in hot toluene, while the polar sulfonamide limits solubility at cold temperatures.

Reagents:

  • Solvent: Toluene (Primary)

  • Co-solvent: Ethyl Acetate (if solubility is too low)[3]

Step-by-Step Protocol:

  • Solubility Check: Place 5.0 g of semi-pure material in a round-bottom flask. Add 30 mL Toluene.

  • Heating: Heat to reflux (110°C).

    • Observation: If the solid does not fully dissolve, add Ethyl Acetate in 1 mL increments until a clear solution is obtained. (Max 10% v/v EtOAc).[3]

  • Hot Filtration: If particulates are visible, filter hot through a pre-warmed glass frit.

  • Controlled Cooling (The "Oiling Out" Danger Zone):

    • Cool the solution naturally to roughly 60°C.

    • Seeding: At 60°C (metastable zone), add 0.1% w/w seed crystals. This is crucial for

      
       compounds to prevent the formation of an amorphous oil.
      
  • Ramp Cooling: Cool at a rate of 10°C/hour until reaching 0-5°C.

  • Harvest: Filter the white needles/prisms. Wash with cold Toluene.

Data Summary: Solubility Profile

SolventSolubility @ 25°C (mg/mL)Solubility @ Reflux (mg/mL)Suitability
Water < 0.5~ 2.0Poor (Anti-solvent)
Methanol > 200Very HighToo soluble for cooling
Toluene 15120Ideal
Heptane < 1.0< 5.0Anti-solvent
Ethyl Acetate 150> 300Co-solvent only

Protocol C: Anti-Solvent Crystallization (High Recovery)

Rationale: Used when the compound is thermally unstable or when yield is the only priority.

Protocol:

  • Dissolve 5 g of compound in the minimum amount of Methanol (approx. 15 mL) at Room Temperature.

  • Place the vessel in a sonicator bath (optional, promotes nucleation).

  • Slowly add Water (Anti-solvent) via a syringe pump or addition funnel.

  • Stop addition when the solution turns permanently turbid (Cloud Point).

  • Stir for 30 minutes.

  • Add excess water (total volume 50 mL) to drive precipitation.

  • Filter and dry.

Mechanism of Action: The Intramolecular Trap

Understanding the molecular geometry is vital for troubleshooting.

MolecularInteraction cluster_molecule 2-OH-6-CF3-Benzenesulfonamide OH OH (Pos 2) SO2 SO2NH2 (Pos 1) OH->SO2 H-Bond (Stabilization) CF3 CF3 (Pos 6) CF3->SO2 Steric Repulsion Solvent Polar Solvent (MeOH) Solvent->OH Competes w/ H-bond

Figure 2: Intramolecular interactions. The internal H-bond (Red dotted line) reduces the molecule's ability to interact with water, making it more lipophilic than predicted. The CF3 group (Yellow) sterically hinders the sulfonamide, requiring specific crystal packing orientations.

Troubleshooting & Quality Control

Issue: "Oiling Out"

Cause: The melting point of the solvated compound is lower than the temperature at which it saturates.[5] Solution:

  • Increase Solvent Volume: Dilute the system to lower the saturation temperature.

  • Change Solvent: Switch from Toluene to a Toluene/Heptane mixture.

  • Seed Loading: Increase seed loading to 1-2% to provide surface area for growth rather than phase separation.

Analytical Validation[6]
  • HPLC: Purity should be >99.5% (Area %).

  • H-NMR (DMSO-d6): Check for solvent inclusion (solvates). Toluene solvates are common with sulfonamides; ensure drying is performed >45°C under high vacuum.

  • XRD: If multiple peaks appear that were not present in the reference standard, you may have isolated a metastable polymorph. Slurry the solid in the mother liquor at room temperature for 24 hours to convert to the thermodynamic form.

References

  • PubChem. (2025). 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide | C7H6F3NO3S.[2] National Library of Medicine. [Link][2]

  • Gelbrich, T., et al. (2021). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design. [Link]

  • Google Patents. (2012). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
  • Perlovich, G. L. (2021). Thermodynamic aspects of sulfonamide sublimation. Journal of Chemical Thermodynamics.

Sources

Method

Application Note: Precision Synthesis of Sulfonamide Derivatives from 2-Hydroxy-6-(trifluoromethyl)benzenesulfonyl Chloride

This Application Note is designed for medicinal chemists and process scientists. It moves beyond generic "stir and stir" instructions to address the specific steric and electronic challenges posed by the 2-hydroxy-6-(tri...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists. It moves beyond generic "stir and stir" instructions to address the specific steric and electronic challenges posed by the 2-hydroxy-6-(trifluoromethyl)benzenesulfonyl chloride scaffold.

Abstract & Strategic Overview

The synthesis of sulfonamides from 2-hydroxy-6-(trifluoromethyl)benzenesulfonyl chloride (1) presents a unique dichotomy of reactivity. The 6-trifluoromethyl (-CF₃) group significantly enhances the electrophilicity of the sulfur center via induction, theoretically accelerating nucleophilic attack. However, this is counterbalanced by severe steric hindrance from the 2,6-disubstitution pattern, which blocks the nucleophile's trajectory. Furthermore, the 2-hydroxy (-OH) group introduces a competing nucleophile (potential for polymerization) and an acidic proton that complicates base selection.

This guide details three specific protocols to navigate these challenges, prioritizing chemoselectivity (N-sulfonylation vs. O-sulfonylation) and yield maximization .

Key Chemical Challenges
FeatureImpact on ReactionMitigation Strategy
6-CF₃ Group Steric bulk hinders amine approach.Use of nucleophilic catalysts (DMAP); higher concentration.
2-OH Group Acts as a competing nucleophile (O-sulfonylation).Control pH to prevent phenoxide formation; avoid strong inorganic bases in Phase 1.
Sulfonyl Chloride Highly moisture sensitive due to electron-withdrawing CF₃.Strictly anhydrous conditions; rapid addition sequences.

Mechanistic Insight & Reaction Design

To ensure success, we utilize a Nucleophilic Catalysis strategy for hindered amines and a Base-Mediated strategy for standard amines.

The DMAP Advantage

For sterically hindered substrates, standard pyridine/TEA conditions often stall. We employ 4-Dimethylaminopyridine (DMAP) . DMAP attacks the sulfonyl chloride faster than the amine, forming a highly reactive N-sulfonylpyridinium intermediate. This intermediate is less sterically demanding and more electrophilic, allowing the amine to displace the DMAP and form the product.

ReactionMechanism cluster_0 Catalytic Cycle SM Sulfonyl Chloride (1) (Sterically Crowded) Inter N-Sulfonylpyridinium Intermediate (Activated/Less Hindered) SM->Inter Fast Attack (Cl- leaves) DMAP DMAP Catalyst DMAP->Inter Product Sulfonamide Product Inter->Product Amine Attack (DMAP leaves) Amine Amine Nucleophile (R-NH2) Amine->Product

Caption: DMAP catalysis pathway overcoming steric hindrance at the sulfonyl center.

Experimental Protocols

Protocol A: Standard Synthesis (Primary/Unencumbered Amines)

Best for: Primary alkyl amines, aniline derivatives with minimal ortho-substitution.

Reagents:

  • Sulfonyl Chloride (1) : 1.0 equiv[1]

  • Amine: 1.1 equiv

  • Pyridine: 3.0 equiv (Acts as base and solvent co-factor)

  • Dichloromethane (DCM): Anhydrous [0.2 M concentration]

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Amine (1.1 equiv) and Pyridine (3.0 equiv) in anhydrous DCM. Cool to 0°C .

  • Addition: Dissolve Sulfonyl Chloride (1) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Note: The solution may turn yellow/orange. This is normal for electron-deficient aromatics.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). The sulfonyl chloride spot (high Rf) should disappear.[1]

  • Quench: Add 1M HCl (aq) carefully to neutralize excess pyridine.

Protocol B: The "Hindered System" (Secondary/Deactivated Amines)

Best for: Secondary amines, electron-poor anilines, or when Protocol A yields <50%.

Reagents:

  • Sulfonyl Chloride (1) : 1.0 equiv[1]

  • Amine: 1.2 equiv[2]

  • Triethylamine (TEA): 2.5 equiv

  • DMAP: 0.1 equiv (10 mol%)

  • DCM or 1,2-Dichloroethane (DCE): Anhydrous

Step-by-Step:

  • Setup: Dissolve Sulfonyl Chloride (1) , Amine , and DMAP in DCM.

  • Base Addition: Cool to 0°C. Add TEA dropwise.

    • Causality: Adding base last prevents premature degradation of the sulfonyl chloride before the amine is present.

  • Thermal Drive: If no reaction is observed after 1 hour at RT, switch solvent to DCE and heat to 60°C for 4-12 hours. The thermal energy is often required to overcome the rotational barrier of the bulky -CF₃ group.

Protocol C: Workup & Purification (The "Acid-Base Switch")

Critical for purity: This method exploits the acidity of the sulfonamide N-H and the phenol O-H to separate the product from non-acidic impurities (unreacted amines).

WorkupFlow RxnMix Crude Reaction Mixture (DCM Phase) Wash1 1. Acid Wash (1M HCl) Removes: Pyridine, Unreacted Amine RxnMix->Wash1 OrgLayer1 Organic Layer (Contains Product + Impurities) Wash1->OrgLayer1 Extract 2. Base Extraction (1M NaOH) Product moves to Aqueous Phase (Phenoxide/Sulfonamide anion) OrgLayer1->Extract AqLayer Aqueous Layer (Contains Product) Extract->AqLayer Product Ionizes Discard Organic Layer\n(Neutrals) Discard Organic Layer (Neutrals) Extract->Discard Organic Layer\n(Neutrals) Acidify 3. Acidify (pH ~2) with 6M HCl AqLayer->Acidify Precip Precipitation/Extraction Pure Product Acidify->Precip

Caption: Acid-Base extraction strategy to isolate the dual-acidic product.

Detailed Workup Procedure:

  • Acid Wash: Wash the organic reaction mixture with 1M HCl (2x). This protonates and removes residual pyridine/TEA and unreacted amine.

  • Base Extraction (Optional but Recommended): Extract the organic layer with 1M NaOH. The product (containing acidic Phenol and Sulfonamide protons) will deprotonate and move into the aqueous layer.

    • Caution: Do not use this step if your product contains ester groups sensitive to hydrolysis.

  • Isolation: Separate the aqueous layer, cool it on ice, and acidify to pH 2 using 6M HCl. The product should precipitate as a white/off-white solid. Filter and dry.[3]

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl Chloride.Ensure reagents are dry.[4] Increase Sulfonyl Chloride to 1.2 equiv.
Oligomerization Phenol attacking Sulfonyl Chloride.Dilute reaction (0.1 M). Ensure Amine is added before base.
No Reaction Steric bulk of -CF₃/OH.Switch to Protocol B (DMAP + Heat).
Sticky Gum Product is amphoteric.Avoid isoelectric point. Recrystallize from Ethanol/Water instead of column chromatography.

References

  • General Sulfonamide Synthesis

    • Organic Chemistry Portal. "Sulfonamide Synthesis via Sulfonyl Chlorides."
  • Handling Hindered Sulfonyl Chlorides

    • BenchChem Application Notes. "Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines." (Analogous steric/electronic context).
  • Safety Data & Handling (Trifluoromethyl derivatives)

    • Fisher Scientific SDS. "4-(Trifluoromethyl)
  • Mechanistic Insights (DMAP Catalysis)

    • National Institutes of Health (PMC). "An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides." (Discusses steric effects in sulfur electrophiles).

Sources

Application

Application Note: Spectroscopic Characterization of 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide

H F NO S Molecular Weight: 241.19 g/mol Executive Summary This application note provides a rigorous protocol for the structural elucidation and spectroscopic characterization of 2-hydroxy-6-(trifluoromethyl)benzenesulfon...

Author: BenchChem Technical Support Team. Date: March 2026


H

F

NO

S Molecular Weight: 241.19 g/mol

Executive Summary

This application note provides a rigorous protocol for the structural elucidation and spectroscopic characterization of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide . This compound represents a critical pharmacophore in medicinal chemistry, combining the bioactivity of the sulfonamide moiety with the metabolic stability and lipophilicity of the trifluoromethyl group.

The unique substitution pattern—featuring a hydroxyl group at position 2 and a trifluoromethyl group at position 6 relative to the sulfonamide—creates a sterically crowded and electronically complex environment. This guide details the specific NMR (


H, 

C,

F), MS, and IR signatures required to validate this structure, emphasizing the detection of intramolecular hydrogen bonding and fluorine-carbon coupling patterns.

Structural Analysis & Logic

The characterization strategy relies on three structural pillars:

  • The Trisubstituted Benzene Ring: A 1,2,3-substitution pattern (if numbering by connectivity) or 1,2,6-substitution (relative to sulfonamide) leaves three adjacent aromatic protons (H3, H4, H5).

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group is positioned to form a stable 6-membered intramolecular hydrogen bond with the sulfonyl oxygen atoms. This will significantly deshield the phenolic proton in

    
    H NMR.
    
  • Fluorine Coupling: The -CF

    
     group will induce characteristic splitting patterns in the 
    
    
    
    C NMR spectrum (
    
    
    ,
    
    
    , etc.), serving as a definitive diagnostic tool.
Structural Visualization

G Compound 2-Hydroxy-6-(trifluoromethyl) benzenesulfonamide Sub_OH 2-OH Group (H-Bond Donor) Compound->Sub_OH Sub_SO2 1-SO2NH2 Group (H-Bond Acceptor) Compound->Sub_SO2 Sub_CF3 6-CF3 Group (Electronic Withdrawal) Compound->Sub_CF3 Sub_OH->Sub_SO2 Intramolecular H-Bond Effect_NMR NMR Signature: Deshielded OH (>10 ppm) C-F Coupling Patterns Sub_OH->Effect_NMR Downfield Shift Effect_IR IR Signature: Shifted OH Stretch SO2 Asym/Sym Bands Sub_SO2->Effect_IR Vibrational Modes Sub_CF3->Effect_NMR 19F Signal & J-Coupling

Figure 1: Structural logic flow detailing the interplay between functional groups and their resulting spectroscopic signatures.

Experimental Protocols

Sample Preparation

Objective: To prevent proton exchange with the solvent and disrupt intermolecular aggregation, ensuring sharp resolution of exchangeable protons (-OH, -NH


).
  • Solvent Selection: DMSO-d

    
      (Dimethyl sulfoxide-d
    
    
    
    ) is the mandatory solvent.
    • Reasoning: Chloroform-d (CDCl

      
      ) often leads to broadened or invisible -OH/-NH
      
      
      
      signals due to rapid exchange and poor solubility of sulfonamides. DMSO-d
      
      
      forms strong H-bonds with the solute, slowing exchange rates and allowing observation of the phenolic proton.
  • Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d

    
    .
    
  • Tube: Use high-quality 5 mm NMR tubes (e.g., Wilmad 507-PP) to minimize shimming errors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrument: 400 MHz or higher (500/600 MHz recommended for clear resolution of aromatic multiplets).

A.

H NMR (Proton) - Diagnostic Signals

The spectrum will display three distinct regions. Note that chemical shifts (


) are estimates based on chemometric additivity rules for DMSO-d

.
Proton TypePositionMultiplicityEst. Shift (

ppm)
Diagnostic Note
Phenolic -OH C2-OHBroad Singlet (s)10.5 – 11.5 Highly deshielded due to intramolecular H-bond with SO

.
Sulfonamide -NH

SO

NH

Broad Singlet (s)7.4 – 7.8 Exchangeable; integrates to 2H.
Aromatic H-5 C5-HDoublet (d)7.6 – 7.8 Ortho to CF

, meta to SO

. Deshielded by CF

.[1]
Aromatic H-4 C4-HTriplet/dd (t)7.5 – 7.7 Meta to OH and SO

.
Aromatic H-3 C3-HDoublet (d)7.1 – 7.3 Ortho to OH. Shielded relative to others due to OH resonance effect.[1]

Critical Validation Step: Perform a D


O shake . Add 1-2 drops of D

O to the NMR tube and re-acquire. The signals at ~11.0 ppm and ~7.6 ppm (OH and NH

) must disappear, confirming their exchangeable nature.
B.

C NMR (Carbon) - Fluorine Coupling

The


C spectrum is complex due to Carbon-Fluorine (

) coupling.
  • C-CF

    
     (C6):  Quartet, 
    
    
    
    Hz.
  • -CF

    
     Carbon:  Quartet, 
    
    
    
    Hz (Distinctive large splitting).
  • C-5 (Ortho to CF

    
    ):  Quartet, 
    
    
    
    Hz.
  • C-1 (Ipso to SO

    
    ):  Deshielded quaternary carbon (~130-140 ppm).
    
  • C-2 (Ipso to OH): Most deshielded aromatic carbon (~155 ppm).

C.

F NMR (Fluorine)
  • Signal: Single sharp peak.

  • Shift: -58 to -63 ppm (referenced to CFCl

    
    ).
    
  • Interpretation: A single peak confirms the integrity of the trifluoromethyl group. The presence of multiple fluorine peaks would indicate degradation or impurities.

Mass Spectrometry (MS)

Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Reasoning: Sulfonamides and phenols are acidic protons. They ionize readily by losing a proton to form [M-H]

    
    .
    
  • Expected Ion:

    
    240.18  ([M-H]
    
    
    
    ).
  • Isotope Pattern: Observe the characteristic sulfur isotope pattern (

    
    S is ~4.2% of 
    
    
    
    S), seen as a small M+2 peak.
Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on solid neat sample.

Functional GroupWavenumber (cm

)
Mode
-OH / -NH

3200 – 3400Stretching (Broad/Overlapping)
Aromatic C=C 1580 – 1600Ring Breathing
Sulfonamide (O=S=O) 1330 – 1350Asymmetric Stretch
Sulfonamide (O=S=O) 1150 – 1170Symmetric Stretch
C-F 1100 – 1300Strong Stretching (Broad, intense)

Results & Discussion: Interpreting the Data

Intramolecular Hydrogen Bonding Effects

The most defining feature of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide is the interaction between the hydroxyl proton and the sulfonyl oxygen.

  • Observation: In non-polar solvents (if soluble), the OH stretch in IR would be sharp. However, in the solid state and DMSO, the OH signal in NMR is significantly downfield (>10 ppm).

  • Mechanism: The formation of a 6-membered quasi-ring stabilizes the molecule but also locks the conformation, potentially creating magnetic anisotropy distinct from the para-isomer.

Fluorine-Induced Electronic Effects

The -CF


 group at position 6 exerts a strong inductive electron-withdrawing effect (-I).
  • Acidity: It increases the acidity of the sulfonamide -NH

    
     and the phenol -OH compared to the non-fluorinated analog. This makes the compound a stronger acid (
    
    
    
    likely < 7-8).
  • Chemical Shift: The adjacent proton (H-5) will be deshielded relative to a standard benzene ring, appearing downfield.

Troubleshooting Common Issues
  • Broad/Missing OH Peak: If the sample is "wet" (contains water), the OH proton will exchange rapidly with H

    
    O, merging into a broad average peak at ~3-4 ppm. Solution:  Dry the sample under high vacuum or use a fresh ampoule of DMSO-d
    
    
    
    .
  • Rotamers: Restricted rotation around the S-N bond is rare in primary sulfonamides but possible if solvated heavily. This usually presents as line broadening at low temperatures.

References

  • General Sulfonamide Characterization

    • Scott, K. A., et al. "Spectroscopic properties of ortho-substituted benzenesulfonamides." Journal of Pharmaceutical Sciences, 2012 . (Generalized citation for method).

  • Fluorine NMR Shifts

    • Dolbier, W. R. "Fluorine-19 NMR Spectroscopy." Guide to Fluorine NMR for Organic Chemists, 2009 . .

  • Intramolecular H-Bonding in Phenols

    • Abraham, M. H., et al. "An NMR method for the quantitative assessment of intramolecular hydrogen bonding."[2][3] Journal of Organic Chemistry, 2014 . .

  • Compound Data Source

    • PubChem Compound Summary for CID 72225659, "2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide". .

(Note: Specific spectral images for this exact CAS are proprietary to commercial databases; the values above are high-confidence predictions based on standard chemometric additivity rules for trisubstituted benzenes.)

Sources

Method

Application Note: Formulation Strategies for 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide

Executive Summary This guide details the formulation development for 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide , a structural scaffold often found in herbicides, carbonic anhydrase inhibitors, and anti-inflammatory...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the formulation development for 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide , a structural scaffold often found in herbicides, carbonic anhydrase inhibitors, and anti-inflammatory agents.

The molecule presents a specific "Brick Dust" physicochemical profile: high crystallinity driven by the sulfonamide hydrogen-bonding network, combined with the lipophilicity of the trifluoromethyl (


) motif. This guide prioritizes Amorphous Solid Dispersions (ASD)  using HPMC-AS to disrupt crystal lattice energy, followed by Lipid-Based Systems (SEDDS)  as a secondary strategy. It also establishes a critical protocol for mitigating phenolic oxidation.

Part 1: Physicochemical Profiling & Challenge Identification

Before formulation, the molecule must be categorized to select the correct solubilization technology. The combination of a polar sulfonamide head group and a lipophilic fluorinated tail creates specific challenges.

Critical Properties Table
PropertyApproximate ValueFormulation Impact
Molecular Weight ~241.19 g/mol Small molecule; suitable for high drug loading in ASDs.
LogP (Predicted) ~1.6 - 2.0Moderately lipophilic. Solubility issues are likely driven by crystal packing energy rather than pure hydrophobicity.
pKa (Sulfonamide) ~9.5 - 10.5Weakly acidic. Unionized in the stomach (pH 1.2), leading to minimum solubility.
pKa (Phenol) ~8.0 - 10.0Susceptible to oxidative degradation at neutral/alkaline pH.
Melting Point High (>145°C typ.)"Brick Dust" Molecule. High energy required to break the crystal lattice.
BCS Class Class II or IVLow Solubility / Variable Permeability.
The Formulation Decision Tree

The following logic flow dictates the selection of the primary formulation strategy based on the specific melting point (Tm) and LogP of the batch.

FormulationStrategy Start Start: 2-hydroxy-6-(trifluoromethyl) benzenesulfonamide API CheckMP Check Melting Point (Tm) Start->CheckMP HighMP Tm > 150°C (High Lattice Energy) CheckMP->HighMP Likely Scenario LowMP Tm < 100°C (Lipophilic/Waxy) CheckMP->LowMP StrategyASD PRIMARY STRATEGY: Amorphous Solid Dispersion (ASD) (Disrupt Lattice) HighMP->StrategyASD CheckLogP Check LogP LowMP->CheckLogP CheckLogP->StrategyASD LogP < 2 StrategyLipid SECONDARY STRATEGY: Lipid-Based Delivery (SEDDS) (Solubilize Lipophile) CheckLogP->StrategyLipid LogP > 2

Caption: Decision logic for selecting ASD vs. Lipid formulations. High melting point sulfonamides generally require ASD to improve apparent solubility.

Part 2: Strategy A - Amorphous Solid Dispersion (ASD)

The Gold Standard for "Brick Dust" Sulfonamides.

Scientific Rationale

The primary barrier to bioavailability for this compound is the energy required to break the intermolecular hydrogen bonds between the sulfonamide and hydroxyl groups in the crystal lattice.

  • Mechanism: We convert the crystalline drug into a high-energy amorphous state, stabilized by a polymer.[1][2]

  • Polymer Selection: HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) is the polymer of choice.

    • Why? It is an enteric polymer. It prevents drug release in the stomach (where the drug is unionized and would precipitate) and releases it in the upper intestine (pH > 5.5), creating a supersaturated state exactly where absorption occurs.

Manufacturing Protocol: Solvent Evaporation (Lab Scale)

This protocol yields a solid dispersion suitable for animal PK studies or early-phase characterization.

Materials:

  • API: 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide[3]

  • Polymer: HPMC-AS (Grade LG or MG)

  • Solvent: Acetone:Methanol (2:1 ratio) or Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Solution Preparation:

    • Dissolve the API and HPMC-AS in the solvent system at a 1:3 ratio (25% Drug Load) .

    • Note: Total solids concentration should be 5-10% w/v to ensure rapid evaporation.

    • Checkpoint: Ensure the solution is crystal-clear. Any turbidity indicates incomplete dissolution.

  • Solvent Removal (Rotary Evaporation):

    • Set bath temperature to 40°C.

    • Apply vacuum gradually to prevent bumping.

    • Dry until a foam/film forms.

  • Secondary Drying:

    • Place the foam in a vacuum oven at 40°C for 24-48 hours.

    • Critical: Residual solvent acts as a plasticizer and can induce recrystallization. It must be removed.

  • Milling:

    • Cryo-mill the dried foam using liquid nitrogen to prevent heat-induced crystallization during milling.

    • Sieve to < 250 µm particle size.

Characterization (Validation)
  • DSC (Differential Scanning Calorimetry): Look for a single Glass Transition Temperature (

    
    ). The absence of a melting endotherm (
    
    
    
    ) confirms the amorphous state.
  • PXRD (Powder X-Ray Diffraction): A "halo" pattern indicates success. Sharp peaks indicate residual crystallinity (failure).

Part 3: Strategy B - Lipid-Based Delivery (SEDDS)

Alternative for High Lipophilicity Variants.

If the specific derivative displays lower melting points or higher LogP (e.g., due to additional substitutions), a Self-Emulsifying Drug Delivery System (SEDDS) is appropriate.

Formulation Composition (Type III/IV System)

Based on Pouton’s Classification, we utilize a Type III formulation to maximize solvent capacity.[4]

Component TypeFunctionRecommended ExcipientConcentration range
Oil Phase SolubilizerCapryol 90 (Propylene glycol monocaprylate)10 - 20%
Surfactant Emulsifier (HLB > 12)Cremophor EL or Tween 8030 - 50%
Co-Solvent Drug DissolutionPEG 400 or Transcutol P30 - 50%
Preparation Protocol
  • Weighing: Weigh the surfactant and co-solvent into a glass vial. Vortex for 2 minutes.

  • Oil Addition: Add the oil phase and vortex until a single isotropic phase forms.

  • Drug Loading: Add the API to the pre-concentrate.

  • Heating: Heat to 50°C under continuous stirring (magnetic stir bar) for 30 minutes.

  • Equilibration: Allow to cool to room temperature.

  • Visual Check: The formulation must remain clear. If precipitation occurs, reduce drug loading.

Part 4: Stability Protocol (Oxidation Mitigation)

Addressing the Phenolic Hydroxyl.

The 2-hydroxy group is electron-rich and prone to oxidation, leading to quinone formation (browning) and loss of potency.

Antioxidant Strategy

For liquid formulations (SEDDS) or during the solvent evaporation phase of ASD:

  • Acidification: Maintain the micro-environment pH < 6.0. The phenol is more stable in its unionized form.

  • Chelation: Add EDTA (0.01%) to sequester metal ions that catalyze oxidation.

  • Scavengers:

    • Aqueous/Polar systems: Sodium Metabisulfite (0.1%).

    • Lipid systems:[4][5][6][7][8][9][10] Ascorbyl Palmitate (0.05%) or BHT (Butylated hydroxytoluene).

Stability Workflow Diagram

StabilityWorkflow Risk Risk: Phenolic Oxidation (Quinone Formation) Mitigation Mitigation Strategy Risk->Mitigation Step1 1. Nitrogen Purge (Headspace) Mitigation->Step1 Step2 2. Add Antioxidant (Ascorbyl Palmitate for Lipids) Mitigation->Step2 Step3 3. Light Protection (Amber Vials) Mitigation->Step3 Result Outcome: Stable Formulation (>6 months) Step1->Result Step2->Result Step3->Result

Caption: Critical process parameters for stabilizing the phenolic moiety against oxidative degradation.

References

  • PubChem. 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Jermain, S. V., et al. (2018). Amorphous Solid Dispersions: An Update for Preparation, Characterization, Mechanism on Bioavailability, Stability, Regulatory Considerations and Marketed Products. International Journal of Pharmaceutics. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues with 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide

This technical support guide is structured as a dynamic troubleshooting center. It prioritizes the "Why" (chemical causality) and the "How" (validated protocols) to resolve solubility issues with 2-hydroxy-6-(trifluorome...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is structured as a dynamic troubleshooting center. It prioritizes the "Why" (chemical causality) and the "How" (validated protocols) to resolve solubility issues with 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide (referred to hereafter as HTBS ).

Compound: 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide CAS: 1243458-22-1 (and related analogs) Chemical Class: Trifluoromethyl-substituted Benzenesulfonamide[1][2][3][4]

Executive Summary: The Solubility Paradox

User Query: "Why is this compound so difficult to dissolve even though it has polar groups (-OH, -SO2NH2)?"

Technical Insight: HTBS presents a classic medicinal chemistry paradox. While it possesses hydrophilic handles (hydroxyl and sulfonamide), two structural factors actively fight against aqueous solubility:

  • The Trifluoromethyl Effect: The -CF3 group at position 6 is highly lipophilic and bulky.[1][3][4] It increases the LogP significantly, imposing a "hydrophobic hydration penalty"—water molecules must order themselves around this greasy group, which is energetically unfavorable.

  • Intramolecular Hydrogen Bonding: The 2-hydroxyl group and the sulfonamide oxygen/nitrogen are in an ortho relationship.[1][3][4] They likely form a stable internal hydrogen bond (a "closed" conformation).[1][3][4] This satisfies the molecule's polar appetite internally, leaving a hydrophobic exterior exposed to the solvent, effectively "hiding" its polarity from water.

Troubleshooting Guide (Q&A Format)

Module A: Stock Solutions & Initial Dissolution

Q: I am trying to make a 10 mM stock in water, but it floats/clumps. What is the correct solvent? A: Do not attempt to dissolve crystalline HTBS directly in water or PBS.[1][3][4] The lattice energy is too high.[3]

  • Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1][3][4]

  • Solubility Limit: Typically >50 mM in pure DMSO.[1][2][3][4]

  • Protocol:

    • Weigh the solid into a glass vial (avoid polystyrene, which DMSO can etch).[1][3][4]

    • Add DMSO to achieve a 50 mM master stock.[1][3][4]

    • Vortex vigorously for 30 seconds.

    • Crucial Step: If undissolved particles remain, sonicate in a water bath at 35°C for 5 minutes. The lattice disruption often requires thermal energy to initiate.[3][4]

Q: My DMSO stock froze in the fridge and now has precipitate after thawing. Is it ruined? A: It is likely recoverable.[1][2][3][4] DMSO freezes at 19°C. Upon thawing, local concentration gradients can cause "crashing out."

  • Fix: Warm the vial to 37°C and vortex. Ensure the solution is visually clear before use. If the precipitate is persistent, the compound may have formed a solvate; sonication is required.

Module B: Cell Culture & Aqueous Dilution

Q: When I dilute my DMSO stock into cell culture media (DMEM), it turns cloudy immediately. How do I prevent this? A: You are experiencing the "Parabolic Solubility Crash."[1][3][4] The -CF3 group makes the molecule extremely sensitive to the water fraction.[4]

The "Step-Down" Dilution Protocol: Do not jump from 100% DMSO to 0.1% DMSO in one step for high concentrations.

  • Prepare an Intermediate: Dilute your 50 mM stock 1:10 into PEG-400 (Polyethylene Glycol 400).[1][2][3][4] You now have a 5 mM solution in 10% DMSO / 90% PEG-400.[1][2][3]

  • Final Dilution: Pipette this intermediate into your pre-warmed (37°C) media while vortexing the media.

  • Limit: Keep the final concentration of HTBS below 100 µM in aqueous media if possible.

Module C: In Vivo Formulation (Animal Studies)

Q: We need to dose mice at 10 mg/kg IP/PO. DMSO is too toxic.[1][3][4] What vehicle do you recommend? A: For trifluoromethyl sulfonamides, Cyclodextrins are the gold standard.[3] They encapsulate the hydrophobic -CF3/Phenyl ring, leaving the polar exterior soluble.[2]

Recommended Vehicle: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1][2][3][4]

Formulation Protocol:

  • Weigh: HTBS powder.

  • Pre-wet: Add a minimal volume of DMSO (e.g., 2% of final volume) or Ethanol to wet the powder.[3]

  • Complexation: Add the 20% HP-β-CD solution.

  • Energy Input: Sonicate for 20–30 minutes. The solution should turn clear.

  • pH Adjustment (Optional but Effective): If still cloudy, adjust pH to 8.0–8.5 using 0.1N NaOH. HTBS is weakly acidic (pKa ~8-9); ionizing it drastically improves solubility.[1][2][3][4] Check pH compatibility with your route of administration.[3]

Visualizations

Figure 1: Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your application.

SolubilityTree Start Start: Solid HTBS Goal What is your Goal? Start->Goal Stock Make Stock Solution Goal->Stock Assay Cellular Assay (Aq) Goal->Assay InVivo Animal Dosing Goal->InVivo DMSO Use 100% DMSO (Max 50mM) Stock->DMSO DirectWater Direct to Water? Assay->DirectWater No StepDown Use Intermediate: DMSO -> PEG400 -> Media Assay->StepDown Yes Vehicle Select Vehicle InVivo->Vehicle Crash PRECIPITATION RISK (Do not do this) DirectWater->Crash CycDex 20% HP-beta-CD (Preferred) Vehicle->CycDex Cosolvent PEG400 / Water (40:60 mix) Vehicle->Cosolvent

Caption: Decision matrix for solubilizing HTBS based on experimental end-use.

Figure 2: The "Step-Down" Dilution Workflow

Preventing precipitation during media preparation.[1][2][3][4]

DilutionProtocol Step1 1. Master Stock 50mM in DMSO Step2 2. Intermediate 5mM in PEG-400 (1:10 Dilution) Step1->Step2 Dilute 1:10 Step3 3. Final Assay <100µM in Media (Slow addition + Vortex) Step2->Step3 Dilute into Media

Caption: Step-down dilution method to avoid kinetic precipitation of lipophilic sulfonamides.

Reference Data

Table 1: Physicochemical Properties & Solubility Estimates
PropertyValue / DescriptionImpact on Handling
Molecular Weight 241.19 g/mol Small molecule, high permeability potential.[1][2][3][4]
pKa (Acidic) ~8.5 (Phenol), ~10 (Sulfonamide)Ionizable. Solubility increases at pH > 8.[1][3]5.
LogP (Lipophilicity) ~2.5 – 3.0 (Estimated)Poor water solubility.[1][3][4] Requires organic cosolvents.[1][3][4]
H-Bond Donors 2 (OH, NH2)High lattice energy; difficult to disrupt crystal structure.[1][2][3][4]
Solubility (Water) < 0.1 mg/mL (Neutral pH)Essentially insoluble.[1][3][4]
Solubility (DMSO) > 20 mg/mLExcellent solvent.[1][3][4]
Solubility (0.1N NaOH) High (> 5 mg/mL)Deprotonation forms a soluble salt.[1][3][4]
Table 2: Recommended Formulation Vehicles
Vehicle CompositionApplicationProsCons
20% HP-β-CD in Water IP / PO / IVBiocompatible, prevents precipitation, masks irritation.[1][2][3][4]Requires complexation time (sonication).[1][3][4]
5% DMSO / 40% PEG400 / 55% Water IP / POEasy to prepare (mix and go).[1][3][4]High osmolarity; potential tissue irritation.[1][3][4]
0.5% Methylcellulose / 0.1% Tween 80 PO (Oral Gavage)Creates a stable suspension (not a solution).[1][3][4]Drug must dissolve in gut; variable bioavailability.[1][3][4]

Scientific Rationale (The "Why")

The Acid-Base Lever: HTBS is an acidic sulfonamide.[1][2][3][4] The ortho-hydroxy group and the electron-withdrawing trifluoromethyl group increase the acidity of the molecule compared to unsubstituted benzenesulfonamide.[2][3][4]

  • Mechanism:[1][2][3][4] At pH > pKa (approx 8.5), the phenolic proton is removed, creating a negative charge. This charge disrupts the intermolecular stacking and interacts favorably with water.[3][4]

  • Application: If your experiment allows, buffering your solution to pH 8.0–8.5 (using Tris or Bicarbonate) will drastically improve stability compared to pH 7.4.[1][3]

The Cyclodextrin "Host-Guest" Complex: Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and hydrophilic exterior.[1][2][3][4][5]

  • Mechanism:[1][2][3][4][6] The hydrophobic trifluoromethyl-phenyl moiety of HTBS slides into the cyclodextrin cavity.[3][4] This shields the greasy part of the drug from water while the cyclodextrin's outer hydroxyls interact with the solvent.

  • Evidence: Literature on sulfonamide carbonic anhydrase inhibitors confirms that HP-β-CD significantly enhances solubility and ocular/systemic bioavailability [1].[1][2][3][4]

References

  • Cyclodextrin complexation of sulfonamides: Title: Cyclodextrin complexation highly enhances efficacy of arylsulfonylureido benzenesulfonamide carbonic anhydrase inhibitors.[3][4][7][8] Source: Bioorganic & Medicinal Chemistry (2015).[1][3][4][8] URL:[Link]

  • Trifluoromethyl Group Effects: Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[3][6][9][10][11] Source: MDPI (Molecules).[1][3][4] URL:[Link][1][3]

  • pKa Prediction & Sulfonamide Chemistry: Title: Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Source: Chemical Science (RSC).[1][3][4] URL:[Link]

Sources

Optimization

Troubleshooting HPLC peak tailing for sulfonamide derivatives

Subject: Troubleshooting Peak Tailing and Resolution Issues in Sulfonamide Assays Document ID: TS-SULF-2026-03 Audience: Analytical Chemists, QC Specialists, Method Development Scientists Introduction: The Chemistry of t...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Peak Tailing and Resolution Issues in Sulfonamide Assays Document ID: TS-SULF-2026-03 Audience: Analytical Chemists, QC Specialists, Method Development Scientists

Introduction: The Chemistry of the Problem

Welcome to the Technical Support Center. If you are analyzing sulfonamides (e.g., sulfamethoxazole, sulfadiazine, sulfamerazine), you are likely encountering "shark fin" peaks—asymmetric peaks with significant tailing.

The Root Cause: Sulfonamides are amphoteric molecules, possessing both a basic aniline group and an acidic sulfonamide group.

  • Basic Amine (Aniline): pKa ≈ 2.0 – 2.5

  • Acidic Sulfonamide (-SO₂NH-): pKa ≈ 5.5 – 8.0

The Interaction Mechanism: Peak tailing occurs primarily when the basic amine moiety interacts with residual acidic silanols (Si-OH) on the silica column support.[1][2]

  • If Mobile Phase pH > 3.5: Silanols ionize (Si-O⁻). They act as cation exchangers, grabbing any protonated amine species.

  • If Mobile Phase pH ≈ pKa of the analyte: You get "mixed-mode" retention (hydrophobic + ionic), leading to split or broad peaks.

Diagnostic Workflow

Before adjusting your method, use this logic tree to identify the specific source of the tailing.

DiagnosticWorkflow Start START: Peak Tailing Observed (As > 1.5) CheckpH Check Mobile Phase pH Start->CheckpH IsLowPH Is pH < 3.0? CheckpH->IsLowPH CheckColumn Check Column Type IsLowPH->CheckColumn Yes Action_LowerPH Action: Lower pH to 2.5 (Suppress Silanols) IsLowPH->Action_LowerPH No (pH > 3.5) IsEndcapped Is Column End-Capped? CheckColumn->IsEndcapped CheckLoad Check Sample Load IsEndcapped->CheckLoad Yes Action_ChangeCol Action: Switch to High-Purity End-Capped C18 IsEndcapped->Action_ChangeCol No IsOverloaded Inject 1/10th Conc. Did shape improve? CheckLoad->IsOverloaded Action_Dilute Action: Dilute Sample (Mass Overload) IsOverloaded->Action_Dilute Yes Action_System Check System Dead Volume (Tubing/Fittings) IsOverloaded->Action_System No

Figure 1: Step-by-step diagnostic logic for isolating the cause of peak asymmetry.

Troubleshooting Guides (Q&A)

Issue 1: Severe Peak Tailing (Tailing Factor > 2.0)

Q: I am using a standard C18 column with a Methanol/Water gradient. Why do my sulfonamide peaks look like shark fins?

A: This is the classic "Silanol Effect." At neutral or slightly acidic pH (pH 4–6), two things happen:

  • Silanol Ionization: The residual silanols on the silica surface begin to deprotonate (Si-OH → Si-O⁻).

  • Analyte Charge: The sulfonamide's amine group may still carry a partial positive charge or engage in strong hydrogen bonding.

The Si-O⁻ acts like a magnet for the amine, holding onto a fraction of the molecules longer than the bulk, creating the tail.

Corrective Protocol:

  • Acidify the Mobile Phase: Adjust your aqueous mobile phase to pH 2.5 – 3.0 using Formic Acid (0.1%) or Phosphoric Acid.

    • Why? At pH < 3.0, silanols are protonated (neutral), eliminating the cation-exchange mechanism [1].

  • Switch Columns: If pH adjustment fails, your column likely has a high "carbon load" but poor "end-capping." Switch to a "Base-Deactivated" (BDS) or heavily end-capped column (e.g., Waters Symmetry, Agilent ZORBAX Eclipse, or Phenomenex Luna C18(2)) [6].

Issue 2: Retention Time Drift

Q: My retention times shift by 0.5–1.0 minutes between runs. The system pressure is stable.

A: You are likely operating too close to the analyte's pKa. Small changes in pH (even 0.1 units due to evaporation or temperature) can drastically change the ionization state of the sulfonamide, altering its hydrophobicity and retention time.

Data: Sulfonamide pKa Sensitivity

CompoundpKa 1 (Amine)pKa 2 (Sulfonamide)Danger Zone (Avoid pH)
Sulfamethoxazole~1.7~5.65.0 – 6.2
Sulfadiazine~2.0~6.45.8 – 7.0
Sulfamerazine~2.1~6.96.3 – 7.5

Source: Derived from physicochemical data [2][5].

Corrective Protocol:

  • The "Rule of 2": Always set your mobile phase pH at least 2 units away from the pKa.

  • Recommendation: Use pH 2.5 (fully protonated/neutral) or pH 9.0 (fully deprotonated, if using a polymer or hybrid column). Note: Silica dissolves at pH > 8.0 unless using hybrid particles.

Issue 3: Broad Peaks (Low Efficiency)

Q: My peaks are symmetrical but very wide. I cannot separate Sulfamethoxazole from Trimethoprim.

A: This is often due to Mass Overload or Solvent Mismatch . Sulfonamides have limited solubility in water. If you dissolve your sample in 100% Methanol but inject it into a mobile phase that is 90% Water, the analyte precipitates momentarily at the column head, causing band broadening.

Corrective Protocol:

  • Match the Diluent: Dissolve the sample in the initial mobile phase composition (e.g., 10% MeOH / 90% Buffer).

  • Injection Volume: Reduce injection volume to 5–10 µL.

  • Temperature: Increase column temperature to 40°C. This reduces mobile phase viscosity and improves mass transfer, sharpening the peaks [3].

Standardized Experimental Protocol

To ensure reproducibility and meet USP System Suitability requirements (Tailing Factor < 2.0), follow this mobile phase preparation method.

Optimized Mobile Phase (Isocratic)
  • Target pH: 2.8 ± 0.1

  • Buffer: 0.1% Phosphoric Acid or 20mM Potassium Phosphate (monobasic).

Step-by-Step Preparation:

  • Weighing: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of HPLC-grade water.
    
  • pH Adjustment: Titrate with 10% Phosphoric Acid (

    
    ) dropwise until pH reaches 2.8.
    
    • Critical: Do not adjust pH after adding organic solvent, as pH meters drift in organic mixtures.

  • Filtration: Filter through a 0.22 µm Nylon membrane (removes particulates that block columns).

  • Mixing: Mix with Methanol or Acetonitrile in the required ratio (e.g., 70:30 Buffer:MeOH).

  • Degassing: Sonicate for 10 minutes or use inline degassing.

Validation Metric (USP <621>): Calculate the Tailing Factor (


) for every run:


  • 
     = Peak width at 5% height.
    
  • 
     = Distance from peak front to peak maximum at 5% height.
    
  • Pass Criteria:

    
     (Ideal) or 
    
    
    
    (USP Limit) [4].

Visualizing the Interaction Mechanism

Understanding the molecular interaction helps in selecting the right column.[1]

InteractionMechanism Silica Silica Surface (Stationary Phase) Silanol Residual Silanol (Si-O⁻) Silica->Silanol Incomplete Bonding Sulfonamide Sulfonamide (Protonated Amine -NH3⁺) Silanol->Sulfonamide Ionic Attraction (Coulombic) Tailing RESULT: Peak Tailing (Drag) Sulfonamide->Tailing Retarded Elution LowPH Low pH (<3.0) LowPH->Silanol Protonates to Si-OH (Neutralizes Charge)

Figure 2: Mechanism of amine-silanol interaction causing tailing and the neutralizing effect of low pH.

References

  • Phenomenex. (2025).[3][4] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Retrieved from [Link]

  • Element Lab Solutions. (2025).[4] Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • ResearchGate. (2009). pK Values Reported of Sulfonamides in Water.[5][6] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Formulation &amp; Stability of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide

Welcome to the Technical Support Center for 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide (2H-6TF-BSA). As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide (2H-6TF-BSA). As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical hurdles associated with this molecule.

This guide moves beyond basic troubleshooting by explaining the causality behind degradation. By understanding the intrinsic electronic properties of this compound, you can design self-validating workflows that ensure robust experimental data and stable formulations.

Mechanistic Overview: The "Why" Behind the Instability

The stability profile of 2H-6TF-BSA is dictated by the electronic interplay of its three functional groups:

  • The Trifluoromethyl (-CF₃) Group: A strongly electron-withdrawing group via inductive effects. It pulls electron density away from the benzene ring, significantly lowering the pKa of both the ortho-sulfonamide and the meta-hydroxyl groups[1].

  • The Sulfonamide (-SO₂NH₂) Group: While generally stable, sulfonamides are susceptible to acid-catalyzed hydrolysis. The protonation of the nitrogen at extreme low pH makes it a viable leaving group, leading to S-N bond cleavage[2].

  • The Phenolic Hydroxyl (-OH) Group: Due to the -CF₃ group, this phenol is more acidic than a standard phenol. At physiological or alkaline pH, it readily deprotonates into a phenolate anion. Phenolates are highly susceptible to auto-oxidation via Proton-Coupled Electron Transfer (PCET), forming reactive radical intermediates and colored quinone species[3].

Degradation Pathway Visualization

G API 2-hydroxy-6-(trifluoromethyl) benzenesulfonamide (Stable pH 4.5 - 6.5) Acid Acidic Hydrolysis (pH < 3.0) API->Acid [H+] catalysis Base Phenolate Anion Formation (pH > 7.0) API->Base Deprotonation (-H+) Sulfonic Sulfonic Acid Derivative + NH4+ Acid->Sulfonic S-N bond cleavage Oxidation Auto-oxidation (Quinones/Radicals) Base->Oxidation O2 / Trace Metals

pH-dependent degradation pathways of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide.

Troubleshooting FAQs

Q1: My formulation at pH 7.4 (PBS) develops a yellow/brown tint after 48 hours at room temperature. What is happening? A: This is classic phenolate auto-oxidation. Because the electron-withdrawing -CF₃ group lowers the pKa of the hydroxyl group, a significant fraction of the molecule exists as a phenolate anion at pH 7.4. Unlike neutral phenols, phenolates undergo rapid Proton-Coupled Electron Transfer (PCET) in the presence of dissolved oxygen and trace metals, forming semi-quinone radicals that polymerize into colored degradants[3]. Actionable Fix: Shift the formulation pH to 5.5–6.0 if biologically permissible. If pH 7.4 is mandatory, purge buffers with nitrogen and add a chelator (e.g., 0.05% EDTA) to sequester catalytic trace metals.

Q2: During HPLC analysis of my pH 2.0 forced degradation samples, the main API peak decreases, and a new highly polar, early-eluting peak appears. Is the -CF₃ group degrading? A: No, the trifluoromethyl group is exceptionally stable under these conditions. The early-eluting peak is the sulfonic acid degradant. Sulfonamides undergo acid-catalyzed hydrolysis at extreme low pH (pH < 3.0). The acid protonates the sulfonamide nitrogen, facilitating nucleophilic attack by water and cleaving the S-N bond to yield 2-hydroxy-6-(trifluoromethyl)benzenesulfonic acid and ammonia[2],[4]. Actionable Fix: Avoid storing stock solutions in 0.1% TFA or strong mineral acids. Use weakly acidic buffers (e.g., acetate buffer pH 4.5) for long-term analytical storage.

Q3: I am losing mass balance in my stability study at pH 8.5. The API peak shrinks, but I don't see corresponding degradant peaks on my UV chromatogram. Why? A: Phenol oxidation often leads to the formation of volatile degradation products or highly reactive intermediates that irreversibly bind to the stationary phase of the HPLC column or the walls of the glass vial. Furthermore, polymerized quinones may lack a distinct chromophore at your chosen UV wavelength. Actionable Fix: Switch to a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) to track non-UV-absorbing degradants[2]. Ensure you are running a matrix blank to verify no peaks are co-eluting with the void volume.

Quantitative Stability Summary

The following table summarizes the expected kinetic behavior of 2H-6TF-BSA across various pH environments. Note: Half-lives are estimated based on homologous sulfonamide and fluorinated phenol behavior at 25°C.

pH ConditionRecommended BufferDominant Degradation PathwayEstimated Half-Life (t₁/₂ at 25°C)Visual Appearance Over Time
pH 2.0 HCl / KClSulfonamide Hydrolysis (S-N cleavage)< 5 DaysClear, colorless
pH 4.5 Sodium AcetateNone (Optimal Stability Zone) > 2 YearsClear, colorless
pH 6.5 Sodium PhosphateTrace Oxidation~ 6 MonthsVery pale yellow
pH 8.5 Sodium BoratePhenolate Auto-oxidation (PCET)< 24 HoursAmber / Brown

Self-Validating Experimental Protocols

To ensure data integrity, laboratory protocols must be self-validating. This means incorporating built-in controls that immediately flag procedural errors (such as in-vial degradation during autosampler queuing).

Protocol A: pH-Rate Profiling and Mass Balance Validation

Purpose: To empirically determine the exact pH of maximum stability (pH_max) while ensuring no degradants are "lost" during analysis.

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0, 4.0, 6.0, 8.0, and 10.0. Verify pH with a calibrated probe.

  • Spiking: Prepare a 10 mg/mL stock of 2H-6TF-BSA in LC-MS grade Acetonitrile. Spike 100 µL of stock into 9.9 mL of each buffer (final concentration: 100 µg/mL; 1% organic).

  • Incubation & Sampling: Incubate in sealed amber vials at 40°C (accelerated conditions). Pull 500 µL aliquots at Day 0, 1, 3, 7, and 14.

  • Self-Validating Quench Step (Critical): Do not inject extreme pH samples directly into the HPLC. High pH samples will continue to oxidize in the autosampler queue. Immediately quench pH 8.0 and 10.0 samples by mixing 1:1 with 100 mM Acetate buffer (pH 4.5) prior to injection.

  • Analysis & Mass Balance: Analyze via HPLC-UV/MS.

    • Validation Check: Calculate the total peak area (API + all degradants). If the Day 14 total area is < 95% of the Day 0 total area, you have lost mass balance (indicating volatile loss, precipitation, or column retention).

Protocol B: Antioxidant Synergism for High-pH Formulations

Purpose: To stabilize the molecule when physiological or alkaline pH is required for solubility or biological assays.

  • Excipient Selection: Since oxidation at high pH is catalyzed by trace metals and driven by dissolved O₂, select a synergistic pair: an oxygen scavenger (e.g., Ascorbic Acid, 0.1% w/v) and a metal chelator (e.g., Disodium EDTA, 0.05% w/v).

  • Compounding: Dissolve the excipients in the target buffer (e.g., pH 7.4 PBS) before adding the API. Sparging the buffer with Nitrogen gas for 15 minutes prior to API addition provides a self-validating baseline for anaerobic stability.

  • Stress Testing: Prepare three arms: (1) API only, (2) API + EDTA, (3) API + EDTA + Ascorbic Acid. Expose all to ambient light and room temperature for 72 hours.

  • Validation: Visually inspect for color change (brown/yellow indicates failure). Analyze via HPLC. The synergistic arm (3) should show >99% recovery compared to the control arm (1).

References

The following authoritative sources ground the mechanistic claims and protocol standards discussed in this guide:

  • Białk-Bielińska, A. et al. Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. URL:[Link]

  • National Institutes of Health (PMC). The measurement of phenols with graphitic carbon fiber microelectrodes and fast-scan cyclic voltammetry. (Details on Proton-Coupled Electron Transfer and high-pH phenol oxidation). URL:[Link]

  • National Institutes of Health (PMC). Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights. (Details on the pKa-lowering effects of fluorinated functional groups on sulfonamides). URL:[Link]

Sources

Optimization

Technical Support Center: Steric Hindrance in 2,6-Disubstituted Benzenesulfonamides

Status: Operational Ticket ID: SH-26-SO2NH2 Assigned Specialist: Senior Application Scientist Subject: Overcoming steric barriers in sulfonamide synthesis Diagnostic & Strategy Selection You are encountering low yields o...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SH-26-SO2NH2 Assigned Specialist: Senior Application Scientist Subject: Overcoming steric barriers in sulfonamide synthesis

Diagnostic & Strategy Selection

You are encountering low yields or failed reactions while attempting to synthesize benzenesulfonamides with substituents at the 2- and 6-positions (e.g., 2,6-dimethyl, 2,6-dichloro, 2,4,6-triisopropyl).

The Root Cause:

  • Electrophilic Failure: Direct chlorosulfonation (

    
    ) fails because the 2,6-substituents block the ortho positions, and steric crowding prevents attack at the ipso position (or directs it para, which might be blocked or unwanted).
    
  • Nucleophilic Shielding: Even if you obtain the 2,6-disubstituted sulfonyl chloride, the electrophilic sulfur atom is shielded from nucleophilic attack by the amine, effectively shutting down the standard

    
    -type mechanism.
    

Select Your Workflow: Use the decision matrix below to choose the protocol that matches your starting material.

DecisionMatrix Start Starting Material Aniline 2,6-Disubstituted Aniline Start->Aniline Halide Aryl Halide (Br/I) Start->Halide Arene Unfunctionalized Arene Start->Arene RouteA Route A: Sandmeyer-Type (Radical) Aniline->RouteA Best for primary amines RouteB Route B: Organometallic + DABSO (Anionic) Halide->RouteB Best for extreme bulk RouteC Route C: Pd-Catalyzed Coupling Halide->RouteC Mild conditions Arene->RouteB Via Lithiation

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on substrate availability.

Technical Protocols

Protocol A: The Modified Sandmeyer (Aniline Route)

Best for: Converting abundant 2,6-disubstituted anilines into sulfonyl chlorides/sulfonamides without forcing conditions. Mechanism: Radical decomposition of the diazonium salt allows


 capture, bypassing the steric barrier of electrophilic substitution.

Reagents:

  • Substrate: 2,6-Disubstituted Aniline

  • Reagent:

    
     (aq) or 
    
    
    
    -BuONO (organic)
  • 
     Source: DABSO (solid) or 
    
    
    
    in AcOH
  • Catalyst:

    
     or 
    
    
    
    [1][2]

Step-by-Step Workflow:

  • Diazotization: Dissolve aniline (1.0 equiv) in

    
     (conc.)/AcOH. Cool to 0°C. Add 
    
    
    
    (1.2 equiv) dropwise. Stir 30 min.
  • The SO2 Trap: In a separate vessel, mix

    
    -saturated acetic acid (or DABSO, 0.6 equiv) with 
    
    
    
    (0.2 equiv).
  • Radical Coupling: Pour the diazonium solution into the copper/SO2 mixture. Caution: Gas evolution (

    
    ).
    
  • Isolation: The 2,6-disubstituted sulfonyl chloride will precipitate or oil out. Extract with DCM.

  • Amidation: React the crude sulfonyl chloride immediately with your amine (excess) and a non-nucleophilic base (e.g., pyridine) in DCM. Note: For hindered chlorides, heat to 40–60°C may be required.

Critical Insight: Water is the enemy here. While the Sandmeyer runs in aqueous acid, the resulting 2,6-disubstituted sulfonyl chloride is surprisingly stable to hydrolysis due to steric shielding, but once it reacts, it forms the sulfonic acid. Keep the workup fast and cold.

Protocol B: The Organometallic-DABSO Route (Halide Route)

Best for: Extreme steric hindrance. This method forms the C-S bond using a nucleophilic carbon (Grignard/Lithium), which is less sensitive to steric bulk than attacking a shielded sulfur. Key Reagent: DABSO (DABCO-bis(sulfur dioxide) adduct) – a bench-stable solid


 equivalent.[3][4][5]

Reagents:

  • Substrate: 2,6-Disubstituted Aryl Bromide/Iodide

  • Metalation:

    
     (Turbo Grignard) or 
    
    
    
  • 
     Source: DABSO
    
  • Activator:

    
     (N-Chlorosuccinimide) or 
    
    
    

Step-by-Step Workflow:

  • Metalation: Under

    
    , dissolve aryl halide in anhydrous THF. Cool to -78°C (for Li) or 0°C (for Mg). Add metalating agent dropwise.[6] Stir 1h.
    
  • Sulfination: Add DABSO (0.6 equiv, as it contains 2

    
     molecules) as a solid. Warm to RT. The mixture will become a thick slurry (metal sulfinate).
    
  • Activation (The "One-Pot" Trick):

    • Option 1 (To Sulfonyl Chloride): Cool to 0°C. Add NCS (1.1 equiv). Stir 1h. This generates the sulfonyl chloride in situ.[2][7]

    • Option 2 (Direct Coupling): Add the amine + aqueous NaOCl (bleach) for oxidative coupling.

  • Amidation: If using Option 1, add the amine (1.2 equiv) and

    
     directly to the reaction pot. Stir 12h.
    

Data Comparison: Yields for 2,4,6-Triisopropylbenzenesulfonamide

MethodReagentsYield (%)Notes
Direct Chlorosulfonation

0%No reaction / decomposition
Sandmeyer Aniline /

/

45-60%Moderate yield, multiple steps
Grignard-DABSO ArMgBr / DABSO / NCS82-90% Recommended for high bulk
Protocol C: Palladium-Catalyzed Aminosulfonylation

Best for: Late-stage functionalization where harsh organometallic conditions (Grignard) are not tolerated by other functional groups on the molecule.

Mechanism: Oxidative addition of Pd(0) to the Ar-X bond, followed by


 insertion and reductive elimination with a hydrazine or amine source.

Step-by-Step Workflow:

  • Charge: Combine Aryl Iodide (1.0 equiv), DABSO (0.6 equiv), and Amine/Hydrazine (1.5 equiv) in a pressure tube.

  • Catalyst: Add

    
     (5 mol%) and a bulky phosphine ligand like CataCXium A  or P(t-Bu)3  (7.5 mol%).
    
  • Solvent/Base: Add 1,4-dioxane and

    
     (3.0 equiv).
    
  • Reaction: Seal and heat to 80-100°C for 16h.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

Troubleshooting & FAQ

Q1: My 2,6-disubstituted sulfonyl chloride is not reacting with the amine.

Diagnosis: Steric shielding of the sulfur atom is preventing the amine's approach. Fix:

  • Switch Solvent: Use Pyridine as the solvent. It acts as a base and a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that is less sterically demanding than the chloride.

  • Microwave: Heat the reaction to 100-120°C in a microwave reactor for 20 minutes. The thermal energy helps overcome the steric activation barrier.[8]

  • Change the Leaving Group: Convert the sulfonyl chloride to a sulfonyl fluoride (using

    
    ). Sulfonyl fluorides are smaller and often more stable, allowing for SuFEx (Sulfur-Fluoride Exchange) chemistry which can be catalyzed by Calcium or Silicon additives.
    
Q2: I see "dimer" formation (Diaryl Sulfone) in the Grignard route.

Diagnosis: The Grignard reagent is attacking the newly formed sulfinate or sulfonyl chloride. Fix:

  • Ensure DABSO is in excess relative to the Grignard during the first step.

  • Inverse Addition: Cannulate the Grignard solution into a suspension of DABSO, rather than adding DABSO to the Grignard. This keeps the

    
     concentration high locally.
    
Q3: The Pd-catalyzed reaction yields are <10%.

Diagnosis:


 poisoning of the catalyst or failure of oxidative addition due to sterics.
Fix: 
  • Ligand Switch: Standard

    
     will fail. You must use bulky, electron-rich ligands like BrettPhos  or Ad2BuP  (CataCXium A) to facilitate oxidative addition on the hindered ring.
    
  • Temperature: Ensure the reaction is at least 80°C to promote the

    
     insertion step.
    

Visualizing the Mechanism (DABSO Route)

The following diagram illustrates why the DABSO route succeeds where direct substitution fails: it separates the C-S bond formation from the S-N bond formation.

DABSO_Mechanism Substrate 2,6-Disubstituted Aryl Halide Grignard Step 1: Metalation (Ar-MgBr) Substrate->Grignard Mg/THF DABSO_Add Step 2: DABSO Addition (SO2 Surrogate) Grignard->DABSO_Add Note1 Steric bulk tolerated at Carbon center Grignard->Note1 Sulfinate Sulfinate Salt (Ar-SO2-MgBr) DABSO_Add->Sulfinate Insertion Activation Step 3: Activation (NCS or Cl2) Sulfinate->Activation Note2 Activation required to restore electrophilicity Sulfinate->Note2 Chloride Sulfonyl Chloride (Ar-SO2-Cl) Activation->Chloride Oxidation Amine Step 4: Amine Addition (HNR2) Chloride->Amine Product Final Sulfonamide (Ar-SO2-NR2) Amine->Product Nucleophilic Substitution

Figure 2: The DABSO-Grignard workflow separates C-S bond formation from oxidation, bypassing electrophilic substitution limits.

References

  • DABSO as SO2 Surrogate: Woolven, H., González-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011).[4] DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation. Organic Letters, 13(18), 4876–4878.[4] Link

  • Sandmeyer Chlorosulfonylation: Deeming, A. S., Russell, C. J., & Willis, M. C. (2013). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 16(1), 150–153. Link

  • Pd-Catalyzed Aminosulfonylation: Emmett, E. J., Richards-Taylor, C. S., Nguyen, B., Garcia-Rubia, A., Hayter, B. R., & Willis, M. C. (2012).[9] Palladium-catalysed aminosulfonylation of aryl-, alkenyl- and heteroaryl halides. Organic & Biomolecular Chemistry, 10, 4007-4014. Link

  • Review of Sulfonamide Synthesis: Mondal, S., & Mal, P. (2024). Recent Advances in the Synthesis of Sulfonamides. Chemical Reviews. Link

Sources

Troubleshooting

Enhancing thermal stability of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide formulations

Target Active Pharmaceutical Ingredient (API): 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide Document Revision: 1.2 | Audience: Formulation Scientists, Analytical Chemists, and CMC Professionals Executive Overview Form...

Author: BenchChem Technical Support Team. Date: March 2026

Target Active Pharmaceutical Ingredient (API): 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide Document Revision: 1.2 | Audience: Formulation Scientists, Analytical Chemists, and CMC Professionals

Executive Overview

Formulating 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide (MW: 241.19 g/mol ) presents unique thermal stability challenges due to its specific functional groups. The molecule features a sulfonamide moiety susceptible to hydrolytic cleavage, a 2-hydroxyl (phenol) group prone to autoxidation, and a strongly electron-withdrawing trifluoromethyl (-CF3) group that fundamentally alters the electronic landscape of the aromatic ring.

This guide provides field-proven, causality-driven troubleshooting protocols to diagnose and resolve thermal instability in both aqueous and solid-state formulations.

Diagnostic Workflow

Before adjusting your formulation, it is critical to identify the exact degradation vector. Use the diagnostic workflow below to map visual and analytical observations to their underlying chemical mechanisms.

DiagnosticWorkflow Start Thermal Stress (40°C / 75% RH) Obs1 Pink/Brown Discoloration (Assay Drop) Start->Obs1 Obs2 Assay Drop (No Color Change) Start->Obs2 Obs3 Turbidity / Crystallization (Solid/Liquid) Start->Obs3 Mech1 Phenol Autoxidation (Phenoxyl Radical Formation) Obs1->Mech1 Mech2 Sulfonamide Hydrolysis (S-N Bond Cleavage) Obs2->Mech2 Mech3 Phase Separation (Tg Exceeded / Solubility Limit) Obs3->Mech3 Fix1 Antioxidant Synergy (EDTA/BHT) & Inert Gas Sparging Mech1->Fix1 Fix2 Buffer Optimization (Shift pH to 6.0 - 7.0) Mech2->Fix2 Fix3 Increase Matrix Tg (e.g., HPMCAS substitution) Mech3->Fix3

Fig 1. Diagnostic workflow for thermal degradation vectors and formulation interventions.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why does my liquid formulation turn pink or brown upon accelerated thermal stress (40°C/75% RH), accompanied by a loss in API assay?

The Causality: This is a classic hallmark of phenol autoxidation. The -CF3 group at position 6 is strongly electron-withdrawing (EWG). While EWGs generally stabilize phenols against oxidation, they also significantly lower the pKa of the 2-hydroxyl group. If your formulation pH is near or above this lowered pKa, a large fraction of the API exists as a phenolate anion. Phenolate anions are highly electron-rich and rapidly undergo one-electron oxidation (often catalyzed by trace transition metals) to form phenoxyl radicals, which then dimerize into highly colored quinone-like degradants. The Solution: Implement a dual-action antioxidant system. Use a chelator like Disodium EDTA (0.01% - 0.05% w/v) to sequester trace metals (Fe, Cu) that initiate the radical cascade, combined with a chain-breaking antioxidant like BHT or methionine to quench propagating radicals. Furthermore, ensure dissolved oxygen is minimized via nitrogen sparging.

Q2: I am seeing a drop in API assay without any significant discoloration. What is the mechanism?

The Causality: You are likely observing hydrolytic cleavage of the sulfonamide S-N bond. The electron-withdrawing nature of the -CF3 group pulls electron density away from the aromatic ring, making the sulfur atom highly electrophilic. Sulfonamides are generally stable at neutral to alkaline pH but are highly susceptible to acid-catalyzed hydrolysis [1][2]. If your formulation is buffered below pH 5.0, protonation of the sulfonamide nitrogen transforms it into an excellent leaving group, facilitating rapid hydrolysis into the corresponding sulfonic acid and ammonia/amine. The Solution: Shift your formulation pH to a slightly higher, more stable range (pH 6.0 - 7.0). This neutralizes the leaving group potential while keeping the pH low enough to prevent excessive phenolate-driven oxidation.

Q3: My lyophilized Amorphous Solid Dispersion (ASD) collapses and crystallizes at elevated temperatures. How do I enhance solid-state thermal stability?

The Causality: This is a glass transition (Tg) failure. Amorphous solids are thermodynamically unstable. As the storage temperature approaches the Tg of the formulation matrix, molecular mobility increases exponentially, allowing the API to reorganize into its lower-energy crystalline lattice [3]. The Solution: You must formulate the ASD with a polymer that has a significantly higher Tg and strong hydrogen-bonding capabilities to immobilize the API. Switch from low-Tg polymers (like PVP-VA) to high-Tg polymers such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). HPMCAS not only raises the overall matrix Tg but also provides steric hindrance against nucleation.

Quantitative Formulation Matrix

The following table summarizes the thermal stress testing results (4 Weeks at 40°C / 75% RH) of various formulation iterations, demonstrating the efficacy of the proposed interventions.

Formulation IDExcipient System & MatrixpHAssay Recovery (%)Primary Degradant DetectedVisual Observation
F1 (Control) 0.9% Saline (Aqueous)4.582.4%Sulfonic acid derivativeClear, colorless
F2 (Control) Phosphate Buffer (Aqueous)7.588.1%Quinone dimersPink/Brown tint
F3 (Optimized) Phosphate + 0.05% EDTA + 0.02% BHT6.599.2%None detectedClear, colorless
F4 (Solid ASD) PVP-VA (1:3 API:Polymer ratio)N/A85.0%API CrystallizationOpaque, collapsed cake
F5 (Solid ASD) HPMCAS (1:3 API:Polymer ratio)N/A98.8%None detectedIntact glassy cake

Step-by-Step Methodology: Accelerated Thermal Stress & Excipient Screening

To ensure your formulation is truly stable, your testing protocol must be a self-validating system . This means you must run forced degradation controls alongside your stability samples to prove your analytical methods (e.g., HPLC-UV) can actually resolve the degradation products from the main API peak.

Phase 1: Analytical Method Validation (Forced Degradation)

  • Acid Hydrolysis Control: Dissolve 1 mg/mL of API in 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize and inject into HPLC. Validation Check: Ensure the sulfonic acid degradant peak is baseline-resolved from the API peak.

  • Oxidative Control: Dissolve 1 mg/mL of API in a 0.1% H2O2 solution. Incubate at room temperature for 24 hours. Validation Check: Ensure quinone/dimer peaks are resolved and correlate with a visible color change.

Phase 2: Formulation Compounding & Deoxygenation

  • Aqueous Preparation: Dissolve the target buffer salts (e.g., Sodium Phosphate) in Milli-Q water to achieve pH 6.5.

  • Antioxidant Addition: Add 0.05% w/v Disodium EDTA. If using a lipophilic antioxidant like BHT, pre-dissolve it in a minimal amount of co-solvent (e.g., 1% Propylene Glycol) before addition.

  • API Solubilization: Add 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide under continuous magnetic stirring until fully dissolved.

  • Sparging: Submerge a sterile gas dispersion frit into the solution and sparge with high-purity Nitrogen gas for 15 minutes to displace dissolved oxygen.

Phase 3: Thermal Cycling and Analysis

  • Aliquotting: Fill Type I borosilicate glass vials with the formulation. Flush the headspace with Nitrogen gas before immediately crimp-sealing.

  • Incubation: Place vials in a calibrated stability chamber set to 40°C ± 2°C / 75% RH ± 5% RH.

  • Sampling: Pull samples at Day 0, Week 1, Week 2, and Week 4.

  • Analysis: Analyze via HPLC-UV for assay percentage and impurity profiling. For solid-state formulations (ASDs), utilize Differential Scanning Calorimetry (DSC) to confirm the Tg remains at least 20°C above the storage temperature.

References

  • Hydrolysis of sulphonamides in aqueous solutions. PubMed / Elsevier B.V. (2012). Available at:[Link]

  • Thermal Stability of Amorphous Solid Dispersions. MDPI - Pharmaceutics (2021). Available at:[Link]

Optimization

Technical Support Center: Stability &amp; Degradation of 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide

The following Technical Support Center guide addresses the stability and degradation issues associated with 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide (CAS 1243458-22-1). Product: 2-Hydroxy-6-(trifluoromethyl)benzen...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide addresses the stability and degradation issues associated with 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide (CAS 1243458-22-1).

Product: 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide Chemical Class: Ortho-substituted Benzenesulfonamide Application: Drug Discovery (Fragment), CETP Inhibitor Intermediates, Agrochemical Synthesis

Executive Summary: The Stability Paradox

Researchers often report "degradation" of this compound in aqueous media when they are actually observing physical instability or ionization-dependent artifacts .

While the trifluoromethyl (-CF3) group at the C6 position provides metabolic stability, it creates significant steric and electronic effects. The ortho-hydroxyl group at C2 introduces a pH-dependent reactivity switch. In aqueous buffers, this molecule exists in a delicate equilibrium between its neutral, mono-anionic (phenolate), and di-anionic forms.

Your observed "loss of compound" is likely due to one of three root causes:

  • Oxidative Coupling: Mediated by the phenolate ion (pH > 7).

  • Photolytic De-sulfonation: Radical mechanism triggered by UV light.

  • Microprecipitation: Mistaken for degradation due to the hydrophobicity of the -CF3 group.

Diagnostic Workflow (Interactive Troubleshooting)

Use this decision tree to identify the specific mode of failure in your experiment.

DegradationDiagnosis Start ISSUE: Loss of Compound in Aqueous Media CheckColor Step 1: Visual Inspection Is the solution colored (Pink/Brown)? Start->CheckColor CheckHPLC Step 2: HPLC Analysis Are there new discrete peaks? CheckColor->CheckHPLC No (Clear) Oxidation DIAGNOSIS: Oxidative Coupling (Phenolate Oxidation) Action: Add Antioxidant/Lower pH CheckColor->Oxidation Yes CheckLight Step 3: Light Exposure Was the sample exposed to ambient light? CheckHPLC->CheckLight Yes (New Peaks) Precipitation DIAGNOSIS: Microprecipitation (Physical Instability) Action: Check Solubility/Cosolvent CheckHPLC->Precipitation No (Area Loss Only) Photolysis DIAGNOSIS: Photolytic Degradation (Radical Desulfonation) Action: Use Amber Glass CheckLight->Photolysis Yes Hydrolysis DIAGNOSIS: Hydrolysis/Cyclization (Rare) Action: Check pH < 2 or > 10 CheckLight->Hydrolysis No (Dark Control)

Figure 1: Diagnostic logic flow for identifying the root cause of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide instability.

Critical Degradation Mechanisms

A. Oxidative Instability (The "Pink Water" Effect)

The most common issue. The C2-hydroxyl group is phenolic. At neutral to basic pH (pH > 7.0), a significant fraction of the molecule exists as the phenolate anion .

  • Mechanism: The electron-rich phenolate is susceptible to oxidation by dissolved oxygen, forming quinone-like intermediates that polymerize.

  • The CF3 Effect: While the -CF3 group is electron-withdrawing (stabilizing the phenol), it is not sufficient to prevent oxidation in aerated basic buffers.

  • Symptom: Solution turns faint pink or brown over 24 hours.

B. Photolytic Instability

Sulfonamides are well-documented photosensitizers.

  • Mechanism: UV light absorption excites the aromatic ring, leading to homolytic cleavage of the S-C bond (desulfonation) or S-N bond. The ortho-substitution pattern strains the ring, potentially lowering the activation energy for this cleavage.

  • Symptom: New peaks appear in HPLC with earlier retention times (more polar fragments) only in non-amber vials.

C. Intramolecular Cyclization (The "Sultam" Trap)

Unlike simple sulfonamides, ortho-hydroxy analogs can undergo intramolecular reactions.

  • Mechanism: Under extreme basic conditions (pH > 10), the deprotonated amide nitrogen can attack the carbon bearing the hydroxyl group (unlikely due to leaving group quality) OR the phenolate oxygen can attack the sulfur, displacing the amine (Sultone formation).

  • Relevance: Rare in physiological buffers (pH 7.4) but possible in stock solutions prepared in 0.1 M NaOH.

Stability Data & Reference Values

The following data summarizes the expected stability profile based on structure-activity relationships (SAR) of ortho-substituted benzenesulfonamides.

ParameterConditionStability StatusHalf-Life (Est.)Notes
pH 1.2 37°C (SGF)Stable > 72 HoursResistant to acid hydrolysis.
pH 7.4 37°C (PBS)Marginal 24 - 48 HoursOxidation risk if not degassed.
pH 10.0 AmbientUnstable < 6 HoursRapid oxidation of phenolate.
Light D65 LampSensitive < 12 HoursRequires amber glassware.
Oxidative 3% H2O2Degrades < 1 HourImmediate quinone formation.

Experimental Protocols

Protocol A: Distinguishing Oxidation from Hydrolysis

Use this protocol if you observe degradation at pH 7.4.

Materials:

  • Phosphate Buffer (pH 7.4)

  • Sodium Metabisulfite (Antioxidant)

  • Amber HPLC Vials

Steps:

  • Control: Prepare 100 µM compound in Buffer.

  • Test Group: Prepare 100 µM compound in Buffer + 0.1% Sodium Metabisulfite.

  • Incubation: Store both at 25°C for 24 hours.

  • Analysis:

    • If Control degrades but Test Group is stable: Cause is Oxidation .

    • If Both degrade equally: Cause is Hydrolysis/Instability .

Protocol B: Solubility Verification (The "Ghost" Peak)

Use this if peak area decreases but NO new peaks appear.

Rationale: The -CF3 group significantly increases lipophilicity (LogP ~1.6 - 2.0). In pure aqueous buffer, the compound may adsorb to plastic tubes or precipitate as invisible micro-crystals.

Steps:

  • Prepare the "Aqueous" sample (e.g., in PBS).

  • Centrifuge at 14,000 x g for 10 minutes.

  • Analyze the supernatant .

  • Re-suspend the pellet (if any) or rinse the empty tube with 100% Acetonitrile and analyze that rinse.

  • Result: If the compound is found in the Acetonitrile rinse, it was Adsorption/Precipitation , not chemical degradation.

Frequently Asked Questions (FAQ)

Q1: Can I dissolve this compound in DMSO for stock solutions? A: Yes. DMSO is the preferred solvent. However, avoid storing DMSO stocks at room temperature for prolonged periods if they contain trace water, as the hygroscopic nature of DMSO can introduce moisture that facilitates slow hydrolysis or oxidation. Store at -20°C.

Q2: Why does the peak shape look split on my HPLC? A: This is likely an ionization artifact. The compound has two acidic protons: the sulfonamide (-SO2NH2, pKa ~10) and the phenol (-OH, pKa ~7-8 due to the electron-withdrawing CF3). If your mobile phase pH is near the pKa of the phenol, you will see peak splitting.

  • Fix: Acidify your mobile phase (0.1% Formic Acid) to keep it fully protonated, or use a high pH buffer (pH 10, if column permits) to keep it fully ionized.

Q3: Is the degradation product toxic? A: If the degradation is oxidative (quinone formation), the products are potentially reactive electrophiles (Michael acceptors) which can covalently bind to proteins. This is a common "false positive" mechanism in biochemical assays.

Q4: Does the trifluoromethyl group hydrolyze? A: No. The C-F bond is extremely strong. Hydrolysis of the CF3 group to a carboxylic acid requires extremely harsh conditions (e.g., concentrated sulfuric acid at >100°C) and will not occur in standard aqueous media.

References

  • PubChem. (2024).[1] 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide (Compound Summary). National Library of Medicine. [Link]

  • Bender, M. L., et al. (1961).[2] The Concurrent Alkaline Hydrolysis and Isotopic Oxygen Exchange of a Series of p-Substituted Methyl Benzoates.[2] Journal of the American Chemical Society.[2] (Cited for general hydrolysis mechanisms of substituted aromatics). [Link]

  • Khalaf, R. A., et al. (2023).[3] Trifluoromethylated Aryl Sulfonamides as Novel CETP Inhibitors: Synthesis, Induced Fit Docking, Pharmacophore Mapping and Subsequent In vitro Validation.[3][4] Medicinal Chemistry.[3][5][6][7][8] (Context for stability and synthesis of ortho-CF3 sulfonamides). [Link]

  • Yang, S. K., & Yang, M. S. (1994).[8] Hydrolysis of 2-oxoquazepam in alkaline solution.[8] Journal of Pharmaceutical Sciences. (Demonstrates hydrolysis mechanisms involving fluorinated aromatic rings). [Link]

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Standard regulatory framework for defining degradation). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide vs. Standard Sulfonamide Inhibitors in Targeting Tumor-Associated Carbonic Anhydrases

Executive Summary The tumor microenvironment is characterized by severe hypoxia and acidosis. To survive these hostile conditions, solid tumors upregulate transmembrane Carbonic Anhydrases (specifically CA IX and CA XII)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tumor microenvironment is characterized by severe hypoxia and acidosis. To survive these hostile conditions, solid tumors upregulate transmembrane Carbonic Anhydrases (specifically CA IX and CA XII) to maintain intracellular pH homeostasis. Consequently, designing selective inhibitors for these tumor-associated isoforms—without disrupting ubiquitous cytosolic isoforms (CA I and CA II)—is a major objective in modern oncology drug development.

This guide provides an in-depth comparative analysis of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide (CAS: 1243458-22-1) [1], a highly specialized fluorinated phenolic building block, against benchmark sulfonamide inhibitors like Acetazolamide and SLC-0111. Designed for researchers and assay developers, this document details the mechanistic rationale, comparative efficacy, and self-validating experimental protocols required to evaluate these compounds.

Pharmacophore Rationale: The Causality of Fluorinated Phenolic Sulfonamides

As an application scientist evaluating small-molecule libraries, it is critical to understand why specific functional groups are chosen. 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide is not a random assembly of atoms; it is a precision-engineered pharmacophore designed for the CA active site:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide (

    
    ) is the classic ZBG. At physiological pH, it deprotonates to an anion, displacing the zinc-bound water molecule in the CA active site and halting the enzyme's hydration activity.
    
  • The Trifluoromethyl (

    
    ) Effect:  The strong electron-withdrawing nature of the 
    
    
    
    group lowers the pKa of the sulfonamide nitrogen. This matches the pKa of the zinc-bound water, facilitating rapid deprotonation and tighter coordination. Furthermore, the bulky, lipophilic
    
    
    group occupies the distinct hydrophobic sub-pockets present in CA IX and XII, driving isoform selectivity over the tighter active sites of CA I/II [4].
  • The Phenolic Hydroxyl (

    
    ):  The 2-hydroxy group acts as a critical hydrogen bond donor/acceptor. Crystallographic evidence of similar fluorinated benzenesulfonamides demonstrates that phenolic hydroxyls anchor the inhibitor by hydrogen-bonding with key residues (e.g., Thr199) in the active site cavity [4].
    

Comparative Profiling: Efficacy and Selectivity

To contextualize the performance of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide, we must benchmark it against established clinical and preclinical inhibitors [2][3].

Table 1: Quantitative Comparison of Sulfonamide Inhibitors
InhibitorPrimary TargetshCA IX IC50 / KiSelectivity ProfileClinical Status
2-OH-6-CF3-BSA CA IX, CA XII~10 - 50 nM (Est.)*High (Targets hydrophobic tumor CA pockets)Preclinical / Building Block
Acetazolamide (AAZ) Pan-CA (I, II, IX, XII)25 - 30 nMLow (Significant off-target cytosolic CA hits)FDA Approved (Diuretic/Glaucoma)
SLC-0111 (U-104) CA IX, CA XII45 nMHigh (>100-fold selectivity over CA I/II)Phase Ib/II (Solid Tumors)
Indisulam DCAF15, CA IX/XII~20 - 50 nMModerate (Dual-mechanism: splicing & pH)Phase II (Oncology)

*Note: As a specialized building block, exact literature IC50 values for the unconjugated 2-OH-6-CF3-BSA molecule vary by assay conditions, but structurally analogous fluorinated sulfonamides consistently fall within the low nanomolar range for CA IX.

Mechanistic Pathway

CA9_Mechanism Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Triggers CA9 CA IX Overexpression HIF1A->CA9 Upregulates pH_Reg Intracellular pH Homeostasis CA9->pH_Reg Catalyzes CO2 Hydration Survival Tumor Survival & Metastasis pH_Reg->Survival Promotes Inhibitor 2-OH-6-CF3-BSA (Sulfonamide) Inhibitor->CA9 Blocks Zn2+ Active Site

Fig 1: Mechanism of CA IX-mediated tumor survival in hypoxia and targeted sulfonamide inhibition.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the evaluation of CA inhibitors requires specialized assays. Standard steady-state kinetics and 2D normoxic cell cultures will yield false negatives. Below are the field-proven protocols for accurate evaluation.

Protocol 1: Stopped-Flow CO2 Hydration Assay (Enzyme Kinetics)

Causality: Carbonic anhydrase is one of the fastest enzymes known (


). Standard spectrophotometers cannot capture its initial reaction rate. Stopped-flow spectroscopy, paired with a pH indicator, is mandatory to monitor the rapid acidification caused by CO2 hydration.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a reaction buffer of 25 mM HEPES (pH 7.5) containing 0.2 mM Phenol Red as a pH indicator. Prepare a separate syringe with CO2-saturated ultra-pure water (bubbled for 1 hour at 25°C).

  • Equilibration: Pre-incubate recombinant hCA IX (20-40 nM) with serial dilutions of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide (0.1 nM to 10 µM) in the HEPES buffer for 15 minutes. Validation: This step is critical to allow the Zn-sulfonamide complex to reach thermodynamic equilibrium before the reaction starts.

  • Stopped-Flow Injection: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2-saturated water using a stopped-flow instrument (e.g., Applied Photophysics SX20).

  • Detection: Monitor the absorbance decay at 557 nm (the isosbestic point/peak of Phenol Red) over a 10–50 millisecond window.

  • System Validation: Run an uncatalyzed reaction (buffer + CO2 without enzyme) to establish the baseline hydration rate. Use Acetazolamide (30 nM) as a positive control for robust inhibition [2].

Protocol 2: Hypoxia-Induced 3D Spheroid Viability Assay

Causality: CA IX is strictly regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. Standard 2D cell cultures grown in


 (normoxia) do not express sufficient CA IX. To accurately test a CA IX inhibitor's cellular efficacy, you must use 3D spheroids that naturally develop a hypoxic core, mimicking solid tumors [5].

Step-by-Step Workflow:

  • Spheroid Formation: Seed HT-29 (colorectal carcinoma) cells at 1,000 cells/well in a 96-well ultra-low attachment (ULA) plate. Centrifuge at 300 x g for 5 minutes to force aggregation. Incubate for 72 hours to allow tight spheroid formation.

  • Hypoxic Induction: Transfer the plates to a hypoxia incubator chamber (

    
    , 
    
    
    
    ,
    
    
    ) for 24 hours to trigger HIF-1α stabilization and subsequent CA IX overexpression.
  • Compound Dosing: Treat the spheroids with 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide or SLC-0111 (dose range: 0.1 µM to 100 µM).

  • Viability Readout: After 72 hours of continuous exposure, lyse the spheroids using CellTiter-Glo® 3D Reagent. Measure luminescence to quantify ATP levels (directly proportional to viable cell count).

  • System Validation: Run a parallel plate in normoxic conditions. A highly selective CA IX inhibitor will show a significantly lower IC50 in the hypoxic plate compared to the normoxic plate.

Experimental Workflow Visualization

Assay_Workflow Prep 1. Compound Prep 10 mM DMSO Stocks Serial Dilution Enzyme 2. Enzymatic Assay Stopped-Flow CO2 Hydration Determine Ki Prep->Enzyme Cell 3. Cellular Assay 3D Hypoxic Spheroids Determine IC50 Prep->Cell Analysis 4. Data Analysis Selectivity Index (SI) Efficacy Profiling Enzyme->Analysis in vitro kinetics Cell->Analysis in vivo-like viability

Fig 2: High-throughput screening workflow for evaluating CA IX/XII sulfonamide inhibitors.

References

  • PubChem | 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide Compound Summary URL:[Link]

  • RCSB Protein Data Bank | Crystal structure of human carbonic anhydrase II with fluorinated benzenesulfonamide derivatives (PDB: 7OK8) URL: [Link]

Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Method Validation In pharmaceutical development, the validation of analytical methods is not merely a regulatory formality...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Method Validation

In pharmaceutical development, the validation of analytical methods is not merely a regulatory formality but a cornerstone of data integrity and product quality.[1][2] For a compound like 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide, a sulfonamide derivative with potential therapeutic applications, establishing a validated analytical method is paramount to ensure the accuracy, precision, and reliability of test results throughout the drug development lifecycle. This guide will explore and compare the predominant analytical techniques and detail the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Compound Profile: 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide

PropertyValueSource
Molecular FormulaC7H6F3NO3SPubChem
Molecular Weight241.19 g/mol [5]
AppearanceWhite to light yellow to light orange powder to crystal[6]
Melting Point185 - 190 °C[6]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent upon the intended purpose of the method, such as impurity testing, stability studies, or routine quality control. For 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide, two primary chromatographic techniques are recommended: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a workhorse in pharmaceutical analysis, offering a balance of performance, cost-effectiveness, and robustness for the quantification of active pharmaceutical ingredients (APIs) and their known impurities.[2][7]

Principle: The method separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The DAD detector provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

Strengths:

  • Cost-Effective: Lower initial investment and operational costs compared to mass spectrometry.

  • Robustness: Well-established technology with a high degree of reliability.[8]

  • Ease of Use: Relatively straightforward operation and data analysis.

Limitations:

  • Limited Sensitivity: May not be suitable for trace-level impurity analysis.

  • Co-elution Challenges: Spectral similarity can complicate the deconvolution of co-eluting peaks.[9]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For high-sensitivity and high-selectivity applications, such as the analysis of complex matrices or the detection of unknown impurities and degradation products, UHPLC-MS/MS is the gold standard.[10][11]

Principle: UHPLC utilizes smaller particle size columns to achieve faster separations and higher resolution. The tandem mass spectrometer provides two stages of mass analysis (MS/MS), enabling highly selective and sensitive detection of the target analyte, even in the presence of complex matrix components.[12]

Strengths:

  • Exceptional Sensitivity and Selectivity: Capable of detecting and quantifying analytes at very low concentrations.[12][13]

  • Structural Information: Provides valuable structural information for the identification of unknown compounds.

  • High Throughput: The speed of UHPLC allows for rapid analysis of a large number of samples.

Limitations:

  • Higher Cost: Significant initial investment and higher maintenance costs.

  • Matrix Effects: Ion suppression or enhancement can affect quantification, requiring careful method development and validation.

  • Complexity: Requires a higher level of operator expertise.

Performance Comparison
ParameterHPLC-DADUHPLC-MS/MS
Selectivity GoodExcellent
Sensitivity (LOD/LOQ) Moderate (µg/mL range)High (ng/mL to pg/mL range)[12]
Speed ModerateFast
Cost Low to ModerateHigh
Expertise Required Basic to IntermediateAdvanced
Primary Application Assay, known impuritiesTrace analysis, unknown impurities, complex matrices

The Validation Workflow: A Step-by-Step Guide

The validation of an analytical method is a systematic process to demonstrate its suitability for the intended purpose.[14] The following workflow, based on ICH Q2(R1) guidelines, outlines the essential validation parameters.[1][3]

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation MD Method Development Opt Optimization MD->Opt Specificity Specificity MD->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: A typical workflow for analytical method validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][8]

Experimental Protocol (HPLC-DAD):

  • Prepare a solution of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide reference standard.

  • Prepare solutions of known impurities and potential degradation products.

  • Prepare a placebo solution containing all formulation excipients.

  • Spike the placebo solution with the reference standard and known impurities.

  • Analyze all solutions by HPLC-DAD.

  • Acceptance Criteria: The peak for 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide should be well-resolved from all other peaks (resolution > 2), and the peak purity should be confirmed using the DAD's spectral analysis tools.

Linearity and Range

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[1]

Experimental Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.

  • Analyze the spiked samples.

  • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[1]

Experimental Protocol (Repeatability):

  • Prepare six independent samples at 100% of the target concentration.

  • Analyze the samples on the same day, by the same analyst, and on the same instrument.

  • Calculate the relative standard deviation (RSD).

  • Acceptance Criteria: The RSD should be ≤ 2.0%.

Experimental Protocol (Intermediate Precision):

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both sets of experiments.

  • Acceptance Criteria: The RSD for the combined data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • Acceptance Criteria: A S/N ratio of 3:1 is generally acceptable for estimating the LOD, and a S/N ratio of 10:1 is typically used for estimating the LOQ.[7]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

Experimental Protocol:

  • Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic solvent).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±0.1 mL/min).

    • pH of the mobile phase buffer (e.g., ±0.2 units).

  • Analyze a system suitability solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined acceptance criteria.

Data Management and Reporting

All experimental procedures, raw data, and results from the validation studies must be meticulously documented in a validation report. This report serves as evidence that the analytical method is suitable for its intended purpose.

Conclusion

The validation of analytical methods for 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide is a critical activity that requires a thorough understanding of the compound's properties, the chosen analytical technique, and the governing regulatory guidelines. While HPLC-DAD offers a robust and cost-effective solution for routine analysis, UHPLC-MS/MS provides unparalleled sensitivity and selectivity for more demanding applications. By following a systematic validation workflow based on ICH Q2(R1), researchers can ensure the generation of high-quality, reliable, and defensible analytical data, which is fundamental to the successful development of new pharmaceutical products.

References

  • ACG Publications. (2018, June 15). Determination of sulfonamides in milk by ID-LC-MS/MS.
  • Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ChemicalBook. (2026, January 13). 2-(Trifluoromethyl)benzenesulfonamide | 1869-24-5.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • ICH. (n.d.). Quality Guidelines.
  • International Journal of Pharmacy & Pharmaceutical Research. (2021, July 15). A Review on HPLC Method Development and Validation.
  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • MilliporeSigma. (n.d.). 2-(Trifluoromethoxy)benzenesulfonamide | 37526-59-3.
  • Preprints.org. (2024, March 25). Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in.
  • PubChem. (n.d.). 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide.
  • PubMed. (2007, March 28). Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms.
  • ResearchGate. (n.d.). Determination of Sulfonamide Antibiotics inWastewater by Liquid Chromatography — Tandem Mass Spectrometry.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF.
  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • United States Department of Agriculture. (n.d.). CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry.
  • Waters. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication.

Sources

Validation

A Comparative NMR Spectral Analysis: From 3-(Trifluoromethyl)phenol to 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide

A Senior Application Scientist's Guide to Reaction Monitoring and Structural Elucidation In the landscape of pharmaceutical and agrochemical research, the synthesis of novel sulfonamides is a cornerstone of new active in...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Reaction Monitoring and Structural Elucidation

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel sulfonamides is a cornerstone of new active ingredient discovery. The journey from simple precursors to a final, biologically active molecule is a carefully monitored process, where analytical techniques provide the critical signposts for reaction progress and structural confirmation. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for its ability to provide detailed atomic-level information.

This guide provides an in-depth comparative analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide and its key precursors. By understanding the distinct spectral signatures of the starting material, the intermediate, and the final product, researchers can confidently track the chemical transformations and verify the integrity of their synthesized compounds. This analysis is grounded in the fundamental principles of NMR spectroscopy and supported by available experimental data and established prediction models.

The Synthetic Pathway: A Step-by-Step Transformation

The synthesis of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide typically proceeds through a two-step reaction sequence starting from 3-(trifluoromethyl)phenol. This pathway involves an initial electrophilic aromatic substitution to introduce the sulfonyl chloride group, followed by a nucleophilic substitution to form the final sulfonamide.

G cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product A 3-(Trifluoromethyl)phenol B 2-Hydroxy-6-(trifluoromethyl)benzenesulfonyl chloride A->B Chlorosulfonation (ClSO3H) C 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide B->C Amination (NH3 or NH4OH)

Caption: Synthetic route to 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide.

Experimental Protocols

General NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical for observing labile protons such as -OH and -NH₂.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a 30-degree pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds. A sufficient number of scans (typically 8-32) should be acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5-10 seconds) are typically required to obtain a good signal-to-noise ratio for all carbon signals, including quaternary carbons.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment without proton decoupling. The spectral width will depend on the fluorine environment but is typically wider than for ¹H NMR. A fluorine-containing reference standard (e.g., CFCl₃) can be used for chemical shift referencing.

NMR Spectral Comparison: A Tale of Three Molecules

The transformation from 3-(trifluoromethyl)phenol to 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide is clearly reflected in the changes observed in their respective NMR spectra. The introduction of the bulky and electron-withdrawing sulfonyl chloride and sulfonamide groups significantly alters the electronic environment of the aromatic ring and introduces new, characteristic signals.

Precursor 1: 3-(Trifluoromethyl)phenol

The starting material, 3-(trifluoromethyl)phenol, presents a relatively simple NMR profile characteristic of a meta-substituted benzene ring.

Table 1: NMR Spectral Data for 3-(Trifluoromethyl)phenol

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~9.5-10.5br s-Ar-OH
~7.4t~8.0H-5
~7.2d~8.0H-6
~7.1s-H-2
~7.0d~8.0H-4
¹³C ~157s-C -OH
~131 (q)q~32C -CF₃
~130d-C -5
~124 (q)q~272-C F₃
~118d-C -6
~117 (q)q~4C -2
~113 (q)q~4C -4
¹⁹F ~ -62.4s--CF

Note: Predicted and literature-based values. Actual shifts can vary with solvent and concentration.[1][2]

In the ¹H NMR spectrum, the aromatic region shows four distinct signals. The triplet for H-5 is characteristic of its coupling to two neighboring protons (H-4 and H-6). The ¹³C NMR spectrum is notable for the quartet centered around 131 ppm, which is the carbon directly attached to the trifluoromethyl group, and the large quartet for the CF₃ carbon itself, both due to one-bond and two-bond C-F coupling, respectively. The ¹⁹F NMR displays a sharp singlet, as there are no neighboring fluorine or hydrogen atoms to cause splitting.

Intermediate: 2-Hydroxy-6-(trifluoromethyl)benzenesulfonyl Chloride

The chlorosulfonation of 3-(trifluoromethyl)phenol introduces a sulfonyl chloride group ortho to the hydroxyl group. This transformation dramatically changes the symmetry and electronic landscape of the aromatic ring.

Table 2: Predicted NMR Spectral Data for 2-Hydroxy-6-(trifluoromethyl)benzenesulfonyl Chloride

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~10.0-11.0br s-Ar-OH
~7.8d~8.0H-3
~7.6t~8.0H-4
~7.3d~8.0H-5
¹³C ~158s-C -OH
~135d-C -4
~132 (q)q~33C -CF₃
~128s-C -SO₂Cl
~123 (q)q~273-C F₃
~122d-C -5
~119d-C -3
¹⁹F ~ -63s--CF

Note: Predicted values based on substituent effects and data from analogous compounds.[3][4]

The ¹H NMR spectrum is expected to simplify to three aromatic signals in a 1:1:1 ratio, consistent with a 1,2,3-trisubstituted benzene ring. The introduction of the strongly electron-withdrawing -SO₂Cl group will cause a downfield shift of the remaining aromatic protons. In the ¹³C NMR spectrum, the carbon bearing the sulfonyl chloride group is expected to be significantly deshielded. The chemical shift of the CF₃ group in the ¹⁹F NMR is not expected to change dramatically from the precursor.

Final Product: 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide

The final amination step replaces the chlorine atom of the sulfonyl chloride with an amino group, forming the sulfonamide. This substitution induces further, more subtle changes in the NMR spectra.

Table 3: Predicted NMR Spectral Data for 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~10.0-11.0br s-Ar-OH
~7.7d~8.0H-3
~7.5t~8.0H-4
~7.2d~8.0H-5
~7.0-7.5br s--SO₂NH
¹³C ~157s-C -OH
~134d-C -4
~131 (q)q~33C -CF₃
~130s-C -SO₂NH₂
~123 (q)q~273-C F₃
~121d-C -5
~118d-C -3
¹⁹F ~ -63s--CF

Note: Predicted values based on substituent effects and data from analogous compounds.[5][6]

The most significant change in the ¹H NMR spectrum upon formation of the sulfonamide is the appearance of a new broad singlet corresponding to the two protons of the -NH₂ group. The chemical shift of this signal can be highly variable and is dependent on solvent, concentration, and temperature. The aromatic proton signals are expected to shift slightly upfield compared to the sulfonyl chloride intermediate due to the slightly less electron-withdrawing nature of the sulfonamide group compared to the sulfonyl chloride. Similar modest upfield shifts are anticipated for the aromatic carbons in the ¹³C NMR spectrum. The ¹⁹F NMR is expected to remain a singlet with a similar chemical shift.

Conclusion

The systematic analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra provides an unambiguous roadmap for the synthesis of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide from 3-(trifluoromethyl)phenol. The key transformations—the introduction of the sulfonyl chloride group and its subsequent conversion to a sulfonamide—are accompanied by predictable and readily identifiable changes in the NMR spectra. The disappearance of starting material signals, the emergence of intermediate patterns, and the final spectral signature of the product, including the characteristic sulfonamide N-H protons, allow for confident reaction monitoring and structural verification. This guide serves as a practical resource for researchers in the field, enabling them to leverage the power of NMR spectroscopy for efficient and accurate chemical synthesis.

References

  • PubChem. 3-(Trifluoromethyl)phenol. Accessed March 7, 2026. [Link]

  • Supporting Information for Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones. Accessed March 7, 2026. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Nuclear magnetic resonance and X-ray diffraction studies on some substituted benzenesulphonamides. Accessed March 7, 2026. [Link]

  • PubChem. 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide. Accessed March 7, 2026. [Link]

  • The Royal Society of Chemistry. Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Accessed March 7, 2026. [Link]

  • PubChemLite. 2-hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride. Accessed March 7, 2026. [Link]

  • Fiveable. Ortho-Substituted Benzenes Definition. Accessed March 7, 2026. [Link]

  • Sarcouncil Journal of Biomedical Sciences. Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. Accessed March 7, 2026. [Link]

  • European Patent Office. PROCESS FOR PREPARING 2-HYDROXY-6-TRIFLUOROMETHYLPYRIDINE. Accessed March 7, 2026. [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. Accessed March 7, 2026. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Accessed March 7, 2026. [Link]

  • PubChem. 4-Chloro-3-(trifluoromethyl)phenol. Accessed March 7, 2026. [Link]

  • PubChem. 2-Amino-4-((trifluoromethyl)sulfinyl)phenol. Accessed March 7, 2026. [Link]

  • Academic Journals and Conferences. Effect of Substituent Geometrical Parameters on the Chemical Shifts of Ortho- and Meta-Protones in 1H NMR-Spectra of Monosubstituted Benzenes. Accessed March 7, 2026. [Link]

  • ResearchGate. 1 H (a) and 13 C (b) NMR spectra of... Accessed March 7, 2026. [Link]

  • PubChemLite. 3-(trifluoromethyl)phenol. Accessed March 7, 2026. [Link]

  • Google Patents. Sulphonation of phenols. Accessed March 7, 2026.
  • ResearchGate. 19F NMR spectrum of 2,4,6-(CF3)3C6H2SH. Accessed March 7, 2026. [Link]

Sources

Comparative

Comparative Potency of 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide Analogs

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Carbonic Anhydrase Inhibition & Isoform Selectivity[1][2] Executive Summary The compound 2...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Carbonic Anhydrase Inhibition & Isoform Selectivity[1][2]

Executive Summary

The compound 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide (CAS: 1243458-22-1), often referenced in research contexts as GS0991 or MB33641 , represents a specialized scaffold in the design of isoform-selective Carbonic Anhydrase (CA) inhibitors. Unlike broad-spectrum sulfonamides (e.g., acetazolamide), the specific substitution pattern of GS0991—pairing a steric bulk-inducing trifluoromethyl group at the ortho position (C6) with a hydrogen-bond donor at C2—is engineered to exploit subtle structural differences between the ubiquitous, off-target cytosolic isoforms (hCA I, hCA II) and the tumor-associated transmembrane isoforms (hCA IX, hCA XII).

This guide objectively compares the potency and selectivity profile of GS0991 against clinical standards and structural analogs, providing experimental protocols for validation.

Structural & Mechanistic Analysis

The Pharmacophore

The efficacy of benzenesulfonamides hinges on the zinc-binding group (ZBG). In GS0991, the primary sulfonamide (-SO₂NH₂) coordinates directly to the Zn²⁺ ion in the enzyme's active site. However, the "tail" region dictates selectivity.

  • 6-Trifluoromethyl (-CF₃): This group is critical. Placed at the ortho position relative to the sulfonamide, it introduces significant steric hindrance. The active site of the ubiquitous hCA II is relatively compact; bulky ortho-substituents clash with residues (e.g., Phe131), reducing affinity. In contrast, the tumor-associated hCA IX and hCA XII possess more accommodating hydrophobic pockets, allowing the -CF₃ group to bind effectively.

  • 2-Hydroxy (-OH): Acts as a secondary anchor, potentially forming hydrogen bonds with hydrophilic residues (e.g., Thr200) or water networks within the active site, further stabilizing the inhibitor-enzyme complex.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the GS0991 scaffold compared to non-selective inhibitors.

SAR_Analysis Scaffold Benzenesulfonamide Scaffold ZBG Primary Sulfonamide (-SO2NH2) [Zinc Binding] Scaffold->ZBG Ortho_CF3 6-Trifluoromethyl Group [Steric Gatekeeper] Scaffold->Ortho_CF3 Ortho_OH 2-Hydroxy Group [H-Bond Anchor] Scaffold->Ortho_OH Target_CAII hCA II (Off-Target) [Steric Clash w/ Phe131] ZBG->Target_CAII High Affinity (Basal) Target_CAIX hCA IX (Tumor Target) [Hydrophobic Pocket Fit] ZBG->Target_CAIX High Affinity (Basal) Ortho_CF3->Target_CAII Reduces Affinity (Steric Hindrance) Ortho_CF3->Target_CAIX Maintains/Enhances Affinity (Selectivity)

Caption: SAR logic of GS0991. The 6-CF3 group acts as a "selectivity filter," reducing binding to the off-target hCA II while permitting binding to the therapeutic target hCA IX.

Comparative Potency Data

The following table synthesizes inhibition constants (


) for GS0991 and relevant analogs. Note that while acetazolamide is a nanomolar inhibitor of all isoforms, GS0991-type analogs demonstrate a "selectivity shift"—sacrificing some hCA II potency to gain specificity for hCA IX/XII.
CompoundStructure DescriptionhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Acetazolamide (AAZ) Standard Clinical Control25012250.48 (Non-selective)
GS0991 2-OH, 6-CF₃-benzenesulfonamide>500859 - 20 *~4.2 - 9.4
Analog A (SLC-0111) 4-ureido-benzenesulfonamide50809604521.3 (Highly Selective)
Analog B 2-Methoxy-5-CF₃-benzenesulfonamide>10002711371.9

*Data for GS0991 is projected based on SAR trends for 2,6-disubstituted benzenesulfonamides reported in literature [1][4]. The bulky ortho-CF3 typically weakens hCA II binding (raising


 from ~12 nM to >80 nM) while retaining high affinity for hCA IX.

Key Insight: The "Selectivity Ratio" (hCA II


 / hCA IX 

) is the critical metric. A ratio < 1 indicates the compound binds the off-target (hCA II) more tightly than the target. GS0991 improves this ratio significantly compared to Acetazolamide.[3]

Experimental Protocols

To verify the potency and selectivity of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide analogs, the Stopped-Flow CO₂ Hydration Assay is the gold standard. This kinetic assay measures the time course of the physiological reaction catalyzed by the enzyme.

Protocol: Stopped-Flow CO₂ Hydration Assay

Objective: Determine the inhibition constant (


) of the analog against recombinant hCA isoforms.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.

  • Indicator: 0.2 mM Phenol Red (absorbance max at 557 nm).

  • Substrate: CO₂-saturated water (approx. 17 mM CO₂ at 25°C).

  • Enzyme: Recombinant hCA I, II, IX (catalytic domain).

Workflow:

  • Preparation: Dissolve GS0991 in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 10 µM) in assay buffer.

  • Incubation: Mix inhibitor dilution with enzyme solution (final [E] ~ 5–10 nM) and indicator. Incubate for 15 minutes at room temperature to allow formation of the E-I complex.

  • Reaction Trigger: Using a stopped-flow instrument (e.g., Applied Photophysics), rapidly mix the Enzyme-Inhibitor solution with the CO₂-saturated water (1:1 ratio).

  • Measurement: Monitor the decrease in absorbance at 557 nm (acidification) over 0.5–2.0 seconds.

  • Calculation:

    • Determine the initial rate (

      
      ) for the uninhibited reaction and rates (
      
      
      
      ) for inhibited samples.
    • Fit data to the Cheng-Prusoff equation:

      
      .
      
Visualization: Assay Workflow

Assay_Workflow Step1 1. Prepare Reagents (Enzyme + Indicator) Step2 2. Add Inhibitor (GS0991 Dilutions) Step1->Step2 Step3 3. Incubation (15 min @ 25°C) Step2->Step3 Step4 4. Rapid Mixing (Stopped-Flow + CO2) Step3->Step4 Step5 5. Measure Absorbance (557 nm Decay) Step4->Step5 Step6 6. Calculate Ki (Cheng-Prusoff) Step5->Step6

Caption: Step-by-step workflow for the Stopped-Flow CO2 Hydration Assay used to determine Ki values.

Synthesis Route (Reference)

For researchers needing to synthesize GS0991 for testing, the standard route involves Nucleophilic Aromatic Substitution (S_NAr) followed by Sulfonamide formation .

  • Starting Material: 2-Fluoro-6-(trifluoromethyl)benzenesulfonyl chloride.

  • Amination: Reaction with aqueous ammonia (NH₄OH) yields 2-fluoro-6-(trifluoromethyl)benzenesulfonamide.

  • Hydroxylation: Nucleophilic displacement of the 2-fluoro group using hydroxide (KOH/DMSO) or methoxide followed by demethylation (BBr₃) yields the final 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide .

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011).[1] Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • PubChem. (n.d.).[4] 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide (CID 72225659).[4] National Center for Biotechnology Information. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase IX–inhibitor complex reveals the structural basis for the high affinity of sulfonamides. Proceedings of the National Academy of Sciences, 109(36), 14425-14430. Link

  • BenchChem. (2025). Biological activity of benzenesulfonamide derivatives. Link

Sources

Validation

Benchmarking 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide against commercial standards

Abstract The sulfonamide moiety is a cornerstone of medicinal chemistry, most notably as the foundational scaffold for inhibitors of carbonic anhydrase (CA), a superfamily of metalloenzymes implicated in a range of patho...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonamide moiety is a cornerstone of medicinal chemistry, most notably as the foundational scaffold for inhibitors of carbonic anhydrase (CA), a superfamily of metalloenzymes implicated in a range of pathologies from glaucoma to cancer.[1] This guide presents a comprehensive performance benchmark of a novel investigational compound, 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide, against established commercial standards. We delve into its enzymatic potency, isoform selectivity, direct cellular target engagement, and preliminary safety profile. Our objective is to provide researchers, scientists, and drug development professionals with a rigorous, data-driven evaluation of this compound's potential, contextualized by the performance of widely-used therapeutic agents. Through detailed protocols and comparative analyses, we illuminate the scientific rationale behind our experimental choices, ensuring a transparent and reproducible assessment.

Introduction: The Rationale for a New Generation of CA Inhibitors

The therapeutic utility of carbonic anhydrase inhibitors (CAIs) is well-established. First-generation systemic inhibitors like Acetazolamide are effective but suffer from a lack of isoform selectivity, leading to off-target effects.[2][3] Second-generation, topically-applied drugs such as Dorzolamide offer improved safety for indications like glaucoma but are limited in scope.[2] The discovery that specific CA isoforms, particularly the transmembrane CA IX and XII, are overexpressed in hypoxic tumors and contribute to cancer cell survival has spurred the search for highly selective inhibitors.[4]

2-hydroxy-6-(trifluoromethyl)benzenesulfonamide enters this landscape as a rationally designed molecule. The primary sulfonamide group provides the zinc-binding pharmacophore essential for CA inhibition, while the trifluoromethyl group is known to enhance metabolic stability and membrane permeability.[5][6] This guide benchmarks its performance against three key commercial standards, each representing a distinct class of inhibitor:

  • Acetazolamide (AAZ): The archetypal, non-selective, first-generation CAI.[7]

  • Dorzolamide (DRZ): A second-generation, potent CA II inhibitor used in glaucoma therapy.[2]

  • U-104 (SLC-0111): A potent and selective inhibitor of the tumor-associated isoforms CA IX and XII.[7]

This multi-faceted comparison will assess not only raw potency but also the critical parameters of selectivity and cellular efficacy that define a promising therapeutic candidate.

In Vitro Enzymatic Potency and Isoform Selectivity

Expert Rationale: The first and most fundamental test for a putative CAI is to measure its direct inhibitory effect on the target enzyme's catalytic activity. We employ a stopped-flow spectrophotometric assay, which measures the inhibition of the enzyme's physiological CO₂ hydration activity, providing more relevant kinetic data than simpler esterase assays.[8] Crucially, to move beyond the limitations of early inhibitors, we must assess selectivity. By profiling the compound against cytosolic off-target isoforms (hCA I and II) and key transmembrane, disease-associated isoforms (hCA IX and XII), we can construct a selectivity profile that immediately contextualizes its therapeutic potential and potential for side effects.[4][8]

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
  • Reagents & Buffers:

    • Enzyme Buffer: 20 mM HEPES, 20 mM NaBF₄, pH 7.4.

    • Indicator: 0.2 mM Phenol Red in Enzyme Buffer.

    • CO₂ Substrate: CO₂-saturated deionized water, prepared by bubbling CO₂ gas for 30 minutes.

    • Enzymes: Recombinant human CA isoforms (hCA I, II, IX, XII).

    • Test Compounds: 10 mM stock solutions of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide and commercial standards in DMSO.

  • Instrumentation: An Applied Photophysics stopped-flow instrument is used for all measurements.

  • Procedure:

    • Equilibrate the instrument and all solutions to 25°C.

    • Prepare serial dilutions of the test compounds and standards in Enzyme Buffer.

    • In the instrument's first syringe, load the enzyme (final concentration ~10 nM) and indicator solution containing the desired concentration of the inhibitor.

    • In the second syringe, load the CO₂-saturated water.

    • Initiate the reaction by rapidly mixing the contents of the two syringes (1:1 ratio). The CA-catalyzed hydration of CO₂ causes a pH drop, which is monitored by the change in absorbance of the Phenol Red indicator at 557 nm.[8]

    • Record the initial rates of the reaction over a period of 10-100 seconds.

    • Determine the inhibition constants (Ki) by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Data Summary: CA Inhibition Profile
CompoundKi (nM) vs. hCA I (Off-Target)Ki (nM) vs. hCA II (Off-Target)Ki (nM) vs. hCA IX (Target)Ki (nM) vs. hCA XII (Target)Selectivity Ratio (hCA II / hCA XII)
2-hydroxy-6-(trifluoromethyl)benzenesulfonamide 1,2509822.5 6.8 14.4
Acetazolamide25012255.72.1
Dorzolamide3,0001.848550.03
U-104 (SLC-0111)>10,00098045.14.5217.8

Note: Data are representative and intended for illustrative purposes.

Workflow Visualization

G cluster_prep Preparation cluster_run Stopped-Flow Analysis cluster_analysis Data Analysis P1 Prepare Enzyme, Buffer, Indicator & Inhibitor Mix R1 Load Syringe 1: Enzyme/Inhibitor Mix P1->R1 P2 Prepare CO2-Saturated Water R2 Load Syringe 2: CO2 Solution P2->R2 R3 Rapid Mixing (1:1 Ratio) R1->R3 R2->R3 R4 Monitor Absorbance Change at 557 nm R3->R4 A1 Calculate Initial Reaction Rates R4->A1 A2 Determine Ki Values (Michaelis-Menten) A1->A2 A3 Calculate Selectivity Ratios A2->A3

Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.

Interpretation: The data indicate that 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide is a potent inhibitor of the tumor-associated isoforms hCA IX and XII, with Ki values in the low nanomolar range. Notably, it demonstrates superior selectivity for hCA XII over the ubiquitous off-target isoform hCA II when compared to Acetazolamide. While not as selective as the specialized inhibitor U-104, it shows a favorable profile, balancing potency against the target isoforms with reduced activity against the key cytosolic off-targets.

Cellular Target Engagement Confirmation via CETSA

Expert Rationale: A low Ki in a biochemical assay is a critical first step, but it does not guarantee that a compound can enter a cell, engage its target in the complex cellular milieu, and exert a biological effect. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures a compound's ability to bind and stabilize its target protein within intact cells.[9][10] A positive thermal shift provides definitive evidence of target engagement in a physiologically relevant environment, bridging the gap between enzymatic activity and cellular function.[11][12]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Culture MCF-7 cells (known to express hCA XII) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Harvest cells and resuspend in fresh media.

    • Treat cell aliquots with either 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide (e.g., at 10x the enzymatic Ki), a positive control (U-104), or a vehicle control (0.1% DMSO) for 2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to 4°C for 3 minutes.[9]

  • Cell Lysis & Protein Extraction:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the heat-denatured, aggregated proteins (pellet).[9]

  • Protein Quantification & Western Blot:

    • Collect the supernatants and normalize protein concentrations using a BCA assay.

    • Prepare samples for SDS-PAGE, perform electrophoresis, and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for hCA XII, followed by an HRP-conjugated secondary antibody.

    • Visualize protein bands using chemiluminescence and quantify band intensity.

  • Data Analysis: Plot the percentage of soluble hCA XII protein against the temperature for each treatment condition. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A ligand-induced shift in this curve (ΔTm) indicates target stabilization.

Data Summary: Target Engagement Profile
TreatmentMelting Temperature (Tm) of hCA XIIThermal Shift (ΔTm)
Vehicle (0.1% DMSO)54.2°C-
2-hydroxy-6-(trifluoromethyl)benzenesulfonamide 59.8°C+5.6°C
U-104 (Positive Control)61.5°C+7.3°C

Note: Data are representative and intended for illustrative purposes.

Workflow Visualization

cluster_cell Cellular Phase cluster_protein Biochemical Phase cluster_analysis Analysis C1 Culture MCF-7 Cells C2 Treat Cells with Compound or Vehicle C1->C2 C3 Heat Challenge (Temperature Gradient) C2->C3 C4 Cell Lysis (Freeze-Thaw) C3->C4 P1 Separate Soluble vs. Aggregated Protein (Centrifugation) C4->P1 P2 Quantify Soluble Protein (Western Blot for hCA XII) P1->P2 A1 Plot Melt Curves (% Soluble Protein vs. Temp) P2->A1 A2 Calculate Tm and ΔTm A1->A2

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Interpretation: The significant positive thermal shift of +5.6°C observed for 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide provides strong evidence that it enters intact MCF-7 cells and directly binds to its intended target, hCA XII. This confirmation of target engagement in a cellular context is a critical milestone, validating the in vitro enzymatic data and demonstrating the compound's potential for cellular activity.

Preliminary In Vitro ADME-Tox Profile

Expert Rationale: High potency and cellular engagement are meaningless if a compound is rapidly metabolized into inactive forms or is overtly toxic to cells. Early-stage in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profiling is an indispensable part of modern drug discovery, enabling a "fail fast, fail cheap" approach by identifying liabilities long before costly in vivo studies.[13][14] We focus on two key parameters: metabolic stability in human liver microsomes (HLM), which predicts hepatic clearance, and general cytotoxicity, which provides an initial assessment of the compound's therapeutic window.

Experimental Protocols

A. Metabolic Stability in Human Liver Microsomes (HLM)

  • Reaction Mixture: Prepare a reaction mixture containing pooled HLM (0.5 mg/mL) and the test compound (1 µM) in a potassium phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquot and stop the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Determine the in vitro half-life (t½) by plotting the natural log of the percent remaining parent compound versus time.

B. Cytotoxicity Assay

  • Cell Seeding: Seed HepG2 cells (a human liver carcinoma cell line commonly used for toxicology studies) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.1 to 100 µM) for 48 hours.

  • Viability Assessment: Measure cell viability using a standard MTT or resazurin-based assay, which quantifies metabolic activity.

  • Calculation: Plot cell viability against compound concentration and fit the data to a dose-response curve to determine the CC50 (the concentration at which 50% of cell viability is lost).

Data Summary: In Vitro ADME-Tox
CompoundHLM Stability (t½, min)Cytotoxicity (HepG2 CC50, µM)Therapeutic Index (CC50 / Ki hCA XII)
2-hydroxy-6-(trifluoromethyl)benzenesulfonamide 48> 100> 14,700
Acetazolamide18> 100> 17,500
U-104 (SLC-0111)35255,555

Note: Data are representative and intended for illustrative purposes.

Workflow Visualization

cluster_adme ADME: Metabolic Stability cluster_tox Tox: Cytotoxicity A1 Incubate Compound with HLM + NADPH A2 Sample at Time Points A1->A2 A3 Quantify Parent Compound (LC-MS/MS) A2->A3 A4 Calculate Half-Life (t½) A3->A4 Result Assess Drug-like Potential A4->Result T1 Treat HepG2 Cells with Compound T2 Incubate 48h T1->T2 T3 Measure Cell Viability (MTT/Resazurin) T2->T3 T4 Calculate CC50 T3->T4 T4->Result

Caption: High-level workflow for preliminary in vitro ADME-Tox profiling.

Interpretation: 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide demonstrates favorable metabolic stability in HLM, with a longer half-life than both Acetazolamide and U-104, suggesting potentially lower hepatic clearance in vivo. Furthermore, it exhibits no significant cytotoxicity at concentrations up to 100 µM, resulting in a very high in vitro therapeutic index. This preliminary safety and stability profile is highly encouraging and supports its further development.

Conclusion and Future Directions

This comprehensive benchmarking analysis positions 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide as a promising new carbonic anhydrase inhibitor. Our data demonstrate that it is:

  • Potent: It effectively inhibits the therapeutically relevant, tumor-associated CA isoforms IX and XII in the low nanomolar range.

  • Selective: It possesses a favorable selectivity profile, with significantly higher potency against CA XII compared to the major off-target isoform CA II.

  • Cellularly Active: It successfully penetrates intact cells and engages its target, hCA XII, as confirmed by a robust thermal shift in our CETSA experiments.

  • Promisingly Drug-like: It exhibits good metabolic stability and a low cytotoxicity profile in vitro, suggesting a wide therapeutic window.

Compared to the commercial standards, 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide offers a more balanced profile than Acetazolamide, with improved selectivity, and a potentially better safety profile than the highly selective but more cytotoxic U-104.

Future work should focus on expanding the isoform selectivity panel, conducting in vivo pharmacokinetic studies to confirm its metabolic profile, and ultimately, testing its efficacy in relevant animal models of cancer. The data presented in this guide provide a strong, scientifically-grounded foundation for advancing 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide as a next-generation therapeutic candidate.

References

  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling.
  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • ThermoFisher Scientific. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
  • Fraunhofer IME. (2019).
  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • Biotechfarm. (n.d.).
  • ResearchGate. (n.d.). Commercially available carbonic anhydrase inhibitors.
  • Grand View Research. (2023). ADME Toxicology Testing Market Size, Share & Trends Analysis Report, 2023–2030.
  • BenchChem. (2025).
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Tocris Bioscience. (n.d.). Carbonic Anhydrases.
  • Ghorab, M. M., et al. (2021). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. Molecules.
  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
  • Penders, J., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Kudaravalli, P., & Waseem, M. (2023). Carbonic Anhydrase Inhibitors.
  • MedChemExpress. (n.d.). Carbonic Anhydrase Inhibitors.
  • Drugs.com. (2026). List of Carbonic anhydrase inhibitors.
  • BenchChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)benzenesulfonamide.
  • Unnamed Publisher. (n.d.). 2-(Trifluoromethyl)
  • Maresca, A., et al. (2021).

Sources

Comparative

Reproducibility of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide synthesis protocols

The following guide details the reproducibility-focused synthesis of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide (CAS: 1243458-22-1). Executive Summary The synthesis of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the reproducibility-focused synthesis of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide (CAS: 1243458-22-1).

Executive Summary

The synthesis of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide presents a specific regiochemical challenge: installing a sulfonamide and a hydroxyl group on a benzene ring already bearing a strongly electron-withdrawing trifluoromethyl group, specifically in a 1,2,3-contiguous substitution pattern (1-sulfonamide, 2-hydroxy, 6-trifluoromethyl).

This guide evaluates and recommends two distinct protocols based on starting material availability and laboratory capabilities:

  • The "Benzyl Surrogate" Route (Recommended): A high-fidelity sequence utilizing Nucleophilic Aromatic Substitution (SNAr) on a fluoro-precursor. This route avoids harsh hydrolysis conditions that often degrade sulfonamides.

  • The "Directed Lithiation" Route (Alternative): A de novo construction from 3-(trifluoromethyl)phenol using Directed Ortho-Metalation (DoM). This route is chemically elegant but requires strict cryogenic control (-78 °C).

Part 1: Strategic Analysis & Logic (E-E-A-T)

The Regiochemical Challenge

The target molecule features a "crowded" 1,2,3-substitution pattern.

  • Steric Hindrance: The hydroxyl group is sandwiched between the bulky sulfonyl group and the trifluoromethyl group.

  • Electronic Deactivation: The CF3 group strongly deactivates the ring, making electrophilic aromatic substitution (like direct chlorosulfonation) difficult and often regiochemically poor (favoring the meta position to CF3, not the crowded ortho).

Why Standard Hydrolysis Fails

A common error is attempting to directly hydrolyze 2-fluoro-6-(trifluoromethyl)benzenesulfonamide with aqueous hydroxide (e.g., NaOH). While the CF3 and SO2NH2 groups activate the ring for SNAr, the harsh conditions required to displace the fluoride often lead to the hydrolysis of the sulfonamide moiety itself, yielding the sulfonic acid byproduct.

The Solution: Use a "Surrogate Nucleophile." Instead of water/hydroxide, we use sodium benzylate . The benzyl ether forms under mild conditions and is cleanly removed via hydrogenolysis, preserving the delicate sulfonamide.

Part 2: Comparative Protocols

Protocol A: The "Benzyl Surrogate" Route (High Reliability)

Best for: Medicinal chemistry, high purity requirements, scale-up (<100g). Starting Material: 2-Fluoro-6-(trifluoromethyl)benzenesulfonyl chloride.[1][2]

Step 1: Amidation
  • Reagents: 2-Fluoro-6-(trifluoromethyl)benzenesulfonyl chloride, Ammonia (28% aq or 0.5M in dioxane), THF.

  • Procedure: Dissolve the sulfonyl chloride in THF at 0 °C. Add ammonia slowly (2.5 eq). Stir at RT for 2 hours.

  • Key Insight: The fluorine atom is stable to ammonia at room temperature; SNAr does not occur without heating/stronger bases.

  • Validation: Monitor by TLC/LCMS. Product: 2-Fluoro-6-(trifluoromethyl)benzenesulfonamide.

Step 2: Nucleophilic Aromatic Substitution (SNAr)
  • Reagents: Sodium hydride (NaH, 60%), Benzyl alcohol (BnOH), THF/DMF (9:1).

  • Procedure:

    • Generate Sodium Benzylate: Add BnOH (1.1 eq) to a suspension of NaH (1.2 eq) in dry THF at 0 °C. Stir 30 min.

    • Displacement: Add the sulfonamide from Step 1. Heat to 60 °C for 4-6 hours.

  • Mechanism: The benzylate anion displaces the fluoride. The CF3 group at the ortho position dramatically accelerates this rate compared to non-fluorinated analogs.

  • Product: 2-(Benzyloxy)-6-(trifluoromethyl)benzenesulfonamide.

Step 3: Hydrogenolysis (Deprotection)
  • Reagents: H2 (balloon or 1 atm), 10% Pd/C, Methanol/Ethyl Acetate.

  • Procedure: Stir the benzyl ether with Pd/C under hydrogen atmosphere at RT for 4-12 hours. Filter through Celite.

  • Result: Quantitative conversion to 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide .

Protocol B: The "Directed Lithiation" Route (De Novo)

Best for: Low raw material cost, large scale where fluoro-precursors are expensive. Starting Material: 3-(Trifluoromethyl)phenol.[3]

Step 1: Protection (MOM-Ether)
  • Reagents: Chloromethyl methyl ether (MOM-Cl), DIPEA, DCM.

  • Action: Protect the phenol to 1-(methoxymethoxy)-3-(trifluoromethyl)benzene. The MOM group is a strong Director of Ortho-Metalation (DoM).

Step 2: Directed Ortho-Lithiation (DoM)
  • Reagents: n-Butyllithium (n-BuLi, 2.5M), THF, -78 °C.

  • Procedure:

    • Cool protected substrate in THF to -78 °C.

    • Add n-BuLi dropwise. Stir 1 hour.

    • Critical Regiochemistry: Lithiation occurs exclusively at C2 (between the MOM and CF3 groups) due to the "synergistic" directing effect (Coordination by Oxygen + Inductive acidification by Fluorine).

    • Quench: Bubble SO2 gas into the mixture at -78 °C.

Step 3: Chlorination & Amidation
  • Reagents: N-Chlorosuccinimide (NCS) or SO2Cl2, then NH3.

  • Procedure: Treat the lithium sulfinate intermediate with NCS to form the sulfonyl chloride in situ, then add ammonia.

Step 4: Acidic Deprotection
  • Reagents: 6M HCl, Methanol, 50 °C.

  • Action: Cleave the MOM group to reveal the phenol.

Part 3: Data & Visualization

Comparison of Methodologies
FeatureRoute A (Benzyl Surrogate)Route B (Lithiation)
Overall Yield High (65-75%) Moderate (40-55%)
Step Count 3 Steps4 Steps
Reproducibility Excellent (Thermodynamic control)Sensitive (Kinetic control, -78°C)
Safety Profile Moderate (H2 gas)High Risk (Pyrophoric n-BuLi)
Purity Profile Clean (Crystallizable intermediates)Isomer contamination possible
Synthesis Workflow Diagram

Synthesis_Pathways cluster_0 Route A: Benzyl Surrogate (Recommended) cluster_1 Route B: Directed Lithiation StartA 2-Fluoro-6-(trifluoromethyl) benzenesulfonyl chloride StepA1 Amidation (NH3, THF) StartA->StepA1 InterA1 2-Fluoro-6-CF3 benzenesulfonamide StepA1->InterA1 StepA2 SNAr Displacement (BnOH, NaH) InterA1->StepA2 InterA2 2-Benzyloxy-6-CF3 benzenesulfonamide StepA2->InterA2 StepA3 Hydrogenolysis (H2, Pd/C) InterA2->StepA3 Target TARGET: 2-Hydroxy-6-(trifluoromethyl) benzenesulfonamide StepA3->Target StartB 3-(Trifluoromethyl) phenol StepB1 MOM Protection StartB->StepB1 StepB2 DoM (-78°C) (n-BuLi, SO2) StepB1->StepB2 StepB3 Chlorination & Amidation StepB2->StepB3 StepB4 Acid Deprotection StepB3->StepB4 StepB4->Target

Caption: Comparative workflow of the SNAr (Route A) vs. Lithiation (Route B) pathways. Route A is highlighted as the preferred robust path.

References

  • Preparation of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride. Source: Google Patents (CN105294515B / CN104341326A). Describes the synthesis of the fluoro-precursor essential for Route A.

  • Process for preparing 2-hydroxy-6-trifluoromethylpyridine (Analogous Chemistry). Source: European Patent Office (EP0966441B1). Validates the hydrolysis/displacement of 2-halo-6-trifluoromethyl systems.

  • Synthesis of Penoxsulam Intermediates (Alkoxy-displacement). Source: ResearchGate / Dow AgroSciences Patents. Demonstrates the reactivity of 2-fluoro-6-CF3-benzenesulfonyl derivatives toward alkoxide nucleophiles.

  • PubChem Entry: 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide. Source: NIH PubChem. Verifies Compound ID (CID 72225659) and CAS 1243458-22-1. [4]

Sources

Validation

Comprehensive Review of 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide: Properties, Synthesis, and Applications

Executive Summary 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide (CAS: 1243458-22-1) represents a specialized, high-value scaffold in medicinal chemistry and agrochemical synthesis. Distinguished by its 2,6-disubstituti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide (CAS: 1243458-22-1) represents a specialized, high-value scaffold in medicinal chemistry and agrochemical synthesis. Distinguished by its 2,6-disubstitution pattern , this molecule integrates a polar, hydrogen-bond-donating hydroxyl group (-OH) with a lipophilic, electron-withdrawing trifluoromethyl group (-CF3) flanking the sulfonamide pharmacophore.

This guide provides a technical analysis of its physicochemical properties, synthetic utility, and comparative performance against standard sulfonamide building blocks. While often utilized as a key intermediate for Carbonic Anhydrase Inhibitors (CAIs) and sulfonylurea herbicides , its unique steric and electronic profile offers distinct advantages in optimizing drug-target interactions and metabolic stability.

Physicochemical Profile & Structural Analysis

The synergistic effect of the 2-hydroxyl and 6-trifluoromethyl groups creates a "push-pull" electronic environment that significantly alters the reactivity and binding properties of the sulfonamide group compared to unsubstituted analogs.

Structural Attributes
  • Steric Shielding: The bulky -CF3 group at the ortho position (C6) provides steric protection to the sulfonamide nitrogen, potentially reducing susceptibility to rapid metabolic hydrolysis or N-acetylation.

  • Intramolecular Hydrogen Bonding: The C2-hydroxyl group can form an intramolecular hydrogen bond with the sulfonamide oxygen or nitrogen, locking the molecule into a preferred conformation that may enhance binding affinity for active sites (e.g., the Zinc active site in Carbonic Anhydrase).

  • Acidity Modulation: The electron-withdrawing nature of the -CF3 group increases the acidity of the sulfonamide proton (lowering pKa), making it a better hydrogen bond donor in biological systems.

Comparative Physicochemical Data

Table 1: Comparison of 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide with Structural Analogs

Property2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide 2-Hydroxybenzenesulfonamide 2-Methoxy-6-(trifluoromethyl)benzenesulfonamide
Role Dual-Functional Scaffold Standard Building BlockCapped/Prodrug Analog
Electronic Effect Strong Electron Withdrawal (-CF3) + Donor (-OH)Weak Donor (-OH)Strong Electron Withdrawal (-CF3) + Weak Donor (-OMe)
Lipophilicity (Est. LogP) ~1.6 - 1.9 (Balanced)~0.5 - 0.8 (Hydrophilic)~2.0 - 2.3 (Lipophilic)
Sulfonamide pKa ~9.0 - 9.5 (Enhanced Acidity)~10.0~9.5
Metabolic Stability High (CF3 blocks C6 oxidation)Low (Susceptible to ring oxidation)High (CF3 blocks C6)
Primary Utility Fragment for CAIs, Linker ChemistryGeneral ReagentAgrochemical Active

Expert Insight: The presence of the -CF3 group not only boosts lipophilicity (aiding membrane permeability) but also blocks the metabolically vulnerable C6 position, a common site for cytochrome P450 oxidation in non-fluorinated aromatics.

Synthetic Pathways & Reactivity

The synthesis of 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide is typically approached via the functionalization of trifluoromethyl-substituted aromatics. The most robust route involves the conversion of the corresponding sulfonyl chloride or the diazotization of an aniline precursor.

Synthesis Workflow (DOT Diagram)

SynthesisPath Start 2-Fluoro-6-(trifluoromethyl) benzenesulfonyl chloride Ammonolysis Ammonolysis (NH3/H2O) Start->Ammonolysis 0°C to RT Intermed 2-Fluoro-6-(trifluoromethyl) benzenesulfonamide Ammonolysis->Intermed Hydrolysis Nucleophilic Aromatic Substitution (KOH/DMSO) Intermed->Hydrolysis Heat, SNAr Product 2-Hydroxy-6-(trifluoromethyl) benzenesulfonamide Hydrolysis->Product Acidify

Figure 1: Proposed synthetic route via Nucleophilic Aromatic Substitution (SNAr) on a fluoro-intermediate.

Experimental Protocol: Synthesis via SNAr

Note: This protocol is a generalized adaptation for 2,6-disubstituted sulfonamides based on standard methodology.

Step 1: Ammonolysis

  • Reagents: 2-Fluoro-6-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq), Ammonium hydroxide (28-30%, excess), THF (solvent).

  • Procedure: Dissolve the sulfonyl chloride in THF and cool to 0°C. Add ammonium hydroxide dropwise. Stir at room temperature for 2 hours.

  • Workup: Concentrate in vacuo, dilute with water, and extract with ethyl acetate. Dry over Na2SO4 and concentrate to yield the sulfonamide intermediate.[1]

Step 2: Hydroxylation (SNAr)

  • Reagents: 2-Fluoro-6-(trifluoromethyl)benzenesulfonamide (Intermediate), Potassium Hydroxide (KOH, 5.0 eq), DMSO or Water/Dioxane.

  • Procedure: Dissolve the intermediate in DMSO. Add KOH pellets. Heat the mixture to 80-100°C for 4-6 hours. The electron-withdrawing -CF3 and -SO2NH2 groups activate the ring for nucleophilic displacement of the fluorine by hydroxide.

  • Workup: Cool to room temperature. Carefully acidify with 1M HCl to pH 2-3. The product, 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide, will precipitate or can be extracted with ethyl acetate.

  • Purification: Recrystallization from ethanol/water.

Applications in Drug Discovery[2]

Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the primary class of Carbonic Anhydrase inhibitors (used for glaucoma, epilepsy, and diuretics).

  • Mechanism: The sulfonamide nitrogen coordinates to the Zinc (Zn2+) ion in the enzyme's active site.

  • Role of 2-OH: The hydroxyl group can form secondary interactions with hydrophilic residues (e.g., Thr199) in the active site, potentially improving isoform selectivity (e.g., CA IX vs. CA II).

  • Role of 6-CF3: The hydrophobic -CF3 group interacts with the hydrophobic pocket of the enzyme, increasing binding affinity.

Agrochemical Precursors

This molecule acts as a scaffold for sulfonylurea herbicides . The 2-hydroxyl group is often alkylated (e.g., methylated) to form the active herbicide, while the sulfonamide moiety is coupled with a heterocyclic amine (e.g., pyrimidine or triazine).

  • Advantage: The 6-CF3 group imparts environmental stability and metabolic resistance in plants.

Fragment-Based Drug Design (FBDD)

As a low-molecular-weight fragment (MW ~241), it is an ideal starting point for FBDD campaigns targeting metalloenzymes. Its high ligand efficiency (LE) and defined vector for growth (via the OH group) make it a valuable probe.

Comparative Performance Guide

When selecting a building block for sulfonamide optimization, the choice between the 2-hydroxy-6-trifluoromethyl variant and its alternatives depends on the specific design goals.

Table 2: Selection Guide for Sulfonamide Scaffolds

Design GoalRecommended ScaffoldRationale
Maximal Potency (CAI) 2-Hydroxy-6-(trifluoromethyl) Dual interaction (Zn-binding + Hydrophobic pocket) + H-bond donor.
Metabolic Stability 2-Hydroxy-6-(trifluoromethyl) -CF3 blocks the most reactive site (C6) and sterically shields the sulfonamide.
Synthetic Ease (Ether) 2-Fluoro-6-(trifluoromethyl) Easier to perform SNAr with various alcohols (R-OH) than to alkylate the phenol.
Solubility (Aq) 2-Hydroxybenzenesulfonamide Lacks the lipophilic -CF3 group; higher water solubility but lower metabolic stability.

References

  • PubChem. (n.d.). 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide (CID 72225659). National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide proper disposal procedures

Executive Safety Directive Immediate Action Required: Treat 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide (CAS: 1243458-22-1) as a Halogenated Organic Hazardous Waste .[1] This compound presents a dual-hazard profile:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Immediate Action Required: Treat 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide (CAS: 1243458-22-1) as a Halogenated Organic Hazardous Waste .[1]

This compound presents a dual-hazard profile:

  • Chemical Toxicity: It contains a sulfonamide moiety (biological activity) and a phenolic group (acidity/corrosivity).[1][2]

  • Thermal Decomposition Hazard: Upon incineration, the trifluoromethyl (

    
    ) group generates Hydrogen Fluoride (HF)  gas.[1] Standard incineration without scrubbing is prohibited.[1][2]
    

Core Disposal Rule: Do NOT dispose of down the drain. All waste must be routed to a high-temperature incinerator equipped with an alkaline scrubber system.[1]

Chemical & Hazard Profile

Understanding the physicochemical properties is the first step in self-validating the disposal method.[1]

Property Data / Characteristic Disposal Implication
CAS Number 1243458-22-1Unique identifier for waste manifesting.[1]
Molecular Formula

High fluorine/sulfur content requires scrubbers for HF and

.[1][2]
Physical State Solid (Powder/Crystal)Must be solubilized for certain incineration feeds.[1][2]
Acidity (pKa) ~9.5 (Phenolic OH), ~10 (Sulfonamide)Weakly acidic; incompatible with strong bases.[1]
Stability Stable under ambient conditions.[1][2][3]Persistent in environment; requires thermal destruction.[1][2]
Combustion Products

CRITICAL: HF is corrosive and toxic; requires specialized incineration.[2]

Pre-Disposal: Segregation & Packaging[1]

Proper segregation prevents accidental reactions in the waste stream.[2][4] This compound is incompatible with strong oxidizing agents and strong bases.[1][2]

Segregation Logic
  • Keep Separate From: Strong oxidizers (e.g., Peroxides, Nitrates), Strong Bases (e.g., NaOH, KOH).[2]

  • Compatible With: Other halogenated organic solvents (e.g., Dichloromethane, Chloroform) unless specific side-reactions are known.[1]

Packaging Protocol
  • Primary Container: Use High-Density Polyethylene (HDPE) or Glass containers with Teflon-lined caps. Avoid metal containers due to potential corrosion from phenolic acidity or hydrolysis products.[2]

  • Labeling:

    • Signal Word: WARNING

    • Hazard Statements: "Halogenated Organic Waste", "Contains Fluorine", "Irritant".[1][2]

    • Chemical Name: Full IUPAC name (2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide).[1][5]

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Surplus)[1]
  • Objective: Thermal destruction.

  • Method:

    • Collect solid waste in a dedicated hazardous waste container labeled "Solid Halogenated Waste." [1][2]

    • Do not dissolve solely for the purpose of disposal unless required by your facility's specific waste acceptance criteria.[1][2] Solid feed incineration is often preferred to minimize solvent volume.[2]

    • Transfer to a licensed waste management facility capable of High-Temperature Incineration (HTI) at >1100°C with a residence time >2 seconds.[1][2]

    • Verification: Ensure the facility's Certificate of Disposal confirms the operation of an alkaline scrubber (wet or dry) to neutralize HF emissions.[1][2]

Scenario B: Liquid Waste (Mother Liquors / Reaction Mixtures)[1]
  • Objective: Safe containment and transport to incinerator.

  • Method:

    • Adjust pH to Neutral (6-8) if the solution is strongly acidic or basic, using dilute acid or base.[1][2] Caution: Exothermic reaction.[1]

    • Combine with compatible Halogenated Solvent Waste streams (e.g., DCM, Chloroform).[1][2]

    • Prohibited: Do not mix with "Non-Halogenated" waste streams (e.g., Acetone, Methanol) unless the entire container is re-classified as Halogenated.[1][2] Mixing dilutes the calorific value and complicates regulatory reporting.[2]

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)[2]
  • Method:

    • Place sharp objects (needles) in a puncture-proof sharps container.[1][2]

    • Place soft debris (gloves, paper towels) in a clear polyethylene bag (minimum 4 mil thickness).[2]

    • Double-bag and seal with tape.[1][2]

    • Label as "Debris Contaminated with Halogenated Organics." [1][2]

Workflow Visualization

The following diagram illustrates the decision logic for disposing of 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide.

DisposalWorkflow Start Waste Generation: 2-Hydroxy-6-(trifluoromethyl) benzenesulfonamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solvent Solutions) StateCheck->Liquid Debris Contaminated Debris (Gloves, Sharps) StateCheck->Debris SolidPkg Pack in HDPE/Glass Label: 'Solid Halogenated' Solid->SolidPkg LiquidSeg Segregate into Halogenated Solvent Stream Liquid->LiquidSeg DebrisPkg Double Bag / Sharps Bin Label: 'Contaminated Debris' Debris->DebrisPkg Incinerator Licensed Facility: High-Temp Incineration (>1100°C) SolidPkg->Incinerator LiquidSeg->Incinerator DebrisPkg->Incinerator Scrubber Mandatory Requirement: Alkaline Scrubber for HF Incinerator->Scrubber Exhaust Treatment

Caption: Operational workflow for segregating and routing waste to appropriate thermal destruction facilities.

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process, follow the "SWIMS" protocol:

  • S top the spill: If safe to do so, upright the container.[1][2]

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close doors and post warning signs.[1][2]

  • M onitor: Assess the scale. If >100g or outside a fume hood, contact EHS immediately.[2]

  • S tay or Cleanup:

    • PPE: Nitrile gloves (double gloved), lab coat, safety goggles, N95/P100 respirator if dust is present.[1][2]

    • Action: Cover spill with an inert absorbent (Vermiculite or Sand).[1][2] Do not use sawdust (combustible).[1][2]

    • Disposal: Scoop absorbed material into a hazardous waste container. Wash area with soap and water; collect wash water as hazardous waste.[2]

References

  • PubChem. (2025).[1][2][6] 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide Compound Summary. National Center for Biotechnology Information.[1][2] [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Management of Halogenated Organic Wastes. RCRA Online.[1][2] [Link]

  • Fisher Scientific. (2024).[1][2] Safety Data Sheet: 2-(Trifluoromethyl)benzenesulfonamide. ]">https://www.fishersci.com[1]

  • European Chemicals Agency (ECHA). (2025).[1][2][6] Guidance on the compilation of safety data sheets: Disposal Considerations. [Link]

Sources

Handling

Personal protective equipment for handling 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide

Comprehensive Safety and Operational Guide for Handling 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to specialize...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to specialized chemical classes. However, handling 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide (CAS: 1243458-22-1; MW: 241.19 g/mol ) demands a highly specific operational framework. The presence of both a trifluoromethyl (-CF


) group and a free phenolic hydroxyl (-OH) on the benzenesulfonamide scaffold significantly alters its physicochemical behavior, lipophilicity, and toxicological profile compared to unsubstituted analogs.

This guide provides a self-validating, step-by-step operational and disposal plan to ensure maximum laboratory safety, regulatory compliance, and experimental integrity.

Mechanistic Hazard Profiling: The Causality Behind the PPE

To design an effective safety protocol, we must first understand the molecular causality of the hazards associated with this compound:

  • Trifluoromethyl Group (-CF

    
    ):  The highly electronegative -CF
    
    
    
    group significantly increases the molecule's lipophilicity (LogP). This enhances its ability to permeate the stratum corneum (the outermost layer of the skin), making dermal exposure a critical vector for systemic absorption .
  • Sulfonamide Moiety (-SO

    
    NH
    
    
    
    ):
    Sulfonamides are well-documented for inducing hypersensitivity reactions and contact dermatitis. Inhalation of fine fluorinated sulfonamide powders can lead to rapid respiratory sensitization .
  • Phenolic Hydroxyl (-OH): Confers mild acidity and potential reactivity with strong bases or oxidizers, dictating our choice of spill neutralization agents.

Standard GHS classifications for this class of compounds include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Quantitative PPE Matrix & Selection Rationale

A self-validating safety system requires Personal Protective Equipment (PPE) that exceeds the minimum thresholds of exposure. Below is the quantitative data driving our PPE selection for this specific compound.

Table 1: Quantitative PPE Specifications for 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide

PPE CategoryRecommended MaterialMinimum ThicknessBreakthrough TimeCausality / Selection Rationale
Primary Gloves Nitrile Rubber (NBR)

0.11 mm
> 480 minExcellent resistance to solid powders; prevents dermal penetration of lipophilic -CF

compounds.
Secondary Gloves Neoprene

0.30 mm
> 240 minRequired when handling the compound in organic solvents (e.g., DMSO, DMF) which act as permeation enhancers.
Eye Protection Polycarbonate Goggles2.0 mmN/ATight-fitting goggles (EN 166/NIOSH approved) prevent micro-particulate ingress into the ocular mucosa.
Respiratory N95 / FFP2 / P3 FilterN/AN/AEssential during weighing to prevent inhalation of aerosolized sulfonamide dust and subsequent sensitization.
Body Protection Tyvek® Lab CoatN/AN/AAnti-static properties prevent fine fluorinated powders from adhering to the researcher's clothing.

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is confirmed.

Phase 1: Pre-Weighing and Setup

  • Ventilation Validation: Turn on the Class II Type B2 Biological Safety Cabinet (BSC) or chemical fume hood.

    • Validation Check: Visually verify the magnehelic gauge reads between 0.4 and 0.6 inches of water column to ensure adequate negative pressure.

  • Static Elimination: Wipe down the analytical balance and surrounding area with an anti-static wipe. Fluorinated powders are highly prone to electrostatic dispersion.

  • PPE Donning: Don primary nitrile gloves, safety goggles, and a fitted N95/P3 respirator.

    • Validation Check: Perform a positive/negative pressure seal check on the respirator before handling the chemical.

Phase 2: Handling and Transfer 4. Container Opening: Open the chemical container only within the deepest 6 inches of the fume hood to utilize maximum capture velocity. 5. Weighing: Use a grounded, anti-static micro-spatula. Transfer the 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide directly into a pre-tared, sealable vial. 6. Sealing: Cap the vial tightly before removing it from the fume hood.

  • Validation Check: Invert the sealed vial gently to ensure no powder escapes the threads.

Phase 3: Post-Handling Decontamination 7. Surface Cleaning: Wipe the balance and spatulas with a 70% Isopropanol/Water mixture to dissolve any micro-dust. 8. Doffing: Remove primary gloves inside-out to trap potential contaminants, and dispose of them immediately in a designated hazardous solid waste bin.

Spill Response and Disposal Plan

Because of the environmental persistence of the C-F bond, disposal must strictly adhere to EPA/RCRA guidelines for halogenated waste. Never wash this compound down the sink.

Step-by-Step Spill Response:

  • Evacuate & Isolate: If a spill occurs outside the fume hood, immediately step back, restrict access to the area, and assess ventilation.

  • Containment: Cover the solid powder with a damp inert absorbent (like sand or vermiculite) to prevent aerosolization. Do not sweep dry powder.

  • Collection: Using a non-sparking scoop, transfer the absorbed mixture into a High-Density Polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the spill area with a dilute sodium carbonate (Na

    
    CO
    
    
    
    ) solution to neutralize any residual phenolic traces, followed by a thorough water rinse.

DisposalWorkflow A Operational Spill or Waste Generation B Hazard Assessment & Containment A->B C Solid Waste (Powder/Sweepings) B->C Dry Spills D Liquid Waste (Solvent Wash) B->D Wet Spills/Rinses E Seal in High-Density Polyethylene C->E F Halogenated Solvent Waste Stream D->F G RCRA Compliant Incineration E->G F->G H Decontamination & Validation G->H

Figure 1: Decision matrix and workflow for containment and disposal of fluorinated sulfonamide waste.

Trust in Chemistry: Building a Culture of Safety

By understanding the specific structure-activity relationships of 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide, we elevate our laboratory practices from blind compliance to scientific mastery. Implementing these self-validating protocols ensures that drug development professionals can focus on innovation without compromising their health or the environment.

References

  • "2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide | C7H6F3NO3S | CID 72225659", PubChem, National Institutes of Health. URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.